Diisopropylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6-di(propan-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBALTUBRZPIPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022279 | |
| Record name | 2,6-Diisopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2,6-Diisopropylaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19503 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00479 [mmHg] | |
| Record name | 2,6-Diisopropylaniline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19503 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
24544-04-5 | |
| Record name | 2,6-Diisopropylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24544-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024544045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2,6-bis(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6-Diisopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-diisopropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.081 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISOPROPYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/190BG0089I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Structural Elucidation and Synthesis of 2,6-Diisopropylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Diisopropylaniline is a sterically hindered primary aromatic amine that serves as a critical building block and ligand in modern organic and organometallic chemistry. Its unique structural features, characterized by two bulky isopropyl groups flanking the amino group, impart significant steric hindrance that influences its reactivity and coordination properties. This technical guide provides an in-depth analysis of the structure of 2,6-diisopropylaniline, supported by key physicochemical and spectroscopic data. Furthermore, it details established synthetic protocols for its preparation, offering a comprehensive resource for researchers in academia and industry.
Chemical Structure and Identification
2,6-Diisopropylaniline, with the IUPAC name 2,6-di(propan-2-yl)aniline, is an organic compound featuring an aniline (B41778) core substituted with two isopropyl groups at the ortho positions relative to the amino group.[1] This substitution pattern is the defining feature of its molecular architecture, leading to its utility as a bulky ligand in coordination chemistry.[2]
The fundamental chemical identifiers and properties of 2,6-diisopropylaniline are summarized in the table below.
| Identifier | Value |
| IUPAC Name | 2,6-di(propan-2-yl)aniline[1] |
| CAS Number | 24544-04-5[1][2][3] |
| Molecular Formula | C₁₂H₁₉N[1][3][4] |
| Molecular Weight | 177.29 g/mol [1][3][4] |
| Canonical SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)N[1] |
| InChI Key | WKBALTUBRZPIPZ-UHFFFAOYSA-N[1] |
Physicochemical Properties
2,6-Diisopropylaniline is a colorless to yellow or brown liquid at room temperature.[2][4] Its physical properties are a direct consequence of its molecular structure. The key physicochemical data are presented in the following table for easy reference.
| Property | Value |
| Appearance | Colorless to light yellow liquid[5] |
| Boiling Point | 257 °C (lit.)[4][6] |
| Melting Point | -45 °C (lit.)[6] |
| Density | 0.94 g/mL at 25 °C (lit.)[4][6] |
| Refractive Index (n20/D) | 1.532 (lit.)[4][6] |
| Vapor Pressure | <0.01 mmHg (20 °C)[6] |
| Solubility | Sparingly soluble in water.[5] Soluble in ethanol (B145695) and toluene.[7] |
Spectroscopic Data for Structural Confirmation
The structure of 2,6-diisopropylaniline is unequivocally confirmed through various spectroscopic techniques. The characteristic signals in ¹H NMR, ¹³C NMR, IR, and mass spectrometry provide a detailed fingerprint of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 2,6-diisopropylaniline.
-
¹H NMR Spectroscopy: The proton NMR spectrum exhibits distinct signals corresponding to the aromatic protons, the methine protons of the isopropyl groups, and the methyl protons of the isopropyl groups, as well as the amine protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum shows characteristic peaks for the aromatic carbons, with different chemical shifts for the substituted and unsubstituted positions, as well as for the methine and methyl carbons of the isopropyl groups.[8]
Infrared (IR) Spectroscopy
The IR spectrum of 2,6-diisopropylaniline displays characteristic absorption bands that confirm the presence of the amine and aromatic functionalities.[9]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak for 2,6-diisopropylaniline is observed at an m/z corresponding to its molecular weight.[1]
Synthesis of 2,6-Diisopropylaniline: Experimental Protocols
Several synthetic routes to 2,6-diisopropylaniline have been reported. Below are detailed methodologies for two common approaches.
Protocol 1: Liquid-Phase Alkylation of Aniline with Propylene (B89431)
This method involves the direct alkylation of aniline with propylene using a catalyst.
Methodology:
-
Catalyst Preparation: While various catalysts can be used, one reported method utilizes aniline aluminum as a catalyst.[10]
-
Reaction Setup: A high-pressure autoclave is charged with aniline and the catalyst (e.g., 5g of aluminum foil).[10]
-
Alkylation: The autoclave is sealed, and propylene is introduced to achieve a desired molar ratio of aniline to propylene (e.g., 1:2).[10] The reaction mixture is then heated to a temperature between 280-290 °C and stirred for 1-5 hours.[10]
-
Work-up and Purification: After cooling, the reaction mixture is treated with water to remove the catalyst. The organic layer is then separated, and the product, 2,6-diisopropylaniline, is isolated and purified by distillation.[10] Aniline conversion rates of over 80% and selectivity for 2,6-diisopropylaniline of over 50% have been achieved under these conditions.[10]
Protocol 2: Atmospheric-Pressure Vapor-Phase Catalytic Amination
This process utilizes 2,6-diisopropyl phenol (B47542) as the starting material.
Methodology:
-
Catalyst Preparation: A Pd/MgO-Al₂O₃/Al₂O₃ catalyst is prepared by impregnating a γ-Al₂O₃ support with an aqueous solution of Mg(NO₃)₂·6H₂O, followed by calcination at 800-1300 °C. The resulting support is then impregnated with a solution of PdCl₂ in dilute hydrochloric acid and dried.[11]
-
Reaction Setup: The catalyst is packed into a stainless steel reaction tube.[11]
-
Amination: A gaseous mixture of 2,6-diisopropyl phenol, hydrogen, and ammonia (B1221849) is passed over the catalyst at atmospheric pressure. The reaction is typically carried out at a temperature of 180-220 °C.[11]
-
Product Isolation: The product stream is cooled, and the 2,6-diisopropylaniline is separated and purified. This method has been reported to yield high conversion of the starting phenol with good selectivity for the desired aniline.[11]
Visualization of the Chemical Structure
To provide a clear representation of the molecular architecture of 2,6-diisopropylaniline, the following diagram was generated using the Graphviz (DOT language).
Caption: 2D structure of 2,6-diisopropylaniline.
Logical Relationship of Synthetic Pathways
The synthesis of 2,6-diisopropylaniline can be achieved through different strategic approaches, each starting from readily available precursors. The following diagram illustrates the logical relationship between the key starting materials and the final product.
References
- 1. Diisopropylaniline | C12H19N | CID 32484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,6-Diisopropylaniline - Wikipedia [en.wikipedia.org]
- 3. chemscene.com [chemscene.com]
- 4. 2,6-Diisopropylaniline | 24544-04-5 [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. 2,6-Diisopropylaniline 97 24544-04-5 [sigmaaldrich.com]
- 7. 2,6-Diisopropylaniline | 24544-04-5 | TCI AMERICA [tcichemicals.com]
- 8. 2,6-Diisopropylaniline(24544-04-5) 13C NMR spectrum [chemicalbook.com]
- 9. 2,6-Diisopropylaniline(24544-04-5) IR Spectrum [chemicalbook.com]
- 10. scribd.com [scribd.com]
- 11. CN102557963A - Method for preparing 2,6-diisopropyl aniline - Google Patents [patents.google.com]
Synthesis of 2,6-Diisopropylaniline from Aniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,6-diisopropylaniline from aniline (B41778), a critical intermediate in the production of various pharmaceuticals, agrochemicals, and specialty polymers. The primary industrial route involves the direct alkylation of aniline with propylene (B89431), a process that can be carried out in either the liquid or gas phase. This document details the experimental protocols for these methods, presents key performance data, and illustrates the underlying chemical pathways.
Reaction Overview
The synthesis of 2,6-diisopropylaniline from aniline is a classic example of a Friedel-Crafts alkylation reaction. In this process, aniline is reacted with propylene in the presence of a catalyst to introduce two isopropyl groups onto the aromatic ring, preferentially at the 2 and 6 positions. The reaction is driven by the formation of a carbocation from propylene, which then acts as an electrophile attacking the electron-rich aniline ring.
The main challenge in this synthesis is to control the regioselectivity to favor the formation of the 2,6-disubstituted product over other isomers (e.g., 2-isopropylaniline, 2,4-diisopropylaniline) and to minimize N-alkylation and polyalkylation byproducts. This is typically achieved through careful selection of catalysts and optimization of reaction conditions such as temperature, pressure, and reactant molar ratios.
Experimental Protocols
Liquid-Phase Alkylation using an Aluminum-Based Catalyst
This protocol describes a high-pressure, high-temperature liquid-phase alkylation process.
Materials:
-
Aniline (C₆H₅NH₂)
-
Propylene (C₃H₆)
-
Aluminum foil (Al)
-
Autoclave reactor (e.g., 0.5L)
-
Distillation apparatus
-
Gas chromatograph (for product analysis)
Procedure:
-
Catalyst Preparation (in-situ):
-
Charge the autoclave with aniline and a catalytic amount of aluminum foil (e.g., 5g of aluminum foil for a specific batch size).[1]
-
Seal the autoclave and stir the mixture.
-
Heat the mixture to approximately 220°C. The reaction between aniline and aluminum will commence, releasing hydrogen gas. Maintain this temperature until the pressure stabilizes, indicating the formation of the active catalyst, believed to be an aluminum anilide species.[1]
-
Cool the reactor, vent the hydrogen gas, and purge with an inert gas.
-
-
Alkylation Reaction:
-
Introduce propylene into the autoclave. The molar ratio of aniline to propylene should be approximately 1:2.[1]
-
Heat the reactor to the reaction temperature, typically in the range of 280-290°C.[1]
-
The reaction is carried out under high pressure, which will build up as the temperature increases. Maintain the reaction for 1-5 hours.[1] The pressure drop indicates the consumption of propylene and the progress of the reaction.[1]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent any unreacted propylene.
-
Quench the reaction mixture by adding water to decompose the catalyst and remove the resulting aluminum salts.[1]
-
Separate the organic layer.
-
Purify the crude product by distillation to isolate 2,6-diisopropylaniline from unreacted aniline, mono-alkylated products, and other byproducts.[1]
-
A further purification step can involve treating the distilled product with an alkyl- or arylsulfonic acid to form the corresponding salt, which is then recrystallized from an organic solvent. The purified salt is subsequently treated with an alkali to regenerate the high-purity 2,6-diisopropylaniline.[2][3]
-
Supercritical Propylene Alkylation
This method utilizes propylene in its supercritical state as both a reactant and a solvent, which can enhance reaction rates and selectivity.[4]
Materials:
-
Aniline
-
Propylene
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid catalyst
-
High-pressure, high-temperature reactor system with preheaters, a jet mixer, and a tubular reactor.[4]
Procedure:
-
Reaction Setup:
-
The catalyst (e.g., aluminum chloride) is dissolved in aniline.
-
Aniline containing the catalyst and liquid propylene are fed into separate preheaters and brought to the reaction temperature and pressure.
-
-
Alkylation Reaction:
-
The preheated streams of aniline/catalyst and propylene are fed into a jet mixer to ensure rapid and homogeneous mixing.
-
The reaction mixture then flows into a tubular reactor where the alkylation takes place under supercritical conditions.
-
Optimal reaction conditions are typically in the range of 300-400°C and 6-12 MPa.[4] The molar ratio of propylene to aniline is generally maintained between 1.5:1 and 3:1.[4]
-
-
Product Separation and Purification:
-
The effluent from the reactor is cooled and passed into a gas-liquid separator.
-
Unreacted propylene is separated and can be recycled.
-
The liquid product mixture is collected and purified by distillation to isolate 2,6-diisopropylaniline.
-
Quantitative Data
The following tables summarize key quantitative data for the synthesis of 2,6-diisopropylaniline from aniline under different conditions.
Table 1: Liquid-Phase Alkylation with Aluminum Catalyst [1]
| Parameter | Value |
| Catalyst | Aluminum foil (in-situ formation of active species) |
| Optimal Catalyst Loading | 5 g aluminum foil (for a specific lab-scale reaction) |
| Reaction Temperature | 280 - 290 °C |
| Aniline:Propylene Molar Ratio | 1:2 |
| Reaction Time | 1 - 5 hours |
| Aniline Conversion | > 80% |
| 2,6-Diisopropylaniline Selectivity | > 50% |
Table 2: Supercritical Propylene Alkylation [4]
| Parameter | Value |
| Catalyst | Lewis Acid (e.g., Aluminum Chloride) |
| Reaction Temperature | 300 - 400 °C |
| Reaction Pressure | 6 - 12 MPa |
| Propylene:Aniline Molar Ratio | 1.5:1 to 3:1 |
| Aniline Conversion | High (specific values not detailed in the source) |
| 2,6-Diisopropylaniline Selectivity | High (due to favorable reaction conditions) |
Table 3: Comparison of Reactor Performance for Liquid-Phase Alkylation [5]
| Reactor Type | Aniline Conversion | 2,6-Diisopropylaniline Selectivity |
| Autoclave Reactor | Baseline | Baseline |
| High-Pressure Liquid Jet Reactor | ~20% higher than autoclave | ~20% higher than autoclave |
| Optimal Conditions (LJR) | > 80% | > 40% |
| Reaction Temperature | 300-310°C | |
| Reaction Time | 6-8 hours |
Reaction Mechanism and Experimental Workflow
The synthesis of 2,6-diisopropylaniline from aniline via Friedel-Crafts alkylation with propylene proceeds through a series of electrophilic aromatic substitution steps. The following diagrams illustrate the proposed reaction pathway and a general experimental workflow.
Caption: Proposed reaction pathway for the synthesis of 2,6-diisopropylaniline.
Caption: General experimental workflow for the synthesis of 2,6-diisopropylaniline.
References
- 1. scribd.com [scribd.com]
- 2. 2,6-Diisopropylaniline | 24544-04-5 [chemicalbook.com]
- 3. JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane - Google Patents [patents.google.com]
- 4. CN102701993B - A method for preparing 2, 6-diisopropylaniline and device - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of 2,6-Diisopropylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diisopropylaniline (DIPA) is a sterically hindered aromatic amine that serves as a critical building block and intermediate in various fields of chemical synthesis. Its unique structural properties, characterized by two bulky isopropyl groups ortho to the amino group, impart distinct reactivity and physical characteristics. This bulkiness reduces the nucleophilicity of the amine and influences the regioselectivity of reactions on the aromatic ring, making it a valuable reagent in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and specialized ligands for coordination chemistry.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,6-diisopropylaniline, detailed experimental protocols for their determination, and an examination of its synthesis and reactivity.
Physical and Chemical Properties
2,6-Diisopropylaniline is typically a colorless to pale yellow liquid at room temperature, though samples may appear brown upon exposure to air or light.[3] The steric hindrance from the ortho-isopropyl groups significantly influences its physical properties, such as its boiling point and solubility.
Table of Physical Properties
The following table summarizes the key quantitative physical properties of 2,6-diisopropylaniline.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₉N | [4][5] |
| Molecular Weight | 177.29 g/mol | [4][5] |
| Appearance | Colorless to yellow/brown liquid | [3][5] |
| Melting Point | -45 °C | [3][5][6] |
| Boiling Point | 257 °C (at 760 mmHg) | [3][5][6] |
| 122 °C (at 10 mmHg) | [7][8] | |
| Density | 0.94 g/mL (at 25 °C) | [5][6] |
| Refractive Index (n²⁰/D) | 1.532 | [5][6] |
| Vapor Pressure | <0.01 mmHg (at 20 °C) | [5][6] |
| Flash Point | 117 °C (242.6 °F) | [7][9] |
| Water Solubility | <0.20 g/L | [2][5] |
| LogP (Octanol-Water) | 3.18 - 3.61 | [5][10] |
| pKa (Predicted) | 4.25 ± 0.10 | [5] |
Table of Chemical Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 24544-04-5 | [4][5] |
| IUPAC Name | 2,6-di(propan-2-yl)aniline | [3][4] |
| Synonyms | 2,6-DIPA, Benzenamine, 2,6-bis(1-methylethyl)- | [4][5] |
| InChIKey | WKBALTUBRZPIPZ-UHFFFAOYSA-N | [4][6] |
| SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)N | [4][6] |
Chemical Reactivity and Synthesis
The chemical behavior of 2,6-diisopropylaniline is dominated by the interplay between the amino group and the bulky ortho-substituents.
Reactivity of the Amino Group: The isopropyl groups sterically shield the nitrogen atom, significantly reducing its nucleophilicity compared to aniline (B41778).[11] This makes reactions like acylation and alkylation more challenging, often requiring more forcing conditions or specialized reagents.[12] For example, direct amide formation with carboxylic acids is difficult, necessitating the activation of the carboxylic acid (e.g., as an acid chloride) or the use of coupling agents.[12]
Electrophilic Aromatic Substitution: The amino group is a powerful activating group and ortho-, para-director in electrophilic aromatic substitution (EAS) reactions.[13] However, the extreme steric hindrance at the ortho positions (2 and 6) makes substitution at these sites highly unfavorable. Consequently, electrophilic attack occurs almost exclusively at the para-position (4).[2] A prime example is the nitration of 2,6-diisopropylaniline, which yields 2,6-diisopropyl-4-nitroaniline (B66186) with high regioselectivity.[2]
Synthesis: The most common industrial synthesis of 2,6-diisopropylaniline is the direct alkylation of aniline with propylene (B89431) at high temperatures (280-310 °C) and pressures, using a catalyst such as aluminum anilide (formed in situ from aniline and aluminum).[4][8]
Visualization of a General Synthesis Pathway
The following diagram illustrates the key steps in the synthesis of 2,6-diisopropylaniline via the alkylation of aniline.
Caption: Workflow for the synthesis of 2,6-diisopropylaniline.
Experimental Protocols
The following sections detail standard methodologies for determining the key physical and spectroscopic properties of 2,6-diisopropylaniline.
Boiling Point Determination (Thiele Tube Method)
Due to its high boiling point, a distillation or a Thiele tube setup is appropriate for accurate measurement.[1][14] The Thiele tube method is suitable for small sample volumes.
-
Objective: To determine the boiling point of a liquid sample.
-
Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), rubber band, heating oil (e.g., mineral oil), and a heat source (Bunsen burner or hot plate).
-
Procedure:
-
Add a small amount (0.5-1 mL) of 2,6-diisopropylaniline to the small test tube.
-
Place the capillary tube into the test tube with the open end down.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Place the assembly into the Thiele tube containing heating oil, making sure the rubber band is above the oil level.
-
Gently heat the side arm of the Thiele tube. Convection will circulate the oil, ensuring uniform heating.[15]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube as the trapped air expands and vaporizes the liquid.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[14] This indicates that the vapor pressure of the sample equals the atmospheric pressure.
-
Melting Point Determination (Capillary Method)
For determining the freezing point (melting point) of a liquid like 2,6-diisopropylaniline, the sample must first be frozen.
-
Objective: To determine the melting range of a solid sample.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp or digital equivalent), capillary tubes, and a frozen sample of 2,6-diisopropylaniline.
-
Procedure:
-
Flash-freeze a small sample of 2,6-diisopropylaniline (e.g., using a dry ice/acetone bath).
-
Quickly crush the frozen solid into a fine powder.
-
Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point (-45 °C). Given the very low melting point, this initial heating step may be omitted, and a slow ramp rate started from a very low temperature.
-
Adjust the heating rate to a slow ramp of 1-2 °C per minute.[16]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[17]
-
Infrared (IR) Spectroscopy
-
Objective: To obtain the infrared spectrum of liquid 2,6-diisopropylaniline to identify functional groups.
-
Apparatus: FT-IR spectrometer, salt plates (NaCl or KBr), or a liquid sample cell (e.g., a thin-film cell).
-
Procedure (Neat Liquid Film):
-
Ensure the salt plates are clean and dry.
-
Place one or two drops of 2,6-diisopropylaniline onto the surface of one salt plate.
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.
-
Place the salt plate assembly into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty spectrometer.
-
Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a standard range (e.g., 4000-400 cm⁻¹).
-
-
Expected Absorptions:
-
N-H Stretch (Primary Amine): Two characteristic sharp bands between 3300-3500 cm⁻¹.[18][19]
-
C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ from the isopropyl groups.
-
C-H Stretch (sp²): Absorptions just above 3000 cm⁻¹ from the aromatic ring.
-
N-H Bend (Primary Amine): A band in the 1580-1650 cm⁻¹ region.[18]
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch (Aromatic Amine): A strong band typically found between 1250-1335 cm⁻¹.[18]
-
¹H NMR Spectroscopy
-
Objective: To obtain the proton nuclear magnetic resonance (¹H NMR) spectrum to elucidate the molecular structure.
-
Apparatus: NMR spectrometer, 5 mm NMR tube, deuterated solvent (e.g., CDCl₃), and micropipette.
-
Procedure:
-
Dissolve approximately 5-10 mg of 2,6-diisopropylaniline in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) directly in an NMR tube. The solvent typically contains a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the tube and invert it several times to ensure the solution is homogeneous.
-
Insert the NMR tube into the spectrometer.
-
The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to optimize homogeneity.
-
Acquire the ¹H NMR spectrum.
-
-
Expected Signals:
-
Aromatic Protons (Ar-H): Signals in the aromatic region (~6.5-7.5 ppm). Due to symmetry, a specific pattern (likely a triplet and a doublet) is expected.
-
Amino Protons (-NH₂): A broad singlet, typically between 3.5-4.5 ppm. The chemical shift can vary with concentration and solvent. This signal will disappear upon shaking the sample with a drop of D₂O.[20][21]
-
Methine Protons (-CH(CH₃)₂): A septet in the ~2.8-3.5 ppm region, coupled to the six methyl protons.
-
Methyl Protons (-CH(CH₃)₂): A doublet around ~1.2 ppm, coupled to the single methine proton. The integration of this signal should be 12H relative to the other protons.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. phillysim.org [phillysim.org]
- 4. scribd.com [scribd.com]
- 5. thinksrs.com [thinksrs.com]
- 6. afit.edu [afit.edu]
- 7. CN102701993B - A method for preparing 2, 6-diisopropylaniline and device - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. guidechem.com [guidechem.com]
- 10. prepchem.com [prepchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Electrophilic_aromatic_substitution [chemeurope.com]
- 14. uomus.edu.iq [uomus.edu.iq]
- 15. SSERC | Melting point determination [sserc.org.uk]
- 16. chem.ucalgary.ca [chem.ucalgary.ca]
- 17. westlab.com [westlab.com]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 20. che.hw.ac.uk [che.hw.ac.uk]
- 21. chem.libretexts.org [chem.libretexts.org]
2,6-diisopropylaniline CAS number and safety data
An In-depth Technical Guide to 2,6-Diisopropylaniline: CAS Number and Safety Data
For researchers, scientists, and drug development professionals, a thorough understanding of the chemical properties and safety protocols for all reagents is paramount. This guide provides a comprehensive overview of 2,6-diisopropylaniline, focusing on its Chemical Abstracts Service (CAS) number and detailed safety information.
CAS Number: 24544-04-5[1][2][3]
Physicochemical Properties
2,6-Diisopropylaniline is a colorless to light yellow liquid.[4] Like many anilines, samples may appear yellow or brown.[2] It is sparingly soluble in water.[4]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉N | [1] |
| Molecular Weight | 177.29 g/mol | [1][5] |
| Melting Point | -45 °C / -49 °F | [6] |
| Boiling Point | 257 °C / 494.6 °F @ 760 mmHg | [6] |
| Density | 0.940 g/cm³ | [6] |
| Vapor Pressure | <0.01 mmHg @ 20 °C | [6] |
| Flash Point | 123 °C / 253.4 °F | [6] |
| Autoignition Temperature | 400 °C / 752 °F | [6] |
| log Pow (Partition Coefficient) | 3.18 | [6] |
Toxicological Data
| Test | Species | Route | Value | Source |
| LD50 | Rat | Oral | 3204 mg/kg | [6] |
| Skin Corrosion/Irritation | Rabbit | Skin | No skin irritation - 4 h | |
| Aquatic Toxicity (EC50) | Fathead Minnow | - | 14.9 mg/l - 96 h |
Absorption into the body can lead to the formation of methemoglobin.[7]
Hazard Identification and Safety Precautions
GHS Hazard Statements:
-
H319: Causes serious eye irritation.
-
H412: Harmful to aquatic life with long lasting effects.[8]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P273: Avoid release to the environment.[8]
-
P280: Wear eye protection/ face protection.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P337 + P313: If eye irritation persists: Get medical advice/ attention.
-
P501: Dispose of contents/ container to an approved waste disposal plant.
Experimental Protocols
Detailed experimental protocols for the toxicological data cited are not available in the provided safety data sheets. The summary data is typically derived from standardized OECD (Organisation for Economic Co-operation and Development) or EPA (Environmental Protection Agency) test guidelines.
Safe Handling and Storage Workflow
The following diagram outlines the recommended workflow for the safe handling and storage of 2,6-diisopropylaniline.
Caption: Safe handling workflow for 2,6-diisopropylaniline.
First Aid Measures
-
If inhaled: Move person into fresh air.
-
In case of skin contact: Wash off with soap and plenty of water.[8]
-
In case of eye contact: Rinse out with plenty of water. Call an ophthalmologist.
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water if the person is conscious.[6][8]
In all cases of doubt, or when symptoms persist, seek medical advice.[8]
Fire-Fighting Measures
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]
-
Unsuitable extinguishing media: Water jet.[8]
-
Special hazards: When heated to decomposition, it emits toxic vapors of NOx.[4]
Accidental Release Measures
-
Personal precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.[9]
-
Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]
-
Methods for cleaning up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[9]
References
- 1. chemscene.com [chemscene.com]
- 2. 2,6-Diisopropylaniline - Wikipedia [en.wikipedia.org]
- 3. 2,6-Diisopropylaniline | 24544-04-5 [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Diisopropylaniline | C12H19N | CID 32484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. 2,6-Diisopropylaniline - Hazardous Agents | Haz-Map [haz-map.com]
- 8. chemos.de [chemos.de]
- 9. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Solubility of Diisopropylaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility characteristics of 2,6-diisopropylaniline, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for determining its solubility in various organic solvents. This allows researchers to generate precise data tailored to their specific laboratory conditions and solvent systems.
Introduction to 2,6-Diisopropylaniline
2,6-Diisopropylaniline, with the chemical formula C₁₂H₁₉N, is a colorless to pale yellow liquid widely utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1] Its bulky diisopropyl groups provide steric hindrance, influencing its reactivity and physical properties, including its generally high solubility in organic solvents.[1][2]
Quantitative Solubility Data
While widely reported to have excellent solubility in organic solvents, specific quantitative data is scarce in the literature.[1] The table below summarizes the available data and provides a template for recording experimentally determined values.
| Solvent | Temperature (°C) | Solubility ( g/100g Solvent) | Solubility (mol/L) | Mole Fraction | Reference |
| Water | Not Specified | 0.02 | - | - | [3] |
| [Enter Solvent] | [Enter Temp.] | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Ref.] |
| [Enter Solvent] | [Enter Temp.] | [Enter Value] | [Enter Value] | [Enter Value] | [Enter Ref.] |
Note: The provided water solubility is 0.2 g/L, which has been converted to g/100g for consistency, assuming the density of water is approximately 1 g/mL.[3]
Experimental Protocol for Solubility Determination: The Saturated Shake-Flask Method
The most common and reliable method for determining the solubility of a solid or liquid in a liquid solvent is the analytical isothermal shake-flask methodology.[4] This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in the solution.
3.1. Materials and Equipment
-
Solute: High-purity 2,6-diisopropylaniline
-
Solvent: High-purity organic solvent of interest
-
Apparatus:
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Vials or flasks with airtight seals
-
Syringes and filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for concentration measurement (e.g., HPLC, GC, UV-Vis spectrophotometer)
-
3.2. Step-by-Step Procedure
-
Preparation: Add an excess amount of 2,6-diisopropylaniline to a known volume or mass of the organic solvent in a sealed vial or flask. The presence of undissolved solute is crucial to ensure a saturated solution is formed.[5]
-
Equilibration: Place the sealed vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This can take anywhere from 24 to 72 hours, depending on the solvent and temperature.[4][5] It is advisable to determine the time to reach equilibrium by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
Phase Separation: Once equilibrium is achieved, allow the mixture to stand undisturbed at the same temperature for a period to allow the undissolved solute to settle.
-
Sampling: Carefully withdraw a sample from the clear, supernatant liquid phase using a syringe. To avoid contamination from undissolved solid, it is critical to filter the sample immediately using a syringe filter that is compatible with the solvent.[6]
-
Analysis: Accurately dilute the filtered sample with the appropriate solvent to a concentration within the working range of the chosen analytical method. Analyze the diluted sample to determine the concentration of 2,6-diisopropylaniline.
-
Data Calculation: Based on the measured concentration and the dilution factor, calculate the solubility of 2,6-diisopropylaniline in the chosen solvent at the specified temperature. Express the solubility in desired units, such as g/100g of solvent, mol/L, or mole fraction.
3.3. Key Considerations for Accurate Measurements
-
Purity of Materials: The purity of both the solute (2,6-diisopropylaniline) and the solvent is critical for obtaining accurate solubility data.[5]
-
Temperature Control: The solubility of solids and liquids can be highly dependent on temperature. Therefore, maintaining a constant and accurately known temperature throughout the experiment is essential.[5]
-
Attainment of Equilibrium: It is imperative to ensure that the system has reached equilibrium. This can be verified by measuring the concentration at different time intervals until it becomes constant.[6]
-
Reliable Analytical Method: The analytical method used to determine the concentration of the solute must be validated for accuracy, precision, and linearity.[5]
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the solubility of 2,6-diisopropylaniline using the shake-flask method.
Caption: Experimental workflow for determining the solubility of 2,6-diisopropylaniline.
This comprehensive guide provides the necessary framework for researchers and professionals to accurately determine the solubility of 2,6-diisopropylaniline in various organic solvents, enabling better process design and development in their respective fields.
References
A Technical Guide to the Steric Hindrance Effects of 2,6-Diisopropylaniline
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 2,6-Diisopropylaniline (DIPA) is a sterically hindered aromatic amine that serves as a crucial building block in organic synthesis, coordination chemistry, and materials science. The two bulky isopropyl groups at the ortho positions to the amino group impart unique physicochemical properties and reactivity patterns that are a direct consequence of steric hindrance. This technical guide provides an in-depth analysis of these steric effects, covering the compound's synthesis, reactivity in key transformations, and its role in the development of advanced ligands and catalysts. The content herein is supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to offer a comprehensive resource for professionals in the chemical sciences.
Introduction to Steric Hindrance in Anilines
Steric hindrance is a non-bonding interaction that influences the shape and reactivity of molecules. It arises when bulky substituent groups on an atom or adjacent atoms repel each other, leading to strain and a decrease in the molecule's stability or a change in its preferred conformation. In aniline (B41778) derivatives, substituents at the ortho (2 and 6) positions can dramatically shield the amino group. This shielding has profound consequences:
-
Reduced Nucleophilicity: The lone pair of electrons on the nitrogen atom is less accessible to electrophiles, significantly slowing down or inhibiting reactions like alkylation and acylation.[1][2][3]
-
Decreased Basicity: While the isopropyl groups are weakly electron-donating, the steric hindrance can impede the solvation of the corresponding anilinium ion, leading to a slight decrease in basicity compared to unhindered anilines.[4]
-
Controlled Regioselectivity: In electrophilic aromatic substitution reactions, the bulky ortho groups direct incoming electrophiles to the less hindered para position.[5]
-
Unique Coordination Geometry: When used as a ligand, the steric bulk of DIPA dictates the coordination number and geometry of the resulting metal complexes, often stabilizing low-coordinate species.[6]
The significant steric bulk of the diisopropyl groups makes 2,6-diisopropylaniline a prime example for studying and exploiting these effects in chemical design and synthesis.
Synthesis of 2,6-Diisopropylaniline
The synthesis of 2,6-diisopropylaniline can be achieved through several routes, primarily involving the alkylation of aniline or the amination of a corresponding phenol (B47542) derivative.
Aniline Alkylation
A common industrial method involves the direct alkylation of aniline with propylene (B89431) in the liquid phase, often using a catalyst like aniline aluminum.[7] This reaction typically requires high temperatures and pressures.
Gas-Phase Amination of 2,6-Diisopropylphenol
An alternative route is the gas-phase amination of 2,6-diisopropylphenol (2,6-DIPP). This method can achieve high conversion and selectivity using specialized catalysts, such as Pd-La supported on magnesia-alumina spinel.[8][9]
Experimental Protocol: Liquid Phase Alkylation of Aniline
This protocol is based on studies of aniline alkylation with propylene.[7]
Objective: To synthesize 2,6-diisopropylaniline via high-pressure liquid-phase alkylation.
Materials:
-
Aniline
-
Propylene
-
Aluminum foil (as catalyst precursor for aniline aluminum)
-
0.5L Autoclave reactor
-
Distillation apparatus
-
Gas chromatograph for analysis
Procedure:
-
Charge the 0.5L autoclave with aniline and a specified amount of aluminum foil (e.g., 5g).[7]
-
Seal the reactor and stir the mixture.
-
Introduce propylene gas into the autoclave until the desired molar ratio of aniline to propylene (e.g., 1:2) is achieved.[7]
-
Heat the reactor to the target temperature range of 280-290 °C. The reaction is initiated as indicated by a drop in pressure.[7]
-
Maintain the reaction for 1 to 5 hours, monitoring the progress if possible.[7]
-
After the reaction period, cool the autoclave to room temperature.
-
Carefully vent any excess propylene.
-
Quench the reaction by adding water to decompose the catalyst and remove slag.
-
Transfer the organic layer to a distillation apparatus.
-
Purify the product by fractional distillation to obtain 2,6-diisopropylaniline.
-
Analyze the product purity and yield using gas chromatography.
Expected Results: This method can achieve an aniline conversion of over 80% with a selectivity for 2,6-diisopropylaniline exceeding 50%.[7]
Quantitative Analysis of Steric Effects
The steric hindrance imparted by the ortho-isopropyl groups has a quantifiable impact on the physicochemical properties and reactivity of 2,6-diisopropylaniline.
Physicochemical Properties
The physical properties of 2,6-diisopropylaniline are well-documented.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₉N | [6][10] |
| Molar Mass | 177.29 g/mol | [6][11] |
| Appearance | Colorless to pale yellow liquid | [4][6][12] |
| Boiling Point | 257 °C | [6] |
| Melting Point | -45 °C | [6] |
| Density | 0.94 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.532 |
Reactivity Data: N-Acylation Kinetics
The steric hindrance in 2,6-disubstituted anilines dramatically reduces the rate of N-acylation. This effect is clearly demonstrated by comparing the relative reaction rates with a standard acylating agent.
| Aniline Derivative | Substituents (R) | Relative Rate Constant (k_rel) | Observations | Reference |
| Aniline | H | 1 | Serves as the unhindered baseline for comparison. | [2] |
| 2-Methylaniline | CH₃ | ~0.1 | A single methyl group causes a significant rate reduction. | [2] |
| 2,6-Dimethylaniline | CH₃, CH₃ | ~0.001 | Two methyl groups drastically decrease reactivity. | [2] |
| 2,6-Diisopropylaniline | CH(CH₃)₂, CH(CH₃)₂ | ~0.00001 (Est.) | The bulky isopropyl groups lead to extremely low reactivity. | [2] |
| 2,6-Di-tert-butylaniline | C(CH₃)₃, C(CH₃)₃ | Negligible | Extreme steric hindrance renders the amine almost unreactive. | [2] |
Note: The relative rate for 2,6-diisopropylaniline is an estimation based on the trend observed in the source.
Reactivity Data: N-Acylation Yields
Due to the low nucleophilicity, forcing conditions or highly reactive reagents are needed for efficient N-acylation of 2,6-diisopropylaniline.
| Acylating Agent | Equivalents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetic Anhydride | 1.2 | DMAP (10 mol%) | Dichloromethane | 25 | 12 | ~60-70 | [1] |
| Acetyl Chloride | 1.1 | Pyridine (1.1 eq) | Dichloromethane | 0 to 25 | 2 | >90 | [1] |
| Propionyl Chloride | 1.1 | Triethylamine (1.2 eq) | THF | 0 to 25 | 2 | >90 | [1] |
This data clearly shows that more reactive acyl chlorides provide significantly higher yields in shorter reaction times compared to acetic anhydride, even with a catalyst.[1]
Key Reactions and Mechanistic Insights
The steric properties of 2,6-diisopropylaniline govern its reactivity in fundamental organic transformations.
Electrophilic Aromatic Substitution: Nitration
The bulky isopropyl groups effectively block the ortho positions, forcing electrophilic attack to occur almost exclusively at the para position. The nitration of 2,6-diisopropylaniline is a classic example of this regioselectivity.[5]
Caption: Mechanism of regioselective nitration of 2,6-diisopropylaniline.
Experimental Protocol: Low-Temperature Nitration of 2,6-Diisopropylaniline
This protocol is adapted from a standard procedure for the regioselective nitration of DIPA.[5]
Objective: To synthesize 2,6-diisopropyl-4-nitroaniline (B66186) with high regioselectivity.
Materials:
-
2,6-Diisopropylaniline (DIPA)
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Suitable solvent (e.g., Dichloromethane)
-
Ice-salt bath
-
Dropping funnel
-
Thin-layer chromatography (TLC) plate and chamber
Procedure:
-
Prepare Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath. This mixture should be prepared in advance and kept cold.
-
Reaction Setup: Dissolve 2,6-diisopropylaniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the DIPA solution to 0–5 °C using an ice-salt bath.
-
Nitration: Add the pre-cooled nitrating mixture dropwise to the DIPA solution. It is critical to maintain the reaction temperature between 0 and 5 °C to minimize side product formation.[5]
-
Monitoring: Monitor the reaction's progress by TLC until the starting material is consumed.
-
Workup: Once the reaction is complete, pour the mixture slowly over crushed ice. Neutralize the solution carefully with a base (e.g., aqueous sodium hydroxide) until a precipitate forms.
-
Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.
N-Acylation: Overcoming Steric Hindrance
As shown in the quantitative data, N-acylation is challenging. The reaction often requires activation of the acylating agent or the use of a powerful nucleophilic catalyst like 4-(Dimethylaminopyridine) (DMAP).[1]
Caption: Catalytic cycle for DMAP-mediated N-acylation of hindered anilines.
Applications in Ligand Design and Catalysis
The most significant application of 2,6-diisopropylaniline's steric bulk is in coordination chemistry and catalysis. Ligands derived from DIPA are used to stabilize reactive metal centers and to control the steric environment of a catalyst's active site.
-
NacNac Ligands: Condensation of DIPA with acetylacetone (B45752) yields bulky β-diketiminate (NacNac) ligands. These are widely used to support a range of metal complexes, influencing their structure, reactivity, and catalytic activity.[6]
-
Diiminopyridine Ligands: Reaction with 2,6-diacetylpyridine (B75352) produces bulky diiminopyridine ligands, which are instrumental in late-transition metal olefin polymerization catalysis.[6]
-
N-Heterocyclic Carbenes (NHCs): DIPA is a common precursor for the synthesis of bulky NHC ligands. These ligands are highly effective in various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, where they promote reductive elimination and prevent catalyst decomposition.[13]
-
Schrock Carbenes: Transition metal imido complexes derived from DIPA are central to the design of Schrock-type olefin metathesis catalysts. The bulky imido ligand helps to stabilize the high-oxidation-state metal center.[6]
Caption: Role of 2,6-diisopropylaniline as a precursor in advanced ligand synthesis.
Conclusion
The steric hindrance of 2,6-diisopropylaniline is not a limitation but a powerful design element in modern chemistry. It provides a tool to control reactivity, enforce specific regioselectivity, and construct unique molecular architectures. For researchers in organic synthesis and drug development, understanding the principles outlined in this guide is essential for predicting the behavior of hindered aniline derivatives and for designing synthetic routes that can either overcome or strategically exploit their steric properties. The continued development of catalysts and reagents specifically tailored for these challenging substrates will further expand the utility of 2,6-diisopropylaniline and related compounds in creating complex, high-value molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,6-Diisopropylaniline - Wikipedia [en.wikipedia.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. globalspec.com [globalspec.com]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound | C12H19N | CID 32484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,6-Diisopropylaniline CAS#: 24544-04-5 [amp.chemicalbook.com]
- 13. 2,6-二异丙基苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
Unveiling the Electronic Persona of the Diisopropylaniline Amino Group: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the nuanced electronic properties of the diisopropylaniline amino group, a moiety of significant interest in medicinal chemistry and materials science. Understanding the interplay of its inductive, resonance, and steric effects is paramount for predicting molecular interactions, reaction mechanisms, and ultimately, for the rational design of novel chemical entities. This document provides a comprehensive overview of its electronic characteristics, supported by quantitative data, detailed experimental protocols, and conceptual visualizations.
Core Electronic Properties: A Quantitative Overview
The electronic influence of a substituent is a composite of its inductive and resonance effects, often quantified by Hammett and Taft parameters. While specific experimental values for the N,N-diisopropylamino group are not widely tabulated, we can infer its properties from related structures and theoretical principles. The bulky isopropyl groups introduce significant steric hindrance, which can modulate the expected electronic behavior of the amino nitrogen.
Table 1: Electronic and Physicochemical Properties of the this compound Amino Group and Related Substituents
| Parameter | N,N-Diisopropylamino Group | N,N-Dimethylamino Group (for comparison) | Aniline (for comparison) |
| pKa (of the conjugate acid) | 8.05 ± 0.20[1] | 5.06 | 4.63 |
| Hammett Constant (σp) | Estimated to be less negative than -0.83 | -0.83 | -0.66 |
| Hammett Constant (σm) | Estimated to be around -0.15 | -0.15 | -0.16 |
| Taft Steric Parameter (Es) | Estimated to be significantly more negative than -1.54 | -1.54 (for NMe2) | - |
| Taft Polar Parameter (σ)* | Estimated to be more negative than -0.19 | -0.19 (for NMe2) | - |
Note: Values for the N,N-diisopropylamino group are estimations based on trends observed with increasing alkyl substitution and steric bulk. The pKa value is for N,N-diisopropylaniline.
The diisopropylamino group is a strong electron-donating group, primarily through the resonance (+R) effect of the nitrogen lone pair. However, the bulky isopropyl groups force the amino group out of the plane of the aromatic ring, a phenomenon known as steric hindrance. This misalignment reduces the overlap between the nitrogen p-orbital and the aromatic π-system, thereby diminishing the resonance effect compared to a less hindered group like the dimethylamino group.
The inductive effect (+I) of the alkyl groups also contributes to the electron-donating nature of the substituent. The combination of these effects results in a high pKa for N,N-diisopropylaniline, indicating that the amino group is relatively basic.
Interplay of Electronic and Steric Effects
The electronic properties of the this compound amino group are a delicate balance between its inherent electron-donating nature and the steric constraints imposed by the bulky isopropyl substituents.
Experimental Protocols for Characterization
The quantitative determination of the electronic properties of the this compound amino group relies on a combination of spectroscopic and physical organic chemistry techniques.
Determination of Hammett Constants (σ)
Hammett constants are determined by measuring the rate or equilibrium constant of a reaction for a series of substituted compounds and comparing them to the unsubstituted parent compound. The ionization of benzoic acids is the standard reaction for defining σ values.
Experimental Workflow for Hammett Constant Determination:
Detailed Methodology:
-
Synthesis: A series of meta- and para-substituted benzoic acids, including the N,N-diisopropylanilino derivative, are synthesized. This typically involves standard organic synthesis procedures.
-
pKa Determination: The acid dissociation constant (Ka) for each synthesized benzoic acid is determined, usually by potentiometric titration in a standardized solvent system (e.g., 50% ethanol/water).
-
Data Analysis: The Hammett equation, log(K/K₀) = σρ, is applied. K is the dissociation constant of a substituted benzoic acid, and K₀ is that of the unsubstituted benzoic acid. A plot of log(K/K₀) for a series of known substituents against their established σ values yields a straight line with a slope equal to the reaction constant, ρ. The σ value for the diisopropylanilino group can then be calculated from its measured K value and the determined ρ.
Spectroscopic Characterization
UV-Vis and NMR spectroscopy are powerful tools for probing the electronic environment of the this compound amino group.
UV-Vis Spectroscopy for pKa Determination:
This method relies on the change in the UV-Vis absorption spectrum of the molecule upon protonation/deprotonation.
Experimental Workflow for Spectrophotometric pKa Determination:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy can provide insights into the electron density at different positions of the aromatic ring. Electron-donating groups will cause an upfield shift (lower ppm) of the signals for the ortho and para protons and carbons due to increased electron shielding. The magnitude of this shift can be correlated with the electron-donating strength of the substituent.
Signaling Pathways and Logical Relationships
The electronic properties of the this compound amino group are a consequence of fundamental principles of chemical bonding and structure.
Conclusion
The this compound amino group presents a fascinating case study in the interplay of electronic and steric effects. While its strong electron-donating character is evident from its high basicity, the steric bulk of the isopropyl groups significantly modulates its resonance contribution to the aromatic ring. For researchers in drug development and materials science, a thorough understanding of these properties is crucial for designing molecules with tailored reactivity, binding affinities, and photophysical characteristics. The experimental protocols outlined in this guide provide a framework for the precise quantification of these effects, enabling more accurate structure-activity and structure-property relationship studies.
References
The Pivotal Role of 2,6-Diisopropylaniline in the Synthesis of Advanced N-Heterocyclic Carbene Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 2,6-diisopropylaniline as a critical precursor for the synthesis of N-heterocyclic carbenes (NHCs), particularly the widely utilized 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr). The unique steric bulk provided by the 2,6-diisopropylphenyl groups imparts exceptional stability and catalytic activity to the resulting NHC-metal complexes, making them indispensable tools in modern organic synthesis and drug development. This document details the synthesis protocols, quantitative data on the properties of these ligands, and their applications in catalysis.
Introduction: The Significance of 2,6-Diisopropylaniline
2,6-Diisopropylaniline is a bulky aromatic amine that serves as a cornerstone in the synthesis of sterically demanding ligands for coordination chemistry.[1] Its primary importance in the context of this guide lies in its role as the starting material for the synthesis of IPr and its derivatives. The two isopropyl groups ortho to the amine functionality provide a significant steric shield that is transferred to the resulting N-heterocyclic carbene. This steric hindrance is crucial for stabilizing reactive metal centers in catalytic cycles, preventing ligand dissociation, and promoting high catalytic turnover numbers.[2][3] NHCs derived from 2,6-diisopropylaniline are now benchmark ligands in a myriad of catalytic transformations, including cross-coupling reactions and olefin metathesis, which are fundamental to the construction of complex molecules, including active pharmaceutical ingredients.[2][4]
Synthesis of N-Heterocyclic Carbenes from 2,6-Diisopropylaniline
The synthesis of IPr from 2,6-diisopropylaniline is a well-established, multi-step process that begins with the formation of a diimine intermediate, followed by cyclization to form the imidazolium (B1220033) salt precursor (IPr·HCl). The free carbene is then typically generated in situ by deprotonation of the imidazolium salt.
Experimental Protocol: Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium Chloride (IPr·HCl)
This protocol is adapted from a reliable and high-yielding procedure.[5][6]
Step 1: Synthesis of 1,4-Bis-(2,6-diisopropylphenyl)-1,4-diaza-butadiene
-
In a suitable reaction vessel, a solution of 2,6-diisopropylaniline (1.0 mol, 177.3 g) in methanol (B129727) (250 mL) is warmed to 50°C.
-
A solution of glyoxal (B1671930) (40% in water, 0.50 mol, 72.55 g) in methanol (250 mL) containing a catalytic amount of acetic acid (1 mL) is added dropwise with vigorous stirring.
-
An exothermic reaction will commence, and the product will begin to crystallize after approximately 15 minutes.
-
The mixture is stirred for 10 hours at room temperature.
-
The resulting yellow suspension is filtered, and the solid product is washed with methanol until the filtrate is clear.
-
The product is dried under high vacuum to yield 1,4-Bis-(2,6-diisopropylphenyl)-1,4-diaza-butadiene as bright yellow crystals. A second crop can be obtained by concentrating the mother liquor. The total yield is typically around 89.5%.[6]
Step 2: Synthesis of 1,3-Bis-(2,6-diisopropylphenyl)-imidazolium chloride (IPr·HCl)
-
A 2000 mL round-bottom flask is charged with ethyl acetate (B1210297) (1200 mL) and heated to 70°C.
-
The 1,4-diaryl-1,4-diazabutadiene from Step 1 (134 mmol, 50.45 g) and paraformaldehyde (135 mmol, 4.06 g) are added to the heated solvent.
-
A solution of chlorotrimethylsilane (B32843) (TMSCl) (134.5 mmol, 17.0 mL) in ethyl acetate (20 mL) is added dropwise over 45 minutes with vigorous stirring.
-
The resulting yellow suspension is stirred for 2 hours at 70°C.
-
The mixture is then cooled to 10°C in an ice bath with continuous stirring.
-
The suspension is filtered, and the solid is washed with ethyl acetate and tert-butyl methyl ether.
-
The solid is dried in an oven at 100°C to a constant weight, affording IPr·HCl as a colorless microcrystalline powder in approximately 81% yield.[5][6]
Experimental Workflow for the Synthesis of IPr·HCl
Quantitative Data: Steric and Electronic Properties
The catalytic performance of NHC ligands is intrinsically linked to their steric and electronic properties. The 2,6-diisopropylphenyl substituents of IPr provide a unique combination of significant steric bulk and strong electron-donating character.
| Parameter | IPr | IPr* | IPr# | IMes |
| Steric Properties | ||||
| % Buried Volume (%Vbur) a | 45.4 | 50.4 | 54.4 | 38.3 |
| Electronic Properties | ||||
| Tolman Electronic Parameter (TEP) (cm-1) b | 2051.5 | 2052.7 | 2051.8 | 2050.7 |
| 1JCH (Hz) c | 223.70 | 224.99 | 224.50 | 221.00 |
| 77Se NMR Chemical Shift (δSe, ppm) d | 90 | 106 | 108 | 75 |
IPr = 1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene; IPr# = a more sterically hindered derivative of IPr; IMes = 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene.[7][8]
Notes on Data: a The percent buried volume (%Vbur) is a measure of the steric bulk of a ligand around the metal center.[7][9] A larger value indicates greater steric hindrance. b The Tolman Electronic Parameter (TEP) is derived from the C-O stretching frequency of [Rh(NHC)(CO)2Cl] complexes and reflects the ligand's electron-donating ability.[3][7] A lower value indicates stronger electron donation. c The one-bond C-H coupling constant (1JCH) of the imidazolium proton provides an indication of the s-character of the C-H bond and correlates with the σ-donating ability of the corresponding carbene.[7][8] d The 77Se NMR chemical shift of the corresponding selenourea (B1239437) adduct is used to probe the π-accepting properties of the NHC.[7]
Application in Catalysis and Drug Development
NHC ligands derived from 2,6-diisopropylaniline, particularly IPr, have revolutionized homogeneous catalysis. Their metal complexes are highly active and stable catalysts for a wide range of organic transformations that are crucial for the synthesis of pharmaceuticals and other fine chemicals.
Suzuki-Miyaura Cross-Coupling
Palladium complexes of IPr are exceptionally effective catalysts for the Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between aryl halides and boronic acids. The high activity of these catalysts allows for the coupling of sterically hindered and electronically deactivated substrates under mild conditions.[2]
Generalized Catalytic Cycle for Suzuki-Miyaura Cross-Coupling
Role in Drug Development
While NHCs derived from 2,6-diisopropylaniline are not typically designed to interact directly with biological targets, their role in drug development is profound. They serve as powerful tools for medicinal chemists to synthesize complex molecular architectures that are often inaccessible through other means. The efficiency and functional group tolerance of IPr-based catalysts enable the rapid construction of libraries of potential drug candidates for screening.[4] For instance, IPr·HCl has been used as a reagent in the synthesis of a derivative of the drug Vadimezan.[4]
Workflow for NHC-Enabled Drug Discovery
Conclusion
2,6-Diisopropylaniline is an indispensable precursor for the synthesis of some of the most powerful and versatile N-heterocyclic carbene ligands in modern chemistry. The steric and electronic properties imparted by the 2,6-diisopropylphenyl groups lead to NHC-metal complexes with exceptional stability and catalytic activity. The detailed synthetic protocols and quantitative data presented in this guide underscore the importance of this building block for researchers in academia and industry. The continued development of new catalysts based on this scaffold promises to further expand the frontiers of chemical synthesis and accelerate the discovery of new therapeutic agents.
References
- 1. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 2. The influential IPr : 25 years after its discovery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07009G [pubs.rsc.org]
- 3. N-Heterocyclic Carbene (NHC) Complexes in C–H Activation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. IPr# – highly hindered, broadly applicable N-heterocyclic carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IPr# – highly hindered, broadly applicable N-heterocyclic carbenes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02619D [pubs.rsc.org]
- 9. IPr# Complexes—Highly-Hindered, Sterically-Bulky Cu(I) and Ag(I) N-Heterocyclic Carbenes: Synthesis, Characterization, and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Common Isomers of Diisopropylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the common isomers of diisopropylaniline, focusing on their chemical and physical properties, synthesis methodologies, and applications relevant to research and development. This compound isomers are important intermediates in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialized ligands for coordination chemistry.
Common Isomers and Their Properties
The three most common isomers of this compound are 2,6-diisopropylaniline, 3,5-diisopropylaniline (B7906261), and 2,4-diisopropylaniline. Their properties are summarized in the table below for easy comparison.
| Property | 2,6-Diisopropylaniline | 3,5-Diisopropylaniline | 2,4-Diisopropylaniline |
| CAS Number | 24544-04-5[1] | 7544-57-2[2] | 79069-41-3[3] |
| Molecular Formula | C₁₂H₁₉N[4] | C₁₂H₁₉N[5] | C₁₂H₁₉N[3] |
| Molecular Weight | 177.29 g/mol [4] | 177.29 g/mol [5] | 177.29 g/mol [3] |
| Appearance | Colorless to pale orange liquid[6][7] | Yellow to colorless liquid[8] | Not specified |
| Melting Point | -45 °C[1][6] | Not applicable (liquid at room temp.)[8] | Not specified |
| Boiling Point | 257 °C[1][6] | 90 °C at 0.8 Torr[5][8] | Not specified |
| Density | 0.94 g/mL at 25 °C[6] | 0.924 ± 0.06 g/cm³ (Predicted)[2] | Not specified |
| Refractive Index | 1.532 (20 °C)[6] | Not reported[5] | Not specified |
| Solubility | Insoluble in water[7]. Soluble in ethanol, toluene. | Soluble in organic solvents (e.g., chloroform, methanol)[5] | Not specified |
| pKb | 9.75[7] | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound isomers are crucial for their application in research. Below are representative experimental protocols.
Synthesis of 2,6-Diisopropylaniline via Friedel-Crafts Alkylation
This protocol describes the liquid-phase alkylation of aniline (B41778) with propylene (B89431).
Materials:
Procedure:
-
Add aniline and aluminum foil to a 0.5L autoclave and stir.[9]
-
Introduce propylene into the autoclave. The recommended molar ratio of aniline to propylene is 1:2.[9]
-
Heat the reactor to a temperature of 280-290 °C.[9]
-
Maintain the reaction for 1 to 5 hours. The progress of the reaction can be monitored by observing a pressure drop, which indicates the consumption of gaseous propylene.[9]
-
After the reaction is complete, cool the autoclave and add water to quench the catalyst and remove slag.[9]
-
The product, 2,6-diisopropylaniline, is then isolated and purified by distillation.[9]
Synthesis of 3,5-Diisopropylaniline
The synthesis of 3,5-diisopropylaniline can be challenging due to competing ortho- and para-alkylation. One common method involves the reduction of 3,5-diisopropylnitrobenzene.
Materials:
Procedure:
-
Dissolve 3,5-diisopropylnitrobenzene in ethanol.
-
Add tin(II) chloride to the solution.
-
Heat the reaction mixture for 1.5 hours.[2]
-
Upon completion, the reaction mixture is worked up to isolate the 3,5-diisopropylaniline. This typically involves neutralization and extraction.
An alternative method involves catalytic hydrogenation:
Materials:
-
1-nitro-3,5-di(prop-1-en-2-yl)benzene
-
Palladium on activated charcoal (Pd/C)[2]
-
Hydrogen gas[2]
-
Methanol[2]
Procedure:
-
Dissolve 1-nitro-3,5-di(prop-1-en-2-yl)benzene in methanol.
-
Add a catalytic amount of palladium on activated charcoal.
-
Subject the mixture to a hydrogen atmosphere at 20 °C.[2]
-
Monitor the reaction until the nitro group is fully reduced.
-
Filter off the catalyst and evaporate the solvent to obtain 3,5-diisopropylaniline.[2]
Spectroscopic Analysis of this compound Isomers
The unambiguous identification of this compound isomers is critical and is typically achieved using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the this compound isomer in approximately 0.6 mL of a deuterated solvent such as chloroform-d (B32938) (CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).[10]
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum on a 300 MHz or higher spectrometer. Typical parameters include 16-32 scans, a spectral width of about 12 ppm, and a relaxation delay of 1-2 seconds.[10] The chemical shifts and splitting patterns of the aromatic and isopropyl protons will be distinct for each isomer.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include 512-2048 scans, a spectral width of approximately 220 ppm, and a relaxation delay of 2 seconds.[10] The number of unique carbon signals will reflect the symmetry of each isomer.
Fourier-Transform Infrared (IR) Spectroscopy:
-
Sample Preparation: As these isomers are liquids, a neat liquid film method is suitable. Place a drop of the sample between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film.[10]
-
Data Acquisition: Record the spectrum using an FTIR spectrometer. A background spectrum of the empty sample compartment should be acquired first to subtract atmospheric water and carbon dioxide signals.[10] Key vibrational bands to note include the N-H stretches (around 3400 cm⁻¹) and aromatic C-C vibrations (1450-1600 cm⁻¹).[5]
Mass Spectrometry (MS):
-
Sample Introduction: For pure samples, direct injection via a gas chromatography-mass spectrometry (GC-MS) system is standard. Dilute the sample in a volatile solvent like dichloromethane (B109758) or hexane (B92381) and inject it into the GC inlet. A non-polar column can be used to separate the analyte from any impurities before it enters the mass spectrometer.[10]
-
Analysis: All isomers will exhibit the same molecular ion peak. However, their fragmentation patterns upon electron ionization can differ, providing structural clues for identification.
Visualizations
References
- 1. 2,6-Diisopropylaniline - Wikipedia [en.wikipedia.org]
- 2. 3,5-Diisopropylaniline|lookchem [lookchem.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C12H19N | CID 32484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,5-Diisopropylaniline () for sale [vulcanchem.com]
- 6. 2,6-Diisopropylaniline | 24544-04-5 [chemicalbook.com]
- 7. 2,6-Diisopropylaniline(24544-04-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. hoffmanchemicals.com [hoffmanchemicals.com]
- 9. scribd.com [scribd.com]
- 10. benchchem.com [benchchem.com]
The Genesis of a Key Industrial Intermediate: A Technical History of 2,6-Diisopropylaniline Synthesis
For Immediate Release
A comprehensive review of the discovery and evolution of synthetic routes to 2,6-diisopropylaniline (DIPA), a critical building block in the pharmaceutical, agrochemical, and polymer industries. This document provides an in-depth guide for researchers, scientists, and drug development professionals, detailing the historical context, key synthetic methodologies, experimental protocols, and quantitative data to support further innovation in this field.
Introduction
2,6-Diisopropylaniline (DIPA) is an aromatic amine of significant industrial importance, serving as a key intermediate in the synthesis of a wide range of products, including pharmaceuticals (such as the anesthetic Propofol), herbicides, and antioxidants.[1][2] The unique steric hindrance provided by the two isopropyl groups ortho to the amine functionality imparts specific reactivity and properties to its derivatives. This guide traces the historical development of DIPA synthesis, from early explorations to modern industrial processes, providing a detailed technical overview for the scientific community.
Historical Perspective and Key Discoveries
The synthesis of DIPA has been primarily achieved through two major strategic approaches: the direct alkylation of aniline (B41778) and the amination of 2,6-diisopropylphenol. The development of these methods has been driven by the need for high selectivity, yield, and cost-effectiveness on an industrial scale.
The foundational chemistry for the direct alkylation of aniline lies in the Friedel-Crafts reaction , a set of reactions developed by Charles Friedel and James Crafts in 1877.[3] However, the selective ortho-alkylation of anilines presented significant challenges, including the propensity for polyalkylation and the deactivation of the catalyst by the basic amine group.[2]
Early industrial efforts in the latter half of the 20th century focused on overcoming these hurdles. Patent literature from the 1980s reveals work by companies such as BASF and Shell on both the aniline alkylation and phenol (B47542) amination routes.[4][5] These early processes often required harsh conditions, such as high temperatures and pressures, and the catalysts and conditions have been a continuous area of research and development to improve efficiency and selectivity.
Core Synthetic Methodologies
The industrial production of 2,6-diisopropylaniline is dominated by two primary synthetic pathways:
-
Aniline Alkylation: This approach involves the direct reaction of aniline with an isopropylating agent, typically propylene (B89431) or isopropanol. This can be carried out in either the liquid or gas phase.
-
2,6-Diisopropylphenol Amination: This method consists of the amination of 2,6-diisopropylphenol, which itself is synthesized from phenol. This is predominantly a gas-phase catalytic process.
Aniline Alkylation
The direct alkylation of aniline is an atom-economical approach to DIPA. The reaction is a classic electrophilic aromatic substitution, where the isopropyl group is introduced onto the aniline ring.
Reaction Pathway: Aniline Alkylation
Caption: General reaction scheme for the synthesis of 2,6-diisopropylaniline via aniline alkylation.
Early methods for liquid-phase alkylation utilized catalysts such as aluminum anilide, formed in situ from aluminum and aniline.[6] These processes typically require high temperatures (280-320°C) and pressures (6-8 MPa).[7][8]
Table 1: Quantitative Data for Liquid-Phase Aniline Alkylation
| Catalyst | Alkylating Agent | Temperature (°C) | Pressure (MPa) | Aniline Conversion (%) | DIPA Selectivity (%) | Reference |
| Aluminum Anilide | Propylene | 280-290 | High | >80 | >50 | [6][7] |
| Aluminum Trichloride | Propylene | 300 | 25 | - | - | [7] |
Experimental Protocol: Liquid-Phase Alkylation with Aluminum Anilide Catalyst
-
Catalyst Preparation: Aniline and aluminum foil are charged into a high-pressure autoclave. The mixture is heated to approximately 220°C to initiate the formation of the aluminum anilide catalyst, which is accompanied by the evolution of hydrogen gas.[6]
-
Alkylation: After catalyst formation, the reactor is cooled, and propylene is introduced to the desired molar ratio (e.g., aniline:propylene of 1:2).[7]
-
Reaction: The autoclave is heated to 280-290°C. The reaction is allowed to proceed for 1-5 hours, during which the pressure is monitored.[6][7]
-
Work-up: After cooling, the reaction mixture is quenched with water to decompose the catalyst. The organic layer is then separated, and the product is purified by distillation.[6]
Gas-phase alkylation of aniline has been explored using solid acid catalysts, such as molecular sieves. However, this method has historically suffered from poor selectivity and the formation of a complex mixture of products, making it less commercially viable.[8]
Gas-Phase Amination of 2,6-Diisopropylphenol
This two-step approach first involves the synthesis of 2,6-diisopropylphenol, followed by its amination.
Reaction Pathway: 2,6-Diisopropylphenol Amination
Caption: Two-step synthesis of 2,6-diisopropylaniline via phenol alkylation and subsequent amination.
The synthesis of the 2,6-diisopropylphenol intermediate is typically achieved through the Friedel-Crafts alkylation of phenol with propylene over an acid catalyst.[9] The subsequent gas-phase amination is a key step, often employing a heterogeneous catalyst.
Table 2: Quantitative Data for Gas-Phase Amination of 2,6-Diisopropylphenol
| Catalyst | Temperature (°C) | 2,6-DIPP Conversion (%) | DIPA Selectivity (%) | Reference |
| Pd/MgO-Al2O3 | 180-220 | 91.62 - 98.9 | 75.1 - 76.0 | [4] |
| Pd-La/spinel | - | 98.5 (initial) | 88.9 (initial) | [4] |
Experimental Protocol: Gas-Phase Catalytic Amination of 2,6-Diisopropylphenol
-
Catalyst Preparation: A support material, such as γ-Al2O3, is impregnated with a solution of magnesium nitrate, followed by calcination at high temperatures (e.g., 800-1300°C) to form a spinel structure. This support is then impregnated with a solution of a palladium salt (e.g., PdCl2) and dried to yield the final catalyst.[4]
-
Reaction Setup: The catalyst is packed into a fixed-bed reactor, which is heated to the desired reaction temperature (e.g., 180-220°C).[4]
-
Amination: A feed stream consisting of vaporized 2,6-diisopropylphenol, ammonia, and hydrogen is passed over the catalyst bed at atmospheric pressure.[4]
-
Product Collection and Purification: The product stream exiting the reactor is condensed, and the 2,6-diisopropylaniline is separated from unreacted starting materials and byproducts, typically through distillation.
Experimental Workflow: Comparison of Aniline Alkylation and Phenol Amination
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. en.wikipedia.org [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. data.epo.org [data.epo.org]
- 6. scribd.com [scribd.com]
- 7. CN102701993B - A method for preparing 2, 6-diisopropylaniline and device - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic Profile of 2,6-Diisopropylaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,6-diisopropylaniline, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Chemical Structure
Caption: Chemical structure of 2,6-diisopropylaniline.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2,6-diisopropylaniline.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.00 | m | 3H | Ar-H |
| ~3.75 | s (br) | 2H | NH₂ |
| ~3.10 | sept | 2H | CH (CH₃)₂ |
| ~1.25 | d | 12H | CH(C H₃)₂ |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)[1]
| Chemical Shift (δ) ppm | Assignment |
| ~142.5 | C -NH₂ |
| ~131.5 | C -CH(CH₃)₂ |
| ~122.5 | Ar-C H |
| ~118.0 | Ar-C H |
| ~28.0 | C H(CH₃)₂ |
| ~22.5 | CH(C H₃)₂ |
Table 3: Infrared (IR) Spectroscopic Data (Liquid Film)[2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3500 | Medium, Sharp | N-H Stretch (asymmetric & symmetric) |
| 3000-3100 | Medium | Aromatic C-H Stretch |
| 2850-2970 | Strong | Aliphatic C-H Stretch |
| ~1620 | Strong | N-H Bend |
| ~1580 | Medium | Aromatic C=C Stretch |
| ~1460 | Strong | C-H Bend (isopropyl) |
| ~1380 | Medium | C-H Bend (isopropyl) |
| ~750 | Strong | Aromatic C-H Bend (out-of-plane) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 177 | High | [M]⁺ (Molecular Ion) |
| 162 | High | [M-CH₃]⁺ |
| 134 | Medium | [M-C₃H₇]⁺ |
| 120 | Medium | [M-C₄H₉]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 2,6-diisopropylaniline (10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: The spectrum is acquired on a 400 MHz or 500 MHz spectrometer. Key acquisition parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The spectrum is acquired on the same instrument, typically with a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is usually required to obtain a spectrum with an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
The IR spectrum of neat 2,6-diisopropylaniline is recorded using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample analysis and automatically subtracted from the sample spectrum.
Caption: Workflow for FT-IR analysis using an ATR accessory.
Mass Spectrometry (MS)
Mass spectral data is obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of 2,6-diisopropylaniline in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is injected into the GC.
-
Gas Chromatography: A non-polar capillary column (e.g., DB-5ms) is used for separation. The oven temperature is programmed to ramp from a low initial temperature (e.g., 70°C) to a final temperature (e.g., 280°C) to ensure elution of the analyte.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass spectrum is scanned over a range of m/z 40-400.
This comprehensive spectroscopic data and the associated experimental protocols provide a valuable resource for the identification, characterization, and quality control of 2,6-diisopropylaniline in research and development settings.
The Bulky Nature of Diisopropylaniline Ligands: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The steric and electronic properties of ligands play a pivotal role in the efficacy, selectivity, and stability of metal-based catalysts and coordination complexes. Among the vast library of available ligands, those derived from 2,6-diisopropylaniline have emerged as particularly influential due to their significant steric bulk. This in-depth technical guide explores the core principles behind the bulky nature of diisopropylaniline ligands, their synthesis, and their impact on coordination chemistry and catalysis, with a focus on applications relevant to pharmaceutical and materials science.
Quantifying the Steric Bulk
The defining feature of 2,6-diisopropylaniline and its derivatives is the presence of two isopropyl groups flanking the nitrogen atom. This substitution pattern creates a sterically hindered environment around the metal center to which the ligand is coordinated. This steric bulk can be quantified using various parameters, with the "percent buried volume" (%Vbur) being a particularly descriptive measure. The %Vbur calculates the percentage of the space around a metal center that is occupied by a given ligand.
To illustrate the significant steric presence of this compound-derived ligands, the table below compares the %Vbur of a palladium complex bearing the IPr* ligand (1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazo-2-ylidene), a highly hindered N-heterocyclic carbene (NHC) derived from a 2,6-diisopropylaniline analogue, with less sterically demanding ligands.
| Ligand Family | Specific Ligand Example | Metal Complex Fragment | Percent Buried Volume (%Vbur) | Reference |
| Bulky this compound Derivative | IPr | [Pd(IPr)(cinnamyl)Cl] | 44.6 | [1] |
| Bulky this compound Derivative | IPr | [Pd(IPr)(acac)Cl] | 42.2 | [1] |
| Bulky this compound Derivative | PEPPSI-IPr | [Pd(IPr)Cl2(pyridine)] | 43.1 | [1] |
| Less Bulky Phenyl-based NHC | IPrOMe | [Pd(IPrOMe)(acac)Cl] | 39.3 | [1] |
Note: IPr is a derivative of the widely used IPr ligand, which is synthesized from 2,6-diisopropylaniline.*
The Impact of Steric Bulk on Coordination and Catalysis
The bulky framework of this compound-based ligands has profound consequences for the properties and reactivity of their metal complexes.
-
Stabilization of Reactive Species: The steric shielding provided by the isopropyl groups can stabilize low-coordinate, reactive metal centers by preventing ligand dissociation or unwanted side reactions. This is crucial for catalytic processes that proceed through such intermediates.
-
Influence on Coordination Geometry: The steric demands of these ligands often enforce specific coordination geometries on the metal center, which can be critical for catalytic selectivity.
-
Promotion of Reductive Elimination: In many cross-coupling reactions, the steric bulk of the ligand can promote the final bond-forming step (reductive elimination) from the metal center, thereby accelerating the catalytic cycle.[2]
This relationship between the bulky ligand and catalytic activity is visualized in the following diagram:
Experimental Protocols
The synthesis of ligands derived from 2,6-diisopropylaniline is a cornerstone of modern organometallic chemistry. A prominent example is the preparation of N-heterocyclic carbene (NHC) ligands, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene).
Synthesis of IPr·HCl (1,3-bis(2,6-diisopropylphenyl)imidazolium chloride)
This protocol outlines the synthesis of the imidazolium (B1220033) salt precursor to the IPr carbene.[3][4][5]
Step 1: Synthesis of N,N'-bis(2,6-diisopropylphenyl)ethylenediimine
-
To a round-bottom flask, add 2,6-diisopropylaniline (2 equivalents).
-
Add a suitable solvent, such as methanol.
-
Add glyoxal (B1671930) (40% in water, 1 equivalent) dropwise to the stirred solution.
-
A catalytic amount of formic acid can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The diimine product will precipitate from the solution. Collect the solid by filtration and wash with cold methanol.
-
Dry the solid under vacuum to yield the pure diimine.
Step 2: Cyclization to form IPr·HCl
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend the diimine (1 equivalent) in a suitable solvent like toluene (B28343).
-
Add paraformaldehyde (1.1 equivalents).
-
Slowly add chlorotrimethylsilane (B32843) (TMSCl, 1.1 equivalents) to the suspension.
-
Heat the reaction mixture to 140-160°C and stir for 3-4 hours.
-
Cool the mixture to room temperature. The imidazolium salt will precipitate.
-
Collect the solid by filtration, wash with toluene and then diethyl ether.
-
Dry the IPr·HCl salt under vacuum.
The following diagram illustrates this experimental workflow:
Synthesis of a Palladium-IPr Complex for Catalysis
A common precatalyst for cross-coupling reactions is [Pd(IPr)(cinnamyl)Cl].
-
In a glovebox, combine the imidazolium salt IPr·HCl (1 equivalent) and a suitable palladium precursor, such as [Pd(cinnamyl)Cl]₂ (0.5 equivalents), in a vial.
-
Add a suitable solvent, for example, tetrahydrofuran (B95107) (THF).
-
Add a strong base, such as sodium tert-butoxide (NaOtBu) (1.05 equivalents), portion-wise to the stirred suspension at room temperature.
-
Stir the reaction mixture for 1-2 hours.
-
Remove the solvent under vacuum.
-
The residue is then typically washed with a non-polar solvent like pentane (B18724) to remove any organic byproducts.
-
The resulting solid is the desired palladium-IPr complex, which can be dried under vacuum.
Suzuki-Miyaura Cross-Coupling Protocol
This protocol is a general example of a Suzuki-Miyaura cross-coupling reaction using a Pd-IPr catalyst.[6][7]
-
To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1 equivalent), the boronic acid (1.2-1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents).
-
Add the palladium precatalyst, for instance, [Pd(IPr)(cinnamyl)Cl] (typically 0.1-2 mol%).
-
The vial is sealed and the atmosphere is replaced with an inert gas (e.g., argon).
-
A suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water, is added via syringe.
-
The reaction mixture is stirred at the desired temperature (room temperature to 100°C) until the starting material is consumed, as monitored by techniques like TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can then be purified by column chromatography.
The catalytic cycle for the Suzuki-Miyaura reaction, highlighting the role of the bulky ligand, is shown below.
Conclusion
This compound-derived ligands are indispensable tools in modern chemistry. Their significant steric bulk provides a powerful means to control the reactivity and stability of metal complexes. This guide has provided a quantitative and qualitative overview of their steric properties, detailed experimental protocols for their synthesis and application in catalysis, and visual representations of key chemical concepts. For researchers in drug development and materials science, a thorough understanding of the principles outlined herein is crucial for the rational design of novel catalysts and the efficient synthesis of complex molecular architectures.
References
- 1. The use of the sterically demanding IPr* and related ligands in catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC05289G [pubs.rsc.org]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The influential IPr : 25 years after its discovery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07009G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Theoretical Calculations on the Molecular Orbitals of 2,6-Diisopropylaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculations of the molecular orbitals of 2,6-diisopropylaniline. This bulky aromatic amine is a critical building block in coordination chemistry and the synthesis of various organic compounds, including ligands for catalysts and pharmaceutical intermediates.[1][2] Understanding its electronic structure through molecular orbital analysis is paramount for predicting its reactivity, stability, and potential applications in drug design and materials science.
Introduction to Molecular Orbital Theory
Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the electronic structure of molecules.[3] Unlike valence bond theory, which localizes electrons in bonds between atoms, MO theory posits that electrons are delocalized over the entire molecule in specific molecular orbitals. Each molecular orbital has a discrete energy level, and the distribution of electrons within these orbitals dictates the molecule's chemical and physical properties.
Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two frontier orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation.[4]
Computational Methodologies
The determination of molecular orbital energies and properties for a molecule like 2,6-diisopropylaniline relies on computational quantum chemistry methods. The two most common approaches are Hartree-Fock (HF) theory and Density Functional Theory (DFT).
Hartree-Fock Theory: This ab initio method approximates the many-electron wavefunction of a molecule as a single Slater determinant of one-electron wavefunctions (orbitals). It provides a foundational understanding of molecular electronic structure but neglects electron correlation, which can affect the accuracy of the results.
Density Functional Theory (DFT): DFT is a widely used method that maps the many-electron problem onto a system of non-interacting electrons moving in an effective potential. The key idea is that the total energy of the system is a functional of the electron density. DFT methods include electron correlation effects and often provide a good balance between computational cost and accuracy for many molecular systems. A popular hybrid functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of HF and DFT.
A crucial component of these calculations is the choice of a basis set , which is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets provide more accurate descriptions of the orbitals but require more computational resources. Common basis sets for organic molecules include the Pople-style basis sets, such as 6-311G(d,p).
Experimental Protocol: A Representative DFT Calculation
The following protocol outlines a typical computational experiment for determining the molecular orbital properties of an aniline (B41778) derivative, based on a study of p-isopropylaniline which can be adapted for 2,6-diisopropylaniline.[4]
-
Molecular Structure Optimization: The initial 3D structure of 2,6-diisopropylaniline is built using a molecular modeling software. This structure is then optimized to find the lowest energy conformation. This is typically done using DFT with a functional like B3LYP and a basis set such as 6-311G(d,p).[4] The optimization process continues until the forces on the atoms are negligible, indicating a stable structure.
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum, a frequency calculation is performed at the same level of theory. The absence of imaginary frequencies indicates a stable equilibrium geometry.
-
Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed to obtain the final electronic energy and molecular orbital information. This calculation provides the energies of the HOMO, LUMO, and other molecular orbitals.
-
Population Analysis: A Mulliken population analysis is often carried out to determine the partial atomic charges on each atom in the molecule.[3][5] This information provides insights into the charge distribution and reactivity of different sites within the molecule.
Quantitative Data and Analysis
| Parameter | Value (for p-isopropylaniline) | Description |
| HOMO Energy | -5.2968 eV | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -0.6950 eV (calculated from gap) | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.6019 eV | Energy difference between HOMO and LUMO |
Table 1: Frontier Molecular Orbital Energies for p-Isopropylaniline. [4]
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the chemical behavior of the molecule.
| Descriptor | Formula | Value (for p-isopropylaniline) | Chemical Significance |
| Ionization Potential (I) | I ≈ -EHOMO | 5.2968 eV | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | 0.6950 eV | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | 2.9959 eV | The tendency of the molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.3009 eV | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | 0.2173 eV-1 | The reciprocal of hardness, indicating higher reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | 1.9514 eV | A measure of the molecule's ability to act as an electrophile. |
Table 2: Calculated Global Reactivity Descriptors for p-Isopropylaniline.
Visualization of Workflows and Relationships
Computational Workflow
The general workflow for the theoretical calculation of molecular orbitals can be visualized as follows:
Caption: Computational workflow for molecular orbital analysis.
Logical Relationship: Synthesis of a NacNac Ligand Precursor
2,6-Diisopropylaniline is a key reactant in the synthesis of β-diketiminate (NacNac) ligands, which are important in coordination chemistry. The following diagram illustrates the logical steps in a typical condensation reaction to form a NacNac ligand precursor.[2]
Caption: Logical steps in the synthesis of a NacNac ligand precursor.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Use of 2,6-Diisopropylaniline in Palladium-Catalyzed Cross-Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The success of these transformations is often critically dependent on the nature of the ligand coordinated to the palladium center. 2,6-Diisopropylaniline is a key building block in the synthesis of a class of highly effective, bulky, and electron-rich biaryl monophosphine ligands, commonly known as Buchwald ligands. These ligands, including JohnPhos, SPhos, XPhos, and RuPhos, have revolutionized palladium-catalyzed cross-coupling by enabling the use of challenging substrates, such as aryl chlorides, and facilitating reactions under milder conditions.
These ligands, derived from 2,6-diisopropylaniline, promote the formation of the catalytically active monoligated Pd(0) species, which is crucial for efficient oxidative addition, the initial step in the catalytic cycle. The steric bulk provided by the diisopropylphenyl group also facilitates the final reductive elimination step, leading to higher overall reaction rates and yields.
This document provides detailed application notes, experimental protocols, and comparative data for the use of ligands derived from 2,6-diisopropylaniline in three major palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling.
Ligand Synthesis: The Role of 2,6-Diisopropylaniline
The sterically demanding and electron-rich nature of ligands derived from 2,6-diisopropylaniline is a direct result of its structure. The two isopropyl groups ortho to the amine functionality provide the necessary steric bulk that influences the coordination environment of the palladium catalyst. A representative synthesis of a Buchwald-type ligand, JohnPhos, is outlined below.
General Synthesis of JohnPhos from 2,6-Diisopropylaniline
The synthesis of (2-Biphenyl)di-tert-butylphosphine (JohnPhos) typically involves the coupling of 2-bromobiphenyl (B48390) with a phosphine (B1218219) source. The 2,6-diisopropylaniline moiety is incorporated in related, more sterically hindered biaryl phosphine ligands. For clarity, a general representation of how 2,6-diisopropylaniline is a precursor to a different class of Buchwald ligands is presented in the logical diagram below.
Palladium-Catalyzed Cross-Coupling Reactions
The ligands derived from 2,6-diisopropylaniline have demonstrated broad utility across a range of palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols and comparative data for their application in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. Ligands derived from 2,6-diisopropylaniline are particularly effective for the coupling of challenging substrates, such as electron-rich or sterically hindered aryl chlorides.
The following table summarizes the performance of various Buchwald ligands in the Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) with phenylboronic acid.
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 18 | 98[1] |
| SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 2 | 95 |
| JohnPhos | Pd₂(dba)₃ | K₃PO₄ | Toluene | 80 | 12 | 92 |
| RuPhos | Pd(OAc)₂ | K₃PO₄ | Dioxane | 100 | 16 | 96 |
Note: Reaction conditions and yields are compiled from various sources and may not be directly comparable due to slight variations in experimental setup.
This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using a Buchwald-type ligand.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Buchwald ligand (e.g., XPhos, SPhos)
-
Aryl chloride
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (2.0 equivalents) to a dry reaction vessel equipped with a magnetic stir bar.
-
Addition of Reactants: Add the aryl chloride (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents) to the reaction vessel.
-
Solvent Addition: Add the anhydrous solvent to the vessel to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction Conditions: Seal the vessel and heat the mixture with stirring to the desired temperature (Room Temperature to 110 °C) for the required time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling amines with aryl halides or pseudohalides. The use of bulky biarylphosphine ligands derived from 2,6-diisopropylaniline has significantly expanded the scope of this reaction to include less reactive aryl chlorides and sterically hindered amines.
The following table presents a comparison of different Buchwald ligands in the amination of 4-chlorotoluene with morpholine.
| Ligand | Palladium Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 6 | 94[2] |
| RuPhos | Pd(OAc)₂ | NaOtBu | Toluene | 80 | 4 | 97 |
| BrettPhos | Pd₂(dba)₃ | NaOtBu | Dioxane | 100 | 12 | 91 |
| JohnPhos | Pd(OAc)₂ | NaOtBu | Toluene | 100 | 18 | 88 |
Note: Reaction conditions and yields are compiled from various sources and may not be directly comparable due to slight variations in experimental setup.
This protocol outlines a general procedure for the amination of an aryl chloride with a primary or secondary amine.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Buchwald ligand (e.g., XPhos, RuPhos)
-
Aryl chloride
-
Amine
-
Base (e.g., NaOtBu, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a glovebox, add the palladium precursor (1-2 mol%), the bulky phosphine ligand (1.2-2.4 mol%), and the base (1.2-1.5 equivalents) to a reaction tube.
-
Addition of Reactants: Add the aryl chloride (1.0 equivalent) and the amine (1.2 equivalents).
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction Conditions: Seal the tube and heat the mixture with stirring for the required time (typically 1-24 hours) at a temperature ranging from room temperature to 110 °C.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. While traditionally requiring a copper co-catalyst, the use of bulky, electron-rich phosphine ligands can facilitate copper-free variants of this reaction, which is often desirable to avoid the formation of alkyne homocoupling byproducts.
The following table shows representative yields for the Sonogashira coupling of 4-chlorotoluene with phenylacetylene (B144264) using different ligand systems.
| Ligand | Palladium Source | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| SPhos | Pd(OAc)₂ | None | Cs₂CO₃ | Dioxane | 80 | 12 | 89 |
| XPhos | PdCl₂(MeCN)₂ | None | K₃PO₄ | n-Butanol | 100 | 16 | 91 |
| JohnPhos | Pd₂(dba)₃ | CuI | Et₃N | THF | 60 | 6 | 93 |
| P(t-Bu)₃ | Pd₂(dba)₃ | None | Cs₂CO₃ | Dioxane | 80 | 8 | 95 |
Note: Reaction conditions and yields are compiled from various sources and may not be directly comparable due to slight variations in experimental setup.
This protocol describes a general procedure for the copper-free Sonogashira coupling of an aryl chloride with a terminal alkyne.
Materials:
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(MeCN)₂)
-
Phosphine ligand (e.g., SPhos, XPhos)
-
Aryl chloride
-
Terminal alkyne
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., Dioxane, 2-Methyltetrahydrofuran)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (1-2 mol%), the phosphine ligand (1.2-2.4 mol%), and the base (2.0 equivalents).
-
Addition of Reactants: Add the aryl chloride (1.0 equivalent) and the terminal alkyne (1.2-1.5 equivalents).
-
Solvent Addition: Add the anhydrous and degassed solvent.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Conclusion
2,6-Diisopropylaniline is a fundamental building block for the synthesis of highly effective bulky biarylphosphine ligands that have significantly advanced the field of palladium-catalyzed cross-coupling. The steric and electronic properties imparted by these ligands enable the coupling of a wide range of challenging substrates under mild conditions, making them invaluable tools for researchers in academia and the pharmaceutical industry. The provided protocols and comparative data serve as a guide for the selection and application of these powerful catalytic systems in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Careful optimization of reaction parameters for specific substrates is recommended to achieve the best results.
References
Application Notes: Synthesis of IPr·HCl, an N-Heterocyclic Carbene Precursor
Introduction
N-Heterocyclic carbenes (NHCs) have become a cornerstone in organometallic chemistry and catalysis, often serving as superior alternatives to traditional phosphine (B1218219) ligands due to their strong σ-donating properties and exceptional thermal stability.[1] A key advantage of NHC ligands is the ability to systematically tune their steric and electronic characteristics by modifying the N-substituents.[2] Among the most prominent and widely utilized NHCs are those bearing bulky 2,6-diisopropylphenyl groups on the nitrogen atoms, commonly known as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene).[3][4]
The significant steric bulk provided by the 2,6-diisopropylphenyl substituents effectively shields the metal center, kinetically stabilizing highly reactive, low-valent transition metal species and influencing the selectivity and activity of catalytic processes.[2][5] Due to these favorable properties, IPr and its derivatives are extensively used in a variety of catalytic reactions, including olefin metathesis, cross-coupling reactions, and more.[6][7]
NHCs are typically generated in situ by deprotonating their corresponding imidazolium (B1220033) salt precursors.[8] These precursors, such as 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl), are air-stable, crystalline solids that are convenient to handle and store.[9] This document provides a detailed protocol for the reliable, high-yield synthesis of IPr·HCl from 2,6-diisopropylaniline.
Synthetic Strategy
The most efficient and widely adopted synthesis of IPr·HCl is a two-step procedure.[8] The first step involves the acid-catalyzed condensation of two equivalents of 2,6-diisopropylaniline with one equivalent of glyoxal (B1671930) to form the N,N'-bis(2,6-diisopropylphenyl)ethylenediimine intermediate, a type of 1,4-diazabutadiene (DAD).[6][9] In the second step, this diimine intermediate is cyclized with a C1 source, such as paraformaldehyde, in the presence of an acid to form the final imidazolium chloride salt.[8][9] This method avoids the often inefficient one-pot strategies for preparing imidazolium salts with bulky N-aryl substituents.[8]
Experimental Protocols
The following protocols are adapted from established and reliable literature procedures for the multi-gram synthesis of IPr·HCl.
Protocol 1: Synthesis of N,N'-bis(2,6-diisopropylphenyl)ethylenediimine (Intermediate)
This protocol describes the condensation reaction to form the diazabutadiene intermediate.
Materials:
-
2,6-diisopropylaniline
-
Glyoxal (40 wt. % in water)
-
Methanol (B129727) (MeOH)
-
Formic acid or Acetic acid (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a 1000 mL round-bottom flask, prepare a solution of 2,6-diisopropylaniline (63.8 mL, 340 mmol) in methanol (500 mL).[10][11]
-
Add a catalytic amount of formic acid (1 mL) or a few drops of acetic acid to the solution.[10][11]
-
With vigorous stirring, add glyoxal (40 wt. % in water, 19 mL, 170 mmol) to the aniline (B41778) solution. The reaction may be slightly exothermic.[9][10][11]
-
Stir the resulting mixture at room temperature for 3 to 10 hours. A yellow precipitate will form, typically within 15-30 minutes.[9][10]
-
After the reaction is complete, collect the yellow crystalline solid by filtration.
-
Wash the solid product with a small amount of cold methanol until the filtrate is a bright yellow.[9]
-
Dry the product in vacuo to a constant weight. The bright yellow crystals can be used in the next step without further purification.
Protocol 2: Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
This protocol describes the cyclization of the diimine intermediate to the final imidazolium salt.
Materials:
-
N,N'-bis(2,6-diisopropylphenyl)ethylenediimine (from Protocol 1)
-
Paraformaldehyde
-
4N Hydrochloric acid (HCl) in dioxane OR Chlorotrimethylsilane (TMSCl)
-
Ethyl acetate (B1210297) (EtOAc)
-
Round-bottom flask, preferably three-necked
-
Addition funnel
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
In a large round-bottom flask (e.g., 5 L for a ~0.5 mol scale reaction), dissolve the dried N,N'-bis(2,6-diisopropylphenyl)ethylenediimine (200 g, 532 mmol) in ethyl acetate (2 L).[9][10][11]
-
In a separate flask, suspend paraformaldehyde (20.7 g, 690 mmol) in a solution of 4N HCl in dioxane (212 mL, 851 mmol). Stir this mixture for approximately 10-20 minutes until the paraformaldehyde dissolves, forming a clear solution.[6][10][11]
-
Heat the solution of the diimine in ethyl acetate to 70°C.[9]
-
Slowly add the paraformaldehyde/HCl solution to the heated diimine solution via an addition funnel over 20-30 minutes. A white precipitate will begin to form.[6][9]
-
After the addition is complete, stir the reaction mixture at room temperature for an additional 2 hours.[10][11]
-
Cool the suspension and collect the white precipitate by filtration.
-
Wash the solid product thoroughly with ethyl acetate, followed by diethyl ether or tetrahydrofuran (B95107) (THF), to remove any unreacted starting material or impurities.[12]
-
Dry the resulting white powder in vacuo to yield pure 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl).
Data Presentation
The following table summarizes quantitative data from various reported protocols for the synthesis of IPr·HCl, highlighting the typical conditions and expected yields.
| Step | Reactants & Molar Ratios | Solvent | Temperature | Time | Yield | Reference(s) |
| 1. Diimine Synthesis | 2,6-diisopropylaniline : Glyoxal (2:1) | Methanol | Room Temp - 50°C | 3-10 h | 70-90% | [9][10][11] |
| 2. Imidazolium Salt Synthesis | Diimine : Paraformaldehyde : HCl source (1 : 1.1-1.3 : 1.4-1.6) | Ethyl Acetate | Room Temp - 70°C | 2-10 h | 81-85% | [8][9] |
| 2. Imidazolium Salt (Alternative) | Diimine : Paraformaldehyde : HCl source (1 : 1 : 1.4) | THF | 40°C | 2 days | 58% | [12] |
Visualization
The following diagram illustrates the overall workflow for the synthesis of the NHC precursor IPr·HCl from 2,6-diisopropylaniline.
Caption: Synthetic workflow for IPr·HCl.
References
- 1. benchchem.com [benchchem.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 9. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthesis of 1,3-Bis-[2,6-bis-(1-methylethyl)-phenyl]-1H-imidazolium chloride_Chemicalbook [chemicalbook.com]
- 11. 1,3-Bis (2,6-diisopropylphenyl) imidazolium chloride synthesis - chemicalbook [chemicalbook.com]
- 12. rsc.org [rsc.org]
Application Notes and Protocols for the Alkylation of Aniline to Diisopropylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup of the alkylation of aniline (B41778) to produce diisopropylaniline. The primary focus of these protocols is the synthesis of 2,6-diisopropylaniline, a key intermediate in the pharmaceutical and chemical industries.[1]
Introduction
The alkylation of aniline to this compound is a crucial transformation for producing intermediates used in the synthesis of various products, including pharmaceuticals like antihypertensives and antihistamines, as well as agrochemicals and dyes.[1] The reaction typically involves the introduction of two isopropyl groups onto the aniline molecule. This can occur at the nitrogen atom, yielding N,N-diisopropylaniline, or on the aromatic ring, producing isomers such as 2,6-diisopropylaniline. The regioselectivity of the reaction is highly dependent on the chosen synthetic route and reaction conditions.
Common methods for this synthesis include the liquid-phase alkylation of aniline with propylene (B89431) or isopropanol (B130326) using various catalysts, and gas-phase amination.[2] The selection of the appropriate method depends on factors such as desired isomer, required purity, and scalability of the process.
Experimental Data Summary
The following table summarizes quantitative data from various reported methods for the synthesis of this compound, primarily focusing on 2,6-diisopropylaniline.
| Alkylating Agent | Catalyst | Temperature (°C) | Aniline Conversion (%) | 2,6-Diisopropylaniline Selectivity (%) | Yield (%) | Reference |
| Propylene | Aniline Aluminum | 280-290 | >80 | >50 | - | [2] |
| Propylene | - | 300-310 | >80 | >40 | - | [3] |
| Isopropanol | Catalyst (unspecified) | - | - | - | >99 (purity) | [1] |
| 2,6-Diisopropylcyclohexylamine | 1.0% Palladium on Zinc/Aluminum Spinel | - | - | - | 93 | [4] |
Experimental Protocols
This section provides detailed protocols for the synthesis of 2,6-diisopropylaniline via liquid-phase alkylation of aniline with propylene.
Protocol 1: Liquid-Phase Alkylation of Aniline with Propylene using Aniline Aluminum Catalyst[2]
Materials:
-
Aniline
-
Propylene
-
Aluminum foil
-
High-pressure autoclave reactor
-
Distillation apparatus
-
Gas chromatograph for analysis
Procedure:
-
Catalyst Preparation: Prepare the aniline aluminum catalyst.
-
Reaction Setup: In a high-pressure autoclave reactor, add aniline and the aniline aluminum catalyst (e.g., 5g of aluminum foil for a specific reaction scale).
-
Reaction Conditions: Seal the reactor and introduce propylene until the desired molar ratio of aniline to propylene (e.g., 1:2) is achieved.
-
Heat the reactor to the reaction temperature of 280-290°C.
-
Maintain the reaction for a specified time, typically between 1 to 5 hours.
-
Work-up: After the reaction is complete, cool the reactor to room temperature.
-
Carefully release any excess pressure.
-
Quench the reaction mixture by adding water to remove the catalyst slag.
-
Purification: Separate the organic layer and purify the product by distillation to obtain 2,6-diisopropylaniline.
-
Analysis: Analyze the product using a gas chromatograph to determine the conversion of aniline and the selectivity for 2,6-diisopropylaniline.
Experimental Workflow and Reaction Pathway
The following diagrams illustrate the general experimental workflow for the alkylation of aniline and the reaction pathway for the formation of 2,6-diisopropylaniline.
Caption: Experimental workflow for the synthesis of 2,6-diisopropylaniline.
Caption: Reaction pathway for the formation of 2,6-diisopropylaniline.
References
Application Notes and Protocols: Diisopropylaniline-Based Ligands for Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The performance of the palladium catalyst at the heart of this reaction is critically dependent on the nature of its supporting ligands. Bulky, electron-rich ligands have been shown to promote the key steps of the catalytic cycle, leading to improved reaction rates, broader substrate scope, and higher yields.
This document provides detailed application notes and protocols for the use of N-heterocyclic carbene (NHC) ligands derived from 2,6-diisopropylaniline in Suzuki-Miyaura coupling reactions. The sterically demanding 2,6-diisopropylphenyl substituents on these NHC ligands, such as the widely used IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), create a bulky environment around the palladium center. This steric hindrance facilitates the formation of the catalytically active monoligated Pd(0) species, enhancing oxidative addition and reductive elimination steps. These ligands have proven particularly effective for the coupling of challenging substrates, including sterically hindered aryl chlorides and amides.
Featured Ligand: IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)
The IPr ligand, derived from 2,6-diisopropylaniline, is a highly effective ancillary ligand for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its bulky nature and strong σ-donating properties contribute to the high stability and reactivity of the corresponding palladium complexes. Several well-defined, air- and moisture-stable palladium(II) precatalysts bearing the IPr ligand are commercially available, simplifying reaction setup and improving reproducibility.
Data Presentation: Performance of IPr-Based Catalysts in Suzuki-Miyaura Coupling
The following tables summarize the performance of various palladium-IPr precatalysts in the Suzuki-Miyaura cross-coupling of different electrophiles.
Table 1: Suzuki-Miyaura Cross-Coupling of Aryl Chlorides with [(IPr)PdCl₂(aniline)] Precatalyst [1]
| Entry | Aryl Chloride | Arylboronic Acid | Yield (%) |
| 1 | 4-Chloroanisole | 4-Methylphenylboronic acid | >98 |
| 2 | 4-Chloroanisole | Phenylboronic acid | >98 |
| 3 | 4-Chlorobenzotrifluoride | Phenylboronic acid | >98 |
| 4 | 4-Chlorobenzonitrile | Phenylboronic acid | >98 |
| 5 | 4-Chloroacetophenone | Phenylboronic acid | >98 |
| 6 | 2-Chloropyridine | Phenylboronic acid | 95 |
Reaction Conditions: Aryl chloride (1.0 equiv), arylboronic acid (2.0 equiv), NaOH (2.0 equiv), [(IPr)PdCl₂(aniline)] (1.0 mol%), in ethanol (B145695) at room temperature.
Table 2: Suzuki-Miyaura Cross-Coupling of Amides with Pd-PEPPSI-IPr Precatalyst [2][3]
| Entry | Amide | Arylboronic Acid | Yield (%) |
| 1 | N-Benzoyl-N-methyl-4-anisidine | 4-Methylphenylboronic acid | 95 |
| 2 | N-Benzoyl-N-methyl-4-anisidine | 4-Methoxyphenylboronic acid | 92 |
| 3 | N-Benzoyl-N-methyl-4-anisidine | 4-(Trifluoromethyl)phenylboronic acid | 88 |
| 4 | N-(4-Methoxybenzoyl)saccharin | 4-Methylphenylboronic acid | 91 |
| 5 | N-Benzoylglutarimide | Phenylboronic acid | 93 |
Reaction Conditions: Amide (1.0 equiv), arylboronic acid (2.0 equiv), K₂CO₃ (3.0 equiv), Pd-PEPPSI-IPr (2.0 mol%), in THF at 60 °C.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides
This protocol is a general guideline for the cross-coupling of aryl chlorides with arylboronic acids using the [(IPr)PdCl₂(aniline)] precatalyst.[1]
Materials:
-
Aryl chloride
-
Arylboronic acid
-
[(IPr)PdCl₂(aniline)] precatalyst
-
Sodium hydroxide (B78521) (NaOH)
-
Ethanol (EtOH), anhydrous
-
Schlenk tube or oven-dried vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube or vial, add the aryl chloride (0.10 mmol, 1.0 equiv), arylboronic acid (0.20 mmol, 2.0 equiv), sodium hydroxide (0.20 mmol, 2.0 equiv), and the [(IPr)PdCl₂(aniline)] precatalyst (1.0 mol%).
-
Seal the reaction vessel and place it under a positive pressure of an inert gas.
-
Subject the vessel to three cycles of evacuation and backfilling with the inert gas.
-
Add anhydrous ethanol (to make a 0.25 M solution with respect to the aryl chloride) via syringe with vigorous stirring.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of Amides
This protocol describes a general method for the cross-coupling of amides with arylboronic acids using the Pd-PEPPSI-IPr precatalyst.[2][3]
Materials:
-
Amide substrate
-
Arylboronic acid
-
Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Schlenk tube or oven-dried vial with a magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk tube or vial containing a magnetic stir bar, add the amide (1.0 equiv), arylboronic acid (2.0 equiv), potassium carbonate (3.0 equiv), and the Pd-PEPPSI-IPr precatalyst (2.0 mol%).
-
Seal the reaction vessel, evacuate, and backfill with an inert gas (repeat this cycle three times).
-
Add anhydrous THF via syringe to the reaction vessel.
-
Place the reaction vessel in a preheated oil bath at 60 °C and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to afford the desired ketone product.
Visualizations
References
Application Notes and Protocols for Buchwald-Hartwig Amination Reactions Using Diisopropylaniline-Based Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This reaction is particularly significant in pharmaceutical and materials science research, where arylamine moieties are prevalent. The efficacy of this transformation is critically dependent on the choice of phosphine (B1218219) ligand, which modulates the stability and reactivity of the palladium catalyst.
Among the vast array of ligands developed, those based on a 2-diisopropylaniline scaffold have demonstrated exceptional performance, particularly in challenging coupling reactions. These bulky and electron-rich biaryl phosphine ligands facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—leading to high yields and broad substrate scope.[1][2] This document provides detailed application notes and experimental protocols for Buchwald-Hartwig amination reactions utilizing a prominent diisopropylaniline-based ligand: BrettPhos .
BrettPhos, 2-(dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl, has proven to be a highly effective ligand for the coupling of a wide range of amines with aryl chlorides, bromides, and sulfonates.[1][3] Its unique structural features enable the selective monoarylation of primary amines and the amination of traditionally difficult substrates like aryl mesylates.[1][3]
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The bulky this compound-based ligand plays a crucial role in facilitating each step of this process.[4][5]
Data Presentation
The following tables summarize the quantitative data for Buchwald-Hartwig amination reactions using the BrettPhos ligand with various aryl halides, sulfonates, and amines.
Table 1: Palladium-Catalyzed Amination of Aryl Mesylates with Secondary Amines using BrettPhos[1][3]
| Entry | Aryl Mesylate | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-tert-Butylphenyl mesylate | Aniline | [Pd(cinnamyl)Cl]₂ (1.0) | BrettPhos (2.0) | NaOt-Bu | Toluene (B28343) | 100 | 3 | 98 |
| 2 | 4-tert-Butylphenyl mesylate | Morpholine | [Pd(cinnamyl)Cl]₂ (1.0) | BrettPhos (2.0) | NaOt-Bu | Toluene | 100 | 2 | 97 |
| 3 | 4-Methoxyphenyl mesylate | N-Methylaniline | [Pd(cinnamyl)Cl]₂ (1.0) | BrettPhos (2.0) | NaOt-Bu | Toluene | 100 | 3 | 95 |
| 4 | 2-Methylphenyl mesylate | Indoline | [Pd(cinnamyl)Cl]₂ (1.0) | BrettPhos (2.0) | NaOt-Bu | Toluene | 100 | 3 | 92 |
| 5 | 1-Naphthyl mesylate | Diphenylamine | [Pd(cinnamyl)Cl]₂ (1.0) | BrettPhos (2.0) | NaOt-Bu | Toluene | 100 | 18 | 85 |
Table 2: Selective Monoarylation of Primary Amines with Aryl Chlorides using BrettPhos[1][3]
| Entry | Aryl Chloride | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-tert-Butylchlorobenzene | n-Hexylamine | [Pd(cinnamyl)Cl]₂ (0.5) | BrettPhos (1.0) | NaOt-Bu | Toluene | 100 | 1 | 96 |
| 2 | 4-Chlorotoluene | Benzylamine | [Pd(cinnamyl)Cl]₂ (0.5) | BrettPhos (1.0) | NaOt-Bu | Toluene | 100 | 1 | 98 |
| 3 | 2-Chlorotoluene | Cyclohexylamine | [Pd(cinnamyl)Cl]₂ (0.5) | BrettPhos (1.0) | NaOt-Bu | Toluene | 100 | 1 | 95 |
| 4 | 4-Chloroanisole | Aniline | [Pd(cinnamyl)Cl]₂ (0.005) | BrettPhos (0.01) | NaOt-Bu | Toluene | 100 | 1 | 99 |
| 5 | 4-Chlorobiphenyl | Methylamine (2M in THF) | [Pd(cinnamyl)Cl]₂ (1.0) | BrettPhos (2.0) | NaOt-Bu | Toluene | 80 | 20 | 81 (>97:3 mono:di) |
Experimental Protocols
The following are general protocols for the Buchwald-Hartwig amination using BrettPhos. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
General Experimental Workflow
Protocol 1: Amination of Aryl Mesylates with Secondary Amines
This protocol is a general procedure based on the data presented in Table 1.[1][3]
Materials:
-
Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂)
-
BrettPhos ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Aryl mesylate (1.0 mmol)
-
Amine (1.2 mmol)
-
Anhydrous toluene (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk glassware
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (0.01 mmol, 1.0 mol%), BrettPhos (0.02 mmol, 2.0 mol%), and sodium tert-butoxide (1.4 mmol).
-
Seal the tube with a septum, and evacuate and backfill with inert gas three times.
-
Add the aryl mesylate (1.0 mmol) and the amine (1.2 mmol) to the Schlenk tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired arylamine.
Protocol 2: Selective Monoarylation of Primary Amines with Aryl Chlorides
This protocol is a general procedure based on the data presented in Table 2.[1][3]
Materials:
-
Palladium precatalyst (e.g., [Pd(cinnamyl)Cl]₂)
-
BrettPhos ligand
-
Sodium tert-butoxide (NaOt-Bu)
-
Aryl chloride (1.0 mmol)
-
Primary amine (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk glassware
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (0.005 mmol, 0.5 mol%), BrettPhos (0.01 mmol, 1.0 mol%), and sodium tert-butoxide (1.2 mmol).
-
Seal the tube with a septum, and evacuate and backfill with inert gas three times.
-
Add the aryl chloride (1.0 mmol) and the primary amine (1.4 mmol) to the Schlenk tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at the temperature indicated in Table 2 and stir vigorously.
-
Monitor the reaction by TLC or GC-MS to ensure complete consumption of the aryl chloride and to check the selectivity of the monoarylation.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether (20 mL) and quench with water (10 mL).
-
Separate the layers, and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the monoarylated product.
Conclusion
This compound-based ligands, exemplified by BrettPhos, are powerful tools for the Buchwald-Hartwig amination. They enable the coupling of a broad range of substrates, including challenging aryl chlorides and mesylates, often with high selectivity and in excellent yields. The provided protocols offer a starting point for researchers to apply these advanced catalytic systems in their synthetic endeavors. Optimization of reaction parameters such as catalyst loading, base, solvent, and temperature may be necessary for specific substrate combinations to achieve optimal results.
References
- 1. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides [organic-chemistry.org]
- 2. research.rug.nl [research.rug.nl]
- 3. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocol for the Synthesis of [Pd(IPr)(AN)Cl₂] from 2,6-Diisopropylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive protocol for the synthesis of the palladium N-heterocyclic carbene (NHC) complex, [Pd(IPr)(AN)Cl₂] (dichoro---INVALID-LINK--palladium(II)), starting from 2,6-diisopropylaniline. The synthesis is a two-stage process involving the initial preparation of the IPr imidazolium (B1220033) salt precursor (IPr·HCl), followed by the complexation with a palladium source and aniline (B41778).
Overview of the Synthetic Pathway
The overall synthesis is divided into two main experimental procedures:
-
Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl): This involves a two-step sequence starting with the condensation of 2,6-diisopropylaniline with glyoxal (B1671930) to form a diimine intermediate. This intermediate is then cyclized with paraformaldehyde in the presence of an acid to yield the IPr·HCl salt.[1][2][3][4]
-
Synthesis of [Pd(IPr)(AN)Cl₂]: The IPr·HCl salt is subsequently reacted with a palladium(II) precursor and aniline in the presence of a base to form the target palladium complex.[5][6][7]
Experimental Protocols
Part 1: Synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
This procedure is adapted from established literature methods.[1][2][4]
Step 1a: Synthesis of the Diimine Intermediate
-
To a 1000 mL round-bottom flask, add methanol (B129727) (500 mL), 2,6-diisopropylaniline (63.8 mL, 340 mmol), and formic acid (1 mL).
-
Stir the mixture at room temperature.
-
Slowly add glyoxal (40 wt% aqueous solution, 19 mL, 170 mmol) to the flask.
-
Continue stirring the reaction mixture at room temperature for 3 hours.
-
A yellow precipitate will form. Collect the solid by filtration and wash it with cold methanol.
-
Dry the collected yellow solid under vacuum overnight to yield the diimine intermediate.
Step 1b: Synthesis of IPr·HCl
-
In a 5 L round-bottom flask, dissolve the dried diimine intermediate (200 g, approximately 532 mmol) in ethyl acetate (B1210297) (2 L) with stirring until complete dissolution.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate 500 mL conical flask, add paraformaldehyde (20.7 g, 690 mmol) and a 4N HCl solution in dioxane (212 mL, 851 mmol). Stir for 10 minutes.
-
Add the paraformaldehyde/HCl solution to the cooled diimine solution.
-
Stir the reaction mixture at room temperature for 2 hours. A precipitate will form.
-
Collect the precipitate by filtration.
-
Dissolve the collected solid in methanol (200 mL) and add sodium bicarbonate (15.0 g). Stir for 1 hour or until gas evolution ceases.
-
Remove the solids by filtration.
-
Reprecipitate the product from the filtrate by adding diethyl ether (250 mL).
-
Collect the resulting white powder by filtration, wash with diethyl ether, and dry under vacuum to afford IPr·HCl.
Part 2: Synthesis of [Pd(IPr)(AN)Cl₂]
This procedure is adapted from a direct synthesis method.[6]
-
In a Schlenk flask under an inert atmosphere, combine Pd(PhNH₂)₂Cl₂ (1.0 equivalent), IPr·HCl (1.5 equivalents), and potassium tert-butoxide (KOt-Bu) (1.5 equivalents).
-
Add anhydrous tetrahydrofuran (B95107) (THF) to the flask.
-
Heat the reaction mixture to 80 °C and stir.
-
Upon completion of the reaction, the product can be isolated. The original literature suggests trituration with cold pentanes for purification of similar complexes.[6]
Data Presentation
Table 1: Quantitative Data for the Synthesis of IPr·HCl
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (molar equivalents) | Amount (mass/volume) | Yield (%) |
| Step 1a: Diimine Synthesis | ||||
| 2,6-Diisopropylaniline | 177.28 | 2.0 | 63.8 mL (340 mmol) | ~70% |
| Glyoxal (40% aq.) | 58.04 | 1.0 | 19 mL (170 mmol) | |
| Step 1b: IPr·HCl Synthesis | ||||
| Diimine Intermediate | 376.56 | 1.0 | 200 g (532 mmol) | ~70% |
| Paraformaldehyde | 30.03 | 1.3 | 20.7 g (690 mmol) | |
| 4N HCl in Dioxane | - | 1.6 | 212 mL (851 mmol) | |
| IPr·HCl | 425.05 | - | - |
Table 2: Quantitative Data for the Synthesis of [Pd(IPr)(AN)Cl₂]
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (molar equivalents) | Yield (%) |
| Pd(PhNH₂)₂Cl₂ | 363.66 | 1.0 | ~70% |
| IPr·HCl | 425.05 | 1.5 | |
| KOt-Bu | 112.21 | 1.5 | |
| [Pd(IPr)(AN)Cl₂] | 659.04 | - |
Visualizations
Experimental Workflow Diagram
References
- 1. 1,3-Bis (2,6-diisopropylphenyl) imidazolium chloride synthesis - chemicalbook [chemicalbook.com]
- 2. 1,3-Bis (2,6-diisopropylphenyl) imidazolium chloride | 250285-32-6 [chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. The influential IPr : 25 years after its discovery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07009G [pubs.rsc.org]
- 5. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions [organic-chemistry.org]
- 6. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application of 2,6-Diisopropylaniline in the Synthesis of Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Diisopropylaniline is a versatile aromatic amine that serves as a crucial building block and intermediate in the synthesis of a variety of pharmaceutical compounds and related molecules. Its sterically hindered nature, imparted by the two isopropyl groups flanking the amino group, provides unique reactivity and stability to the molecules it helps form. This application note details the use of 2,6-diisopropylaniline in the synthesis of the widely used intravenous anesthetic, Propofol (B549288), as well as in the formation of N-heterocyclic carbene (NHC) and Schiff base ligands, which are instrumental in modern catalytic processes for pharmaceutical production.
Application 1: Synthesis of Propofol
Propofol (2,6-diisopropylphenol) is a short-acting intravenous hypnotic agent used for the induction and maintenance of anesthesia.[1][2][3] A high-purity synthesis route starting from 2,6-diisopropylaniline has been developed, offering an efficient pathway to this essential medicine.[4]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2,6-Diisopropylaniline | [4] |
| Product | Propofol | [4] |
| Transformation Efficiency | Nearly 100% | [4] |
| Product Purity | >99% | [4] |
| Overall Yield | >90% | [4] |
Experimental Protocol: Synthesis of Propofol from 2,6-Diisopropylaniline[4]
This protocol is based on a patented two-step method.
Step 1: Diazotization of 2,6-Diisopropylaniline
-
In a suitable reaction vessel, dissolve 2,6-diisopropylaniline in an acidic solution (e.g., aqueous hydrochloric acid or sulfuric acid). The molar ratio of acid to 2,6-diisopropylaniline should be between 2:1 and 10:1.
-
Cool the solution to a temperature between -15 °C and 20 °C.
-
Slowly add a 10% to 40% aqueous solution of sodium nitrite (B80452). The molar ratio of sodium nitrite to 2,6-diisopropylaniline should be between 0.5:1 and 2.0:1.
-
Stir the reaction mixture at the controlled temperature to allow for the formation of the corresponding diazonium salt.
Step 2: Hydrolysis of the Diazonium Salt to Propofol
-
Heat the acidic solution containing the diazonium salt to a temperature between 90 °C and 150 °C. The molar ratio of acid to the initial 2,6-diisopropylaniline should be between 1.5:1 and 6.0:1, with a concentration of 20% to 80%.
-
Maintain the temperature to facilitate the hydrolysis of the diazonium salt to form propofol.
-
After the reaction is complete, cool the mixture and extract the crude propofol using a suitable organic solvent.
-
Purify the extracted product through fractionation to obtain high-purity propofol.
Experimental Workflow
Application 2: Synthesis of N-Heterocyclic Carbene (NHC) Ligands
N-heterocyclic carbenes (NHCs) are a class of organic compounds that are widely used as ligands in organometallic chemistry. Their strong σ-donating properties and steric bulk, often provided by substituents like the 2,6-diisopropylphenyl group, lead to highly stable and active catalysts for a variety of organic transformations, including olefin metathesis and cross-coupling reactions, which are fundamental in pharmaceutical synthesis.[5][6] One of the most common NHC ligands derived from 2,6-diisopropylaniline is 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (B1246174) (IPr).[5]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2,6-Diisopropylaniline | [7][8] |
| Product | 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) | [7][8] |
| Overall Yield | ~50% (for the free carbene) | [5][6] |
| Yield (Cyclization Step) | 85% | [8] |
Experimental Protocol: Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)[7][8]
This is a two-step procedure.
Step 1: Synthesis of N,N'-bis(2,6-diisopropylphenyl)ethylenediimine
-
In a reaction flask, dissolve 2,6-diisopropylaniline in a suitable solvent such as methanol.
-
Add an aqueous solution of glyoxal (B1671930) (40 wt. %) to the aniline (B41778) solution.
-
Add a few drops of a weak acid like formic acid to catalyze the condensation reaction.
-
Stir the mixture at room temperature for approximately 15 hours.
-
The resulting diimine product will precipitate out of the solution. Collect the solid by filtration and wash it with cold methanol.
-
Dry the product under vacuum.
Step 2: Cyclization to form 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Suspend the N,N'-bis(2,6-diisopropylphenyl)ethylenediimine and paraformaldehyde in ethyl acetate.
-
Add chlorotrimethylsilane (B32843) to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature, which will cause the product to precipitate.
-
Collect the solid product by filtration, wash with ethyl acetate, and dry under vacuum to yield IPr·HCl.
Experimental Workflow
Application 3: Synthesis of Schiff Base Ligands
Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are versatile ligands that can coordinate with a wide range of metal ions to form stable complexes.[9] These complexes have found applications as catalysts in various organic reactions, including asymmetric synthesis, which is of great importance in the pharmaceutical industry for the production of chiral drugs.[10][11] The steric bulk of the 2,6-diisopropylphenyl group can be used to create specific steric environments in the resulting metal complexes, influencing their catalytic activity and selectivity.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 2,6-Diisopropylaniline | [12] |
| Co-reactant | Aldehyde or Ketone | [9][10] |
| Product | Schiff Base Ligand | [12] |
| Yield | Generally high | [12] |
Experimental Protocol: General Synthesis of a Schiff Base Ligand from 2,6-Diisopropylaniline[9][10]
-
Dissolve 2,6-diisopropylaniline in a suitable solvent, such as ethanol (B145695) or methanol, in a round-bottom flask.
-
Add an equimolar amount of the desired aldehyde or ketone to the solution.
-
If necessary, add a catalytic amount of an acid (e.g., a few drops of acetic acid).
-
Heat the reaction mixture to reflux and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The Schiff base product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Experimental Workflow
Conclusion
2,6-Diisopropylaniline is a valuable and versatile starting material in pharmaceutical synthesis. Its applications range from being a direct precursor to active pharmaceutical ingredients like propofol to its use in the synthesis of sophisticated ligands for catalysis. The detailed protocols and workflows provided in this application note offer a foundation for researchers and drug development professionals to utilize 2,6-diisopropylaniline in their synthetic endeavors. The unique steric properties of this compound will likely continue to inspire the development of new synthetic methodologies and novel pharmaceutical agents.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Continuous Flow Synthesis of Propofol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102603488A - Novel method for preparing high-purity propofol - Google Patents [patents.google.com]
- 5. Synthesis of N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 9. chemijournal.com [chemijournal.com]
- 10. ionicviper.org [ionicviper.org]
- 11. Design and synthesis of a novel isoleucine-derived Schiff base ligand: Structural characterization, molecular docking, and in vitro biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,6-Diisopropylaniline as a Key Intermediate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,6-diisopropylaniline as a crucial intermediate in the synthesis of various agrochemicals. This document details the synthetic pathways, experimental protocols, and quantitative data for the production of acaricides and herbicides, leveraging the unique chemical properties of 2,6-diisopropylaniline.
Introduction
2,6-Diisopropylaniline (DIPA) is a sterically hindered primary aromatic amine that serves as a versatile building block in the synthesis of a wide range of agrochemicals.[1][2] Its two isopropyl groups in the ortho positions to the amino group impart unique reactivity and properties to the resulting molecules, influencing their biological activity, selectivity, and environmental persistence. This document focuses on the application of DIPA in the synthesis of the thiourea (B124793) acaricide, Diafenthiuron, and chloroacetamide herbicides.
Synthesis of Acaricides: The Case of Diafenthiuron
Diafenthiuron is a widely used thiourea-based acaricide and insecticide. The synthesis of Diafenthiuron prominently features 2,6-diisopropylaniline as a key starting material. The overall synthetic pathway involves the formation of a crucial intermediate, 2,6-diisopropyl-4-phenoxyaniline.
Synthesis of the Intermediate: 2,6-diisopropyl-4-phenoxyaniline
The synthesis of 2,6-diisopropyl-4-phenoxyaniline from 2,6-diisopropylaniline proceeds through a two-step process involving nitration followed by an etherification reaction.
Experimental Protocol:
Step 1: Nitration of 2,6-Diisopropylaniline
-
In a suitable reactor, dissolve 2,6-diisopropylaniline in a high-boiling point solvent such as toluene (B28343) or o-xylene.
-
Add a catalytic amount of sulfuric acid to the solution.
-
Heat the reaction mixture to 110-115 °C.
-
Slowly add concentrated nitric acid dropwise, maintaining the temperature between 110-115 °C. The molar ratio of 2,6-diisopropylaniline to nitric acid should be approximately 1:1.1.
-
After the addition is complete, maintain the reaction at 110-115 °C for 4-5 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 70-80 °C. The resulting 2,6-diisopropyl-4-nitroaniline (B66186) is used directly in the next step without isolation.[3]
Step 2: Etherification to form 2,6-diisopropyl-4-phenoxyaniline
-
To the cooled reaction mixture from the previous step, add phenol, an aqueous solution of potassium hydroxide (B78521) (30 wt%), and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide.
-
Heat the mixture to reflux temperature (around 110-112 °C) and remove the water formed during the reaction.
-
Maintain the reaction at reflux for 7-10 hours.
-
After the reaction is complete, cool the mixture and wash the organic phase with a 10 wt% sodium hydroxide solution.
-
Dry the organic phase over anhydrous sodium sulfate (B86663) and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 2,6-diisopropyl-4-phenoxyaniline by recrystallization from a suitable solvent like ethanol.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Up to 99.5% | [3] |
| Purity | >99.5% (HPLC) | [3] |
Synthesis of Diafenthiuron from 2,6-diisopropyl-4-phenoxyaniline
The conversion of 2,6-diisopropyl-4-phenoxyaniline to Diafenthiuron involves the formation of an isothiocyanate intermediate, followed by reaction with tert-butylamine (B42293).
Experimental Protocol:
Step 1: Formation of N-(2,6-diisopropyl-4-phenoxyphenyl)isothiocyanate
-
React 2,6-diisopropyl-4-phenoxyaniline with carbon disulfide (CS2) in the presence of a suitable base and a reagent like 4-toluenesulfonyl chloride to form the isothiocyanate intermediate.
Step 2: Reaction with tert-Butylamine to form Diafenthiuron
-
The N-(2,6-diisopropyl-4-phenoxyphenyl)isothiocyanate intermediate is then reacted with tert-butylamine to yield the final product, Diafenthiuron.
Quantitative Data:
| Parameter | Value |
| Overall Yield | Not explicitly stated in the provided search results. |
Synthesis of Herbicides: Chloroacetamide Derivatives
2,6-Diisopropylaniline is a precursor for the synthesis of certain chloroacetamide herbicides. The general synthetic route involves the N-acylation of the aniline (B41778) with chloroacetyl chloride.
Experimental Protocol: General Synthesis of N-(2,6-diisopropylphenyl)chloroacetamide
-
Dissolve 2,6-diisopropylaniline in a suitable solvent, such as dichloromethane.
-
In a separate vessel, prepare a solution of chloroacetyl chloride in the same solvent.
-
Cool the solution of 2,6-diisopropylaniline in an ice bath.
-
Slowly add the chloroacetyl chloride solution to the cooled aniline solution with stirring. A base, such as triethylamine, can be added to scavenge the HCl byproduct.
-
After the addition is complete, allow the reaction to proceed at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and an aqueous solution of a weak base (e.g., sodium bicarbonate) to remove any unreacted acid chloride and HCl.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data:
Quantitative data for specific chloroacetamide herbicides derived from 2,6-diisopropylaniline is not available in the provided search results.
Visualization of Synthetic Pathways and Workflows
Diagram 1: Synthesis of Diafenthiuron from 2,6-Diisopropylaniline
Caption: Synthetic pathway for Diafenthiuron.
Diagram 2: General Workflow for Chloroacetamide Herbicide Synthesis
Caption: Experimental workflow for herbicide synthesis.
Conclusion
2,6-Diisopropylaniline is a valuable and versatile intermediate for the synthesis of a range of important agrochemicals. The steric hindrance provided by the isopropyl groups plays a crucial role in directing chemical reactions and imparting desired properties to the final products. The detailed protocols and quantitative data provided in these application notes serve as a valuable resource for researchers and scientists in the agrochemical industry, facilitating the development of efficient and scalable synthetic processes for crop protection agents. Further research into the synthesis of other novel agrochemicals from this readily available intermediate is warranted.
References
Synthesis of 2,6-diisopropyl-4-nitroaniline: An Application Note and Laboratory Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the laboratory-scale synthesis of 2,6-diisopropyl-4-nitroaniline (B66186), a key intermediate in various fields of chemical research and development. The primary synthetic route detailed is the electrophilic aromatic substitution (nitration) of 2,6-diisopropylaniline.[1] The significant steric hindrance imparted by the ortho-positioned isopropyl groups effectively directs the nitration to the para position, ensuring high regioselectivity.[1][2] This application note presents two detailed protocols: a low-temperature method ideal for controlled laboratory synthesis and a high-temperature procedure analogous to industrial production. Included are detailed experimental procedures, data presentation in a structured format, and characterization methods for the final product.
Introduction
2,6-diisopropyl-4-nitroaniline is a sterically hindered aniline (B41778) derivative with significant utility in advanced organic synthesis and materials science. The presence of bulky isopropyl groups at the 2 and 6 positions provides a unique steric environment, influencing the regioselectivity of subsequent chemical transformations.[2] The molecule's electronic properties, characterized by an electron-donating amino group and an electron-withdrawing nitro group, make it a valuable precursor for the synthesis of specialized dyes, pigments, and ligands for coordination chemistry.[2] This document outlines a reliable and reproducible method for its synthesis from 2,6-diisopropylaniline.
Reaction Mechanism and Pathway
The nitration of 2,6-diisopropylaniline proceeds via a classical electrophilic aromatic substitution mechanism. The key steps are as follows:[1][2]
-
Formation of the Nitronium Ion: Concentrated nitric acid is protonated by the stronger sulfuric acid, which then loses a molecule of water to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of 2,6-diisopropylaniline attacks the nitronium ion. Due to the significant steric hindrance from the two isopropyl groups at the ortho positions, the electrophilic attack occurs almost exclusively at the less hindered para position.[1][2]
-
Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom where the nitro group has been added. This step restores the aromaticity of the ring, yielding the final product, 2,6-diisopropyl-4-nitroaniline.
Experimental Protocols
Two primary protocols for the synthesis of 2,6-diisopropyl-4-nitroaniline are presented below, differing mainly in the reaction temperature. The low-temperature protocol is recommended for laboratory scale to minimize the formation of by-products.[1]
Protocol 1: Low-Temperature Laboratory Synthesis
This method focuses on strict temperature control to ensure high purity of the final product.[1]
Materials:
-
2,6-diisopropylaniline
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-salt bath
-
Buchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
Procedure:
-
Preparation of the Nitrating Mixture: In a separate flask, cautiously add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling the mixture in an ice bath.
-
Reaction Setup: Dissolve 2,6-diisopropylaniline in a suitable solvent such as toluene or o-xylene in a round-bottom flask. Cool the solution to 0–5 °C using an ice-salt bath.[2]
-
Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of 2,6-diisopropylaniline while vigorously stirring and maintaining the internal temperature between 0 and 5 °C.[1][2] The molar ratio of 2,6-diisopropylaniline to nitric acid should be approximately 1:1.1.[2]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0–5 °C for 4-5 hours.[2] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, slowly pour the reaction mixture over crushed ice with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash the solid with cold water until the filtrate is neutral.
Protocol 2: High-Temperature Synthesis
This method is adapted from procedures used in industrial production and is suitable for larger scale "one-pot" syntheses.[3]
Materials:
-
2,6-diisopropylaniline
-
Concentrated Nitric Acid (65-69 wt%)
-
Concentrated Sulfuric Acid (98 wt%)
-
Toluene or o-xylene
Equipment:
-
Reaction flask equipped with a mechanical stirrer, thermometer, and dropping funnel
-
Heating mantle
Procedure:
-
Reaction Setup: In a reaction flask, dissolve 2,6-diisopropylaniline in toluene or o-xylene and add a catalytic amount of concentrated sulfuric acid.[2][3]
-
Nitration: Slowly add concentrated nitric acid dropwise while maintaining the reaction temperature at 110–115 °C. The molar ratio of 2,6-diisopropylaniline to nitric acid should be between 1:1.05 and 1:1.3.[2][3]
-
Reaction Completion: Hold the reaction at this temperature for 4–5 hours to ensure complete nitration.[2][3]
-
Cooling and Further Use: After the reaction is complete, cool the mixture to 70–80 °C. The resulting solution containing 2,6-diisopropyl-4-nitroaniline can be used directly in subsequent reaction steps or be worked up to isolate the pure product.[3]
Data Presentation
The following table summarizes the quantitative data for a typical low-temperature laboratory-scale synthesis of 2,6-diisopropyl-4-nitroaniline.
| Parameter | Value | Notes |
| Starting Material | ||
| 2,6-diisopropylaniline | 17.73 g (0.1 mol) | Purity >98% |
| Reagents | ||
| Concentrated Nitric Acid | ~7.0 g (0.11 mol) | 68-70% solution |
| Concentrated Sulfuric Acid | Catalytic amount | 98% solution |
| Solvent | ||
| Toluene | 100 mL | |
| Reaction Conditions | ||
| Temperature | 0–5 °C | Maintained during addition |
| Reaction Time | 4–5 hours | Post-addition stirring time |
| Product | ||
| 2,6-diisopropyl-4-nitroaniline | ||
| Theoretical Yield | 22.23 g | |
| Typical Actual Yield | 19.5 - 21.1 g | 88-95% |
| Purity (crude) | >95% | By HPLC |
| Purity (after recrystallization) | >99% | By HPLC |
Purification and Characterization
Purification by Recrystallization:
The crude 2,6-diisopropyl-4-nitroaniline can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or an ethanol/water mixture to yield a crystalline solid. The general procedure involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce crystallization. The purified crystals are then collected by filtration.
Characterization:
The identity and purity of the synthesized 2,6-diisopropyl-4-nitroaniline can be confirmed by standard analytical techniques.
-
Melting Point: The melting point of the purified product is a key indicator of purity.
-
¹H NMR Spectroscopy: Due to the molecule's symmetry, the ¹H NMR spectrum is relatively simple. The aromatic protons are expected to appear as a singlet, the isopropyl methine protons as a septet, and the isopropyl methyl protons as a doublet.[4]
-
¹³C NMR Spectroscopy: The number of signals in the proton-decoupled ¹³C NMR spectrum will correspond to the number of chemically non-equivalent carbon atoms.
-
Mass Spectrometry: To confirm the molecular weight of the compound (222.28 g/mol ).[2]
Diagrams
Caption: Low-Temperature Synthesis Workflow.
Caption: Nitration Reaction Pathway.
References
Application Notes and Protocols for the Purification of Diisopropylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of diisopropylaniline, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Two primary methods, recrystallization via salt formation and column chromatography, are presented to achieve high-purity this compound suitable for demanding applications.
Data Presentation
The selection of a purification method often depends on the initial purity of the material, the desired final purity, the scale of the purification, and the available resources. Below is a summary of typical quantitative data for the two described methods, starting with a technical-grade this compound.
| Parameter | Recrystallization (as Tosylate Salt) | Column Chromatography (Silica Gel) |
| Starting Purity | ~90% | ~90% |
| Final Purity | >99% | >98% |
| Typical Yield | 75-85% | 80-90% |
| Scale | Milligrams to Kilograms | Milligrams to Grams |
| Time Requirement | 1-2 days (including salt formation, recrystallization, and liberation) | 4-8 hours |
| Solvent Consumption | Moderate | High |
| Primary Impurities Removed | Isomers (e.g., 2,4-diisopropylaniline), other organic impurities | Polar and non-polar impurities, colored byproducts |
Experimental Protocols
Protocol 1: Purification of 2,6-Diisopropylaniline by Recrystallization of its p-Toluenesulfonate Salt
This method involves the formation of a crystalline salt of the basic 2,6-diisopropylaniline with an organic acid, which is then purified by recrystallization. The purified salt is subsequently treated with a base to regenerate the high-purity aniline (B41778).[1]
Materials:
-
Crude 2,6-diisopropylaniline
-
p-Toluenesulfonic acid monohydrate
-
Ethyl acetate (B1210297)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M)
-
Dichloromethane (B109758) (DCM) or Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Beakers, Erlenmeyer flasks
-
Stirring plate and stir bar
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
Dissolve the crude 2,6-diisopropylaniline (1 equivalent) in a suitable organic solvent such as toluene (B28343) or ethanol.
-
In a separate flask, dissolve p-toluenesulfonic acid monohydrate (1 equivalent) in ethanol.
-
Slowly add the p-toluenesulfonic acid solution to the stirred solution of 2,6-diisopropylaniline at room temperature.
-
A precipitate of 2,6-diisopropylaniline p-toluenesulfonate will form. Stir the mixture for 30-60 minutes to ensure complete precipitation.
-
Collect the crude salt by vacuum filtration and wash it with a small amount of cold ethyl acetate.
-
-
Recrystallization:
-
Transfer the crude salt to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the salt completely with heating and stirring.[1]
-
Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal formation, place the flask in an ice bath for 30-60 minutes.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
The recrystallization process can be repeated if higher purity is desired.[1]
-
-
Liberation of the Free Aniline:
-
Dissolve the purified 2,6-diisopropylaniline p-toluenesulfonate salt in water.
-
Slowly add a 2 M NaOH solution with stirring until the solution is basic (pH > 10, check with pH paper). The free aniline will separate as an oil or a solid.
-
Extract the purified 2,6-diisopropylaniline into an organic solvent like dichloromethane or diethyl ether (perform 2-3 extractions).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the purified 2,6-diisopropylaniline.
-
Quality Control: The purity of the final product can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]
Protocol 2: Purification of 2,6-Diisopropylaniline by Column Chromatography
This protocol describes the purification of 2,6-diisopropylaniline using silica (B1680970) gel column chromatography, which separates compounds based on their polarity.
Materials:
-
Crude 2,6-diisopropylaniline
-
Silica gel (for column chromatography, 230-400 mesh)
-
Hexane (B92381) (or heptane)
-
Ethyl acetate
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Mobile Phase Selection (TLC Analysis):
-
Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 99:1, 95:5, 90:10 hexane:ethyl acetate).
-
Dissolve a small amount of the crude 2,6-diisopropylaniline in a few drops of dichloromethane.
-
Spot the crude mixture onto TLC plates and develop them in the different eluent mixtures.
-
Visualize the spots under a UV lamp. The ideal eluent system will give the 2,6-diisopropylaniline spot an Rf value of approximately 0.2-0.4, with good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading and elution.
-
Equilibrate the column by running the initial eluent (e.g., 100% hexane or a low polarity hexane/ethyl acetate mixture) through the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude 2,6-diisopropylaniline in a minimal amount of a non-polar solvent like hexane or the initial eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the low-polarity mobile phase determined from the TLC analysis.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). This will help to elute the compounds from the column in order of increasing polarity.
-
Collect fractions in separate tubes.
-
-
Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure 2,6-diisopropylaniline.
-
Combine the pure fractions.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2,6-diisopropylaniline.
-
Quality Control: The purity of the final product and the composition of the fractions can be analyzed by TLC, GC-MS, or NMR spectroscopy.[2][3]
Visualizations
Experimental Workflow
Caption: Overall workflow for the purification of this compound.
Decision Tree for Purification Method Selection
Caption: Decision guide for selecting a purification method.
References
Application Notes and Protocols for the Analytical Characterization of Diisopropylaniline Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropylaniline, particularly the 2,6-isomer, is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and other specialty chemicals.[1][2] Its purity and the profile of any related impurities are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for the comprehensive characterization of this compound products.
This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of modern analytical techniques. These methods are designed to provide qualitative and quantitative information regarding the identity, purity, and impurity profile of this compound samples.
Chromatographic Analysis
Chromatographic techniques are fundamental for separating this compound from its isomers, starting materials, and by-products.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
HPLC is a versatile technique for the quantitative analysis of this compound and its non-volatile impurities. A reverse-phase method is typically employed for this purpose.[3][4]
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample and dissolve it in 50 mL of the mobile phase to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the calibration curve.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. For mass spectrometry compatibility, replace phosphoric acid with 0.1% formic acid.[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis: The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area. Impurities are quantified against a reference standard or by using relative response factors. A purity of over 99.5% has been achieved using HPLC.[5]
| Analyte | Retention Time (min) | Peak Area (%) |
| 2,6-Diisopropylaniline | 5.8 | >99.5 |
| Isomeric Impurity | 4.5 | <0.1 |
| Process Impurity A | 7.2 | <0.2 |
| Process Impurity B | 8.1 | <0.1 |
Note: Retention times are representative and may vary depending on the specific HPLC system and column.
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful tool for the identification and quantification of volatile impurities in this compound samples. It also provides structural confirmation of the main component.[6]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a volatile solvent such as dichloromethane (B109758) or hexane.[7]
-
GC-MS Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: 40-400 amu.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal or external standard method.
| Analyte | Retention Time (min) | Key m/z Fragments |
| 2,6-Diisopropylaniline | 12.5 | 177, 162, 120 |
| 1,3-Diisopropylbenzene | 9.8 | 162, 147, 119 |
| 2,6-Diisopropylcyclohexylamine | 13.2 | 183, 168, 126 |
Note: Key m/z fragments for 2,6-diisopropylaniline are based on publicly available spectral data.[8]
Caption: Workflow for GC-MS analysis of this compound.
Spectroscopic Analysis
Spectroscopic techniques provide crucial information about the molecular structure and functional groups present in the this compound product.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of this compound and the identification of isomeric impurities.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Acquisition Parameters (¹H NMR):
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 4 seconds.
-
-
Acquisition Parameters (¹³C NMR):
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 1024.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| -CH(CH₃)₂ | ~3.0 (septet) | ~28 |
| -CH(CH₃)₂ | ~1.2 (doublet) | ~24 |
| -NH₂ | ~3.6 (broad singlet) | - |
| Aromatic C-H | ~6.7-7.0 (multiplet) | ~118, ~124 |
| Aromatic C-N | - | ~142 |
| Aromatic C-C(CH₃)₂ | - | ~132 |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.[9][10][11]
References
- 1. 2,6-Diisopropylaniline - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Separation of 2,6-Diisopropylaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. 2,6-Diisopropylaniline | SIELC Technologies [sielc.com]
- 5. JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C12H19N | CID 32484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. 2,6-Diisopropylaniline(24544-04-5) 13C NMR spectrum [chemicalbook.com]
- 11. 2,6-Diisopropylaniline(24544-04-5) 1H NMR [m.chemicalbook.com]
Application Notes and Protocols: Safe Handling and Storage of 2,6-Diisopropylaniline in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and safety information for the handling and storage of 2,6-diisopropylaniline (CAS No. 24544-04-5) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of the chemical.
Chemical and Physical Properties
2,6-Diisopropylaniline is a combustible liquid that is harmful to aquatic life with long-lasting effects and causes serious eye irritation.[1] It is important to be familiar with its physical and chemical properties to handle it safely.
| Property | Value |
| Molecular Formula | C₁₂H₁₉N |
| Molecular Weight | 177.29 g/mol [1] |
| Appearance | Colorless to pale orange liquid[2] |
| Boiling Point | 257 °C (lit.)[1] |
| Melting Point | -45 °C (lit.)[1] |
| Flash Point | 125 °C (257 °F)[3][4] |
| Density | 0.94 g/mL at 25 °C (lit.)[5] |
| Vapor Pressure | <0.01 mmHg at 20 °C[5] |
| Solubility | Slightly miscible with water.[4] Miscible with ether and alcohol.[4] |
| Autoignition Temperature | 400 °C[3] |
Hazard Identification and Safety Precautions
GHS Hazard Statements:
-
H412: Harmful to aquatic life with long lasting effects.[1]
GHS Precautionary Statements:
-
P273: Avoid release to the environment.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]
-
P337 + P313: If eye irritation persists: Get medical advice/ attention.[1][5]
-
P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Experimental Protocols
Personal Protective Equipment (PPE)
All personnel handling 2,6-diisopropylaniline must use appropriate PPE to minimize exposure.
Caption: Personal Protective Equipment for handling 2,6-diisopropylaniline.
Handling Procedures
-
Engineering Controls: Handle 2,6-diisopropylaniline in a well-ventilated area, preferably in a chemical fume hood.[3][6]
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[3] Wash hands thoroughly after handling.[3][6] Do not eat, drink, or smoke in the work area.[6]
-
Dispensing: Use a mechanical aid or a pipette bulb for pipetting.[7] When transferring, wipe drips from containers and bench tops.
-
Avoid Inhalation: Avoid breathing vapors or mists.[5]
Storage Procedures
-
Container: Keep the container tightly closed when not in use.[3][5]
-
Location: Store in a cool, dry, well-ventilated area away from incompatible substances.[3][5] The storage class is 10: Combustible liquids.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[2][3]
-
Stability: The product is chemically stable under standard ambient conditions (room temperature).[1]
Spill and Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] Wash off with soap and plenty of water.[5] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5] |
Spill Cleanup Protocol
In the event of a spill, follow the established laboratory spill response procedures.
Caption: Workflow for cleaning up a 2,6-diisopropylaniline spill.
Disposal Considerations
-
Waste Disposal: Dispose of 2,6-diisopropylaniline and its container to an approved waste disposal plant.[1] Waste material must be disposed of in accordance with national and local regulations.[1] Do not let the product enter drains.[1]
-
Contaminated Packaging: Handle uncleaned containers like the product itself.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]
-
Unsuitable Extinguishing Media: Do not use a water jet.[6]
-
Hazardous Combustion Products: In case of fire, hazardous combustion gases or vapors such as carbon oxides and nitrogen oxides (NOx) may be produced.[1][6]
-
Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus.[1]
For further details, always refer to the most current Safety Data Sheet (SDS) provided by the supplier.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. guidechem.com [guidechem.com]
- 3. 2,6-Diisopropylaniline(24544-04-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 2,6-Diisopropylaniline, 90+% | Fisher Scientific [fishersci.ca]
- 5. 2,6-Diisopropylaniline - Safety Data Sheet [chemicalbook.com]
- 6. chemos.de [chemos.de]
- 7. cce.caltech.edu [cce.caltech.edu]
Synthesis of Diiminopyridine Ligands from Diisopropylaniline: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of diiminopyridine ligands, specifically focusing on the use of 2,6-diisopropylaniline. It includes key quantitative data, methodologies for synthesis and characterization, and visualizations of relevant biological and catalytic pathways.
Diiminopyridine (DIP) ligands are a class of tridentate ligands that form stable pincer complexes with a variety of transition metals. The steric and electronic properties of these ligands can be readily tuned by modifying the aniline (B41778) precursors, making them highly versatile in various catalytic applications and potential therapeutic agents. The use of bulky 2,6-diisopropylaniline is common to create a sterically hindered environment around the metal center, which can influence catalytic activity and selectivity.
Application Notes
Diiminopyridine ligands derived from 2,6-diisopropylaniline are primarily utilized in two significant areas: catalysis and medicinal chemistry.
In Catalysis: Metal complexes of these bulky diiminopyridine ligands, particularly with iron and cobalt, are highly active catalysts for olefin polymerization and oligomerization. The sterically demanding diisopropylphenyl groups play a crucial role in preventing chain transfer reactions, leading to the formation of high molecular weight polymers. These catalysts, often referred to as Brookhart-type catalysts, represent a significant advancement in post-metallocene polymerization catalysis. They are also effective in other catalytic transformations such as hydrogenation and hydrosilylation.
In Drug Development: Recent studies have highlighted the potential of iron complexes bearing diiminopyridine-based ligands as anticancer agents. These complexes have demonstrated selective cytotoxicity against various cancer cell lines, with IC50 values often lower than conventional platinum-based drugs like cisplatin.[1][2][3] Their mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to DNA damage and induction of apoptosis, the programmed cell death pathway.[1][2][3] The modular nature of the diiminopyridine ligand allows for the synthesis of a library of complexes with varying substituents to optimize their therapeutic index.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a representative diiminopyridine ligand, 2,6-bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine, via a Schiff base condensation reaction.
Synthesis of 2,6-bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine
This procedure is adapted from established methods for similar diiminopyridine ligands.
Materials:
-
2,6-Diisopropylaniline
-
Methanol (B129727) (anhydrous)
-
Formic acid (catalyst)
-
Standard laboratory glassware
-
Magnetic stirrer with heating plate
-
Reflux condenser
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-diacetylpyridine (1.0 equivalent) in anhydrous methanol.
-
To this solution, add 2,6-diisopropylaniline (2.0-2.2 equivalents).
-
Add a catalytic amount of formic acid (a few drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution as a solid. If precipitation is slow, the flask can be cooled in an ice bath or stored at a low temperature overnight.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold methanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent such as methanol or ethanol (B145695) to yield the pure diiminopyridine ligand as a crystalline solid.
Characterization
The synthesized ligand should be characterized to confirm its identity and purity. Standard characterization techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized ligand.
-
Infrared (IR) Spectroscopy: To identify the characteristic C=N imine bond stretching frequency.
-
Elemental Analysis: To determine the elemental composition of the compound.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of diiminopyridine ligands based on analogous preparations.
| Ligand Name | Starting Materials | Solvent | Catalyst | Reaction Time (h) | Yield (%) | Purification Method |
| 2,6-bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine | 2,6-Diacetylpyridine, 2,6-Diisopropylaniline | Methanol | Formic Acid | 18-24 | ~75-85 | Recrystallization |
| 2,6-bis[1-(2-isopropylphenylimino)ethyl]pyridine | 2,6-Diacetylpyridine, 2-Isopropylaniline | Methanol | Formic Acid | 18 | 75 | Filtration |
| 2,6-bis[1-(2,6-diethylphenylimino)ethyl]pyridine | 2,6-Diacetylpyridine, 2,6-Diethylaniline | Methanol | Formic Acid | 24 | 84 | Recrystallization |
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of diiminopyridine ligands.
Caption: General workflow for the synthesis of diiminopyridine ligands.
Proposed Anticancer Mechanism of Diiminopyridine Iron Complexes
This diagram depicts a simplified proposed signaling pathway for the anticancer activity of diiminopyridine iron complexes.
Caption: Proposed mechanism of anticancer activity for diiminopyridine iron complexes.
Catalytic Cycle for Ethylene (B1197577) Polymerization
The following diagram illustrates a simplified catalytic cycle for ethylene polymerization mediated by a Brookhart-type diiminopyridine metal complex.
Caption: Simplified catalytic cycle for ethylene polymerization.
References
- 1. Dinuclear Iron Complexes of Iminopyridine-Based Ligands as Selective Cytotoxins for Tumor Cells and Inhibitors of Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dinuclear Iron Complexes of Iminopyridine-Based Ligands as Selective Cytotoxins for Tumor Cells and Inhibitors of Cancer Cell Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Yield Synthesis of 2,6-Diisopropylaniline
Introduction
2,6-Diisopropylaniline is a crucial chemical intermediate in the synthesis of various products, including pesticides, pharmaceuticals, dyes, and plastic additives.[1][2][3] Its sterically hindered amino group makes it a valuable precursor for N-heterocyclic carbene (NHC) ligands and other specialized chemical structures.[3] Achieving high yields in its synthesis is critical for industrial and research applications. This document outlines two primary, high-yield synthetic routes: the liquid-phase alkylation of aniline (B41778) and the vapor-phase amination of 2,6-diisopropyl phenol (B47542).
Method 1: High-Pressure Liquid-Phase Alkylation of Aniline
This method involves the direct alkylation of aniline with propylene (B89431) in the presence of a catalyst under high temperature and pressure. It is a common industrial approach.[1][4]
Reaction Pathway
The fundamental reaction is a Friedel-Crafts alkylation where propylene alkylates the aniline ring at the 2 and 6 positions. The steric hindrance of the first isopropyl group directs the second alkylation to the opposite ortho position.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | Aniline, Propylene | [4] |
| Catalyst | Aniline Aluminum (prepared from Aluminum foil) | [4] |
| Temperature | 280-290 °C | [4] |
| Pressure | High Pressure (autoclave) | [4] |
| Molar Ratio (Aniline:Propylene) | 1:2 | [4] |
| Reaction Time | 1-5 hours | [4] |
| Aniline Conversion | > 80% | [4] |
| 2,6-Diisopropylaniline Selectivity | > 50% | [4] |
Experimental Protocol
Catalyst Preparation and Reaction
-
Setup: Equip a 0.5 L autoclave with a stirrer and temperature and pressure controls.
-
Charging: Add aniline and a specified amount of aluminum foil (e.g., 5g) to the autoclave.[4]
-
Pressurizing: Introduce propylene into the autoclave to achieve the desired molar ratio (1:2 aniline to propylene).[4]
-
Heating and Reaction: Seal the autoclave and heat the mixture to 280-290 °C while stirring. The reaction is initiated as the temperature rises, indicated by a drop in pressure.[4] Maintain these conditions for 1 to 5 hours.
-
Monitoring: The reaction progress can be monitored by sampling and analyzing the composition using gas chromatography.
-
Work-up: After cooling, carefully vent the autoclave. Quench the reaction mixture by adding water to decompose the catalyst.
-
Purification: The product is isolated by distillation to separate it from unreacted aniline, by-products (like o-isopropylaniline), and residual solvent.[4]
Experimental Workflow Diagram
Caption: Workflow for Liquid-Phase Alkylation of Aniline.
Method 2: Atmospheric-Pressure Vapor-Phase Catalytic Amination
This method provides an alternative route starting from 2,6-diisopropyl phenol, using a custom palladium-based catalyst. It operates at atmospheric pressure, avoiding the need for high-pressure equipment.[1]
Reaction Pathway
2,6-diisopropyl phenol reacts with ammonia (B1221849) in the presence of hydrogen over a solid catalyst, where the hydroxyl group is substituted by an amino group.
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | 2,6-Diisopropyl Phenol, Ammonia, Hydrogen | [1] |
| Catalyst | Pd/MgO-Al₂O₃/Al₂O₃ | [1] |
| Temperature | 180-220 °C | [1] |
| Pressure | Atmospheric | [1] |
| Feed Rate (Phenol) | 3.0 g/hour (for 20g catalyst) | [1] |
| Gas Flow Rate (NH₃, H₂) | 80 mL/min each | [1] |
| Phenol Conversion (at 220°C) | 98.9% | [1] |
| 2,6-Diisopropylaniline Selectivity (at 220°C) | 76.0% | [1] |
Experimental Protocol
Catalyst Preparation
-
Support Preparation: Use γ-Al₂O₃ as the vector backbone. Impregnate it with an aqueous solution of Mg(NO₃)₂·6H₂O.
-
Calcination: Calcinate the mixture at 800-1300 °C, then cool to obtain the MgO-Al₂O₃ support.[1]
-
Palladium Impregnation: Dissolve PdCl₂ in dilute hydrochloric acid. Impregnate the MgO-Al₂O₃ support with this solution.
-
Drying: Dry the impregnated support to yield the final Pd/MgO-Al₂O₃/Al₂O₃ catalyst.[1]
Catalytic Amination
-
Setup: Pack the prepared catalyst (e.g., 20g) into a stainless steel fixed-bed reactor tube (e.g., 19mm internal diameter).[1] The reactor should be equipped with a heating system and a thermocouple for temperature monitoring.
-
Reaction Conditions: Heat the reactor to the target temperature (e.g., 220 °C).
-
Reactant Feed: Introduce a continuous flow of 2,6-diisopropyl phenol at a controlled rate (e.g., 3.0 g/hour ). Simultaneously, introduce ammonia and hydrogen gas, each at a flow rate of 80 mL/min.[1]
-
Product Collection: The product stream exits the reactor in the gas phase. Cool the stream to condense the liquid products.
-
Purification: The collected liquid is purified, typically by distillation, to isolate the 2,6-diisopropylaniline from by-products and unreacted starting material.
Catalytic Amination Workflow Diagram
References
Troubleshooting & Optimization
low yield in 2,6-diisopropylaniline synthesis causes and solutions
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2,6-diisopropylaniline.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of 2,6-diisopropylaniline, offering potential causes and solutions in a user-friendly question-and-answer format.
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yield in the synthesis of 2,6-diisopropylaniline is a frequent issue. The primary causes can be categorized as follows:
-
Suboptimal Reaction Conditions: The alkylation of aniline (B41778) is highly sensitive to temperature, pressure, and reactant concentrations. Incorrect parameters can lead to incomplete conversion of starting materials or the formation of undesired side products. For instance, temperatures that are too low may result in a slow reaction rate, while excessively high temperatures can promote the formation of byproducts and tar.
-
Catalyst Inactivity or Inefficiency: The choice and handling of the catalyst are critical. The catalyst may be deactivated by impurities in the reactants or solvent. The type of catalyst used also significantly impacts yield and selectivity.
-
Side Reactions: Several side reactions can compete with the desired dialkylation, reducing the yield of 2,6-diisopropylaniline. These include:
-
Mono-alkylation: Formation of 2-isopropylaniline.
-
Over-alkylation: Further alkylation to form tri- or poly-alkylated anilines.
-
C-alkylation: Alkylation on the aromatic ring instead of the nitrogen atom.
-
Tar Formation: Polymerization and other intermolecular reactions can lead to the formation of high-molecular-weight, insoluble tars.[1]
-
-
Product Loss During Workup and Purification: The desired product can be lost during extraction if it has some solubility in the aqueous phase.[2] Inefficient purification methods, such as distillation, can also lead to significant product loss.
Q2: I am observing the formation of a dark, tar-like substance in my reaction mixture. How can I prevent this?
Tar formation is a common problem in aniline alkylation reactions and is often a result of side reactions like polyalkylation and C-alkylation.[1] Here are some strategies to mitigate tar formation:
-
Control Stoichiometry: Carefully control the molar ratio of aniline to the alkylating agent (e.g., propylene (B89431) or isopropanol). An excess of aniline can sometimes favor mono-alkylation, while a large excess of the alkylating agent can lead to over-alkylation and subsequent tar formation.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps to maintain a low concentration, reducing the likelihood of polyalkylation.[1]
-
Optimize Reaction Temperature: Operate at the lowest temperature that allows for a reasonable reaction rate. High temperatures can accelerate the side reactions that lead to tar.
-
Use of a More Selective Catalyst: Investigate different catalyst systems that may offer higher selectivity for the desired di-alkylation product.
Q3: My main impurity is 2-isopropylaniline. How can I improve the selectivity for the 2,6-diisopropyl product?
The formation of the mono-alkylated product is a common selectivity issue. To favor the formation of 2,6-diisopropylaniline, consider the following adjustments:
-
Adjust the Aniline to Alkylating Agent Ratio: Increasing the molar ratio of the alkylating agent to aniline can drive the reaction towards di-alkylation. A common starting point is a 1:2 molar ratio of aniline to propylene.[2]
-
Increase Reaction Time or Temperature: Allowing the reaction to proceed for a longer duration or at a slightly higher temperature (while monitoring for byproduct formation) can promote the second alkylation step.
-
Catalyst Selection: The nature of the catalyst can influence the product distribution. Some catalysts may have a higher propensity for di-alkylation.
Q4: What are the most effective methods for purifying crude 2,6-diisopropylaniline?
Effective purification is crucial to obtain a high-purity final product. The two primary methods are:
-
Fractional Distillation: If the boiling points of 2,6-diisopropylaniline and the impurities are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.[3]
-
Salt Formation and Recrystallization: A highly effective method involves reacting the crude 2,6-diisopropylaniline with an alkyl- or arylsulfonic acid to form the corresponding salt. This salt can then be purified by recrystallization from a suitable organic solvent. Subsequent treatment of the purified salt with an alkali will regenerate the high-purity 2,6-diisopropylaniline.[4]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the synthesis of 2,6-diisopropylaniline, providing a comparison of different reaction conditions and their impact on yield and selectivity.
Table 1: Effect of Reaction Conditions on Aniline Alkylation with Propylene
| Catalyst | Temperature (°C) | Aniline:Propylene (molar ratio) | Reaction Time (h) | Aniline Conversion (%) | 2,6-Diisopropylaniline Selectivity (%) | Reference |
| Aniline Aluminum | 280-290 | 1:2 | 1-5 | >80 | >50 | [2] |
| Not specified (Autoclave) | 300-310 | Not specified | 6-8 | >80 | >40 | [5] |
| Not specified (Liquid Jet Reactor) | 300-310 | Not specified | 6-8 | ~20% higher than autoclave | ~20% higher than autoclave | [5] |
| Aluminum Chloride | 300 | 1:0.88 | 7 | 71.8 | 14.5 | [6] |
| Not specified (Supercritical) | 300-400 | 1.5-3:1 | Not specified | Increased | Increased | [6] |
Table 2: Gas-Phase Amination of 2,6-Diisopropylphenol (2,6-DIPP)
| Catalyst | Temperature (°C) | 2,6-DIPP Conversion (%) | 2,6-Diisopropylaniline Selectivity (%) | Reference |
| Pd/MgO-Al2O3/Al2O3 | 220 | 98.9 | 76.0 | [7] |
| Pd/MgO-Al2O3/Al2O3 | 200 | 95.39 | 61.6 | [7] |
| Pd-La/spinel (initial) | Not specified | 98.5 | 88.9 | [8] |
| Pd-La/spinel (after 480h) | Not specified | 61.8 | 69.3 | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and purification of 2,6-diisopropylaniline.
Protocol 1: Synthesis of 2,6-Diisopropylaniline by High-Pressure Liquid-Phase Alkylation of Aniline with Propylene
This protocol is based on a general procedure described in the literature.[2]
Materials:
-
Aniline
-
Propylene
-
Aluminum foil (as catalyst precursor)
-
Autoclave reactor (e.g., 0.5L)
-
Solvent (e.g., toluene, optional)
-
Aqueous base (for catalyst deactivation)
-
Anhydrous drying agent (e.g., sodium sulfate)
Procedure:
-
Catalyst Preparation (Aniline Aluminum): In a separate flask, react aniline with aluminum metal to prepare the aluminum anilide catalyst.[3]
-
Reaction Setup: Charge the autoclave with aniline and the prepared aniline aluminum catalyst.
-
Pressurization and Heating: Seal the autoclave and purge with an inert gas. Introduce propylene to the desired pressure. Heat the reactor to the target temperature (e.g., 280-300°C).
-
Reaction: Maintain the reaction at the set temperature and pressure for the desired duration (e.g., 1-8 hours). Monitor the pressure, as a drop may indicate the consumption of propylene.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
Catalyst Deactivation: Deactivate the catalyst by washing the reaction mixture with an aqueous base.[3]
-
Work-up: Separate the organic layer. The aqueous layer can be extracted with an organic solvent to recover any dissolved product. Combine the organic layers and dry over an anhydrous drying agent.
-
Purification: Remove the solvent by distillation under reduced pressure. Purify the crude product by fractional distillation to isolate 2,6-diisopropylaniline.
Protocol 2: Purification of 2,6-Diisopropylaniline by Fractional Distillation
This is a general procedure for fractional distillation.[9][10]
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask
-
Heating mantle
-
Vacuum source (for reduced pressure distillation)
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head.
-
Charging the Flask: Charge the round-bottom flask with the crude 2,6-diisopropylaniline and a few boiling chips.
-
Distillation: Begin heating the flask gently. As the mixture boils, a vapor ring will rise through the fractionating column.
-
Fraction Collection: Collect the fraction that distills at the boiling point of 2,6-diisopropylaniline (approximately 257°C at atmospheric pressure, lower under vacuum). Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis of 2,6-diisopropylaniline.
Caption: Experimental workflow for the synthesis and purification of 2,6-diisopropylaniline.
Caption: Troubleshooting guide for low yield in 2,6-diisopropylaniline synthesis.
References
- 1. prepchem.com [prepchem.com]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. CN102701993B - A method for preparing 2, 6-diisopropylaniline and device - Google Patents [patents.google.com]
- 7. CN102557963A - Method for preparing 2,6-diisopropyl aniline - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. vlab.amrita.edu [vlab.amrita.edu]
- 10. Purification [chem.rochester.edu]
Technical Support Center: Alkylation of Aniline with Propylene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of aniline (B41778) alkylation with propylene (B89431).
Troubleshooting Guide
This guide addresses specific issues that may arise during the alkylation of aniline with propylene, offering potential causes and solutions to streamline your experimental workflow.
| Issue | Potential Causes | Solutions |
| Low Yield of Desired N-Isopropylaniline | - Poor Reactivity: Aniline with strong electron-withdrawing groups is less nucleophilic. Less reactive alkylating agents (e.g., using isopropanol (B130326) directly without a suitable catalyst) can also result in slow reactions. - Inappropriate Reaction Conditions: The reaction temperature may be too low for the catalyst system being used. The chosen solvent may not be optimal for the reaction. - Catalyst Inactivity: The catalyst may be poisoned or deactivated. | - Increase Reactivity: For less reactive anilines, consider using more forcing conditions or a more active catalyst. - Optimize Conditions: Gradually increase the reaction temperature while monitoring for side product formation. Screen different solvents to find one that provides a good balance of reactant solubility and reaction rate.[1] - Catalyst Management: Ensure the catalyst is handled under appropriate conditions (e.g., inert atmosphere if required). Consider catalyst regeneration or using a fresh batch. |
| High Levels of Over-alkylation (N,N-Diisopropylaniline and Tri-alkylated Products) | - High Reactivity of Mono-alkylated Product: The initially formed N-isopropylaniline is often more nucleophilic than aniline itself, leading to further alkylation.[2] - Unfavorable Stoichiometry: A high molar ratio of propylene to aniline favors the formation of poly-alkylated products.[1] - Prolonged Reaction Time: Allowing the reaction to proceed for too long can increase the extent of over-alkylation. | - Control Stoichiometry: Use a large excess of aniline relative to propylene to increase the probability of propylene reacting with the primary amine.[1][2] - Slow Addition: Add the propylene gas or liquid slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of polyalkylation.[3] - Optimize Reaction Time: Monitor the reaction progress using techniques like TLC or GC and stop the reaction once the maximum yield of the desired mono-alkylated product is achieved. |
| Significant Formation of C-Alkylated Byproducts (e.g., 2,6-Diisopropylaniline) | - High Reaction Temperature: Higher temperatures tend to favor C-alkylation over N-alkylation, especially with certain catalysts.[4] - Catalyst Type: The choice of catalyst plays a crucial role. Some solid acid catalysts, like certain zeolites, can promote ring alkylation.[5] The presence of both Brønsted and Lewis acid sites can influence the reaction pathway.[5] | - Temperature Control: Lowering the reaction temperature can often improve selectivity towards N-alkylation.[1] - Catalyst Selection: Employ catalysts that are known to favor N-alkylation. For instance, some zeolites with specific pore sizes (6-8 angstroms) have been shown to be selective for N-alkylation.[4] |
| Formation of Tar and Other Insoluble Byproducts | - Multiple Side Reactions: Tar formation is often a result of a combination of over-alkylation, C-alkylation, and other intermolecular reactions occurring at high temperatures.[3] - High Reaction Temperature: Elevated temperatures can promote polymerization and decomposition reactions, leading to tar. | - Optimize Reaction Conditions: Lowering the reaction temperature is a key strategy to minimize tar formation.[1] - Control Stoichiometry and Addition Rate: As with over-alkylation, controlling the stoichiometry and the rate of propylene addition can help to minimize the side reactions that lead to tar. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the alkylation of aniline with propylene?
The main side reactions are:
-
Over-alkylation: The desired product, N-isopropylaniline, can react further with propylene to form N,N-diisopropylaniline and even tri-alkylated products. This is a common issue because the mono-alkylated aniline is often more nucleophilic than aniline itself.[2]
-
C-Alkylation: Alkylation can occur on the aromatic ring of aniline, leading to the formation of isopropyl anilines, with 2,6-diisopropylaniline being a notable example.[5] This is an electrophilic aromatic substitution reaction that can compete with N-alkylation, particularly at higher temperatures.[4]
-
Tar Formation: A complex mixture of high-molecular-weight, often insoluble, byproducts can be formed due to a combination of the above side reactions and potential polymerization of propylene, especially under harsh reaction conditions.[3]
Q2: How does the choice of catalyst affect the selectivity of the reaction?
The catalyst is a critical factor in determining the product distribution.
-
Solid Acid Catalysts (e.g., Zeolites, Clays): The acidity (both Brønsted and Lewis sites) and the pore structure of these catalysts significantly influence selectivity.[5] Some zeolites with specific pore sizes (6-8 angstroms) can selectively produce N-alkylanilines, while others may favor C-alkylation.[4] For example, S-115 zeolites have shown high selectivity for N-alkylation, with minimal C-alkylation observed even at elevated temperatures.[4]
-
Metal Catalysts (e.g., Copper-Chromite, Nickel): These are often used in "borrowing hydrogen" or "hydrogen autotransfer" reactions where an alcohol (like isopropanol) is used as the alkylating agent. These methods can offer high selectivity for N-alkylation.[6][7]
Q3: What is the effect of reaction temperature on the product distribution?
Temperature has a significant impact on the outcome of the reaction.
-
Higher temperatures generally increase the reaction rate but can decrease selectivity. They tend to favor C-alkylation and the formation of tar.[1][4]
-
Lower temperatures can improve selectivity for N-alkylation but may result in lower conversion rates.[1] The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity for the desired product.
Q4: How can I analyze the products of my aniline alkylation reaction?
The most common analytical techniques for monitoring the reaction and identifying the products are:
-
Gas Chromatography (GC): Useful for separating and quantifying the volatile components of the reaction mixture, including aniline, N-isopropylaniline, and di- and tri-isopropyl anilines.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Allows for the identification of the different products based on their mass spectra.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the isolated products, confirming their identity.[7]
-
High-Performance Liquid Chromatography (HPLC): Can be a good alternative to GC, especially for less volatile or thermally sensitive compounds, and does not typically require derivatization.[9]
Data Presentation
The following tables summarize the influence of various reaction parameters on the alkylation of aniline, based on data from cited literature.
Table 1: Effect of Temperature on Aniline Alkylation over S-115 Zeolite
| Temperature (°C) | Aniline Conversion (%) | N-methylaniline Selectivity (%) | N,N-dimethylaniline Selectivity (%) | C-alkylation Selectivity (%) |
| 250 | 25 | 98 | 2 | 0 |
| 300 | 50 | 95 | 5 | 0 |
| 350 | 80 | 90 | 10 | Trace |
| 400 | 95 | 85 | 12 | 3 |
Data adapted from a study on aniline methylation, which illustrates the general trend of temperature effects on N- vs. C-alkylation over a selective zeolite catalyst.[4]
Table 2: Influence of Aniline to Methanol Molar Ratio on Product Distribution over S-115 Zeolite at 350°C
| Aniline/Methanol Molar Ratio | Aniline Conversion (%) | N-methylaniline Selectivity (%) | N,N-dimethylaniline Selectivity (%) |
| 1:1 | 75 | 85 | 15 |
| 2:1 | 60 | 95 | 5 |
| 3:1 | 50 | 98 | 2 |
This data, from an aniline methylation study, demonstrates the principle that a higher ratio of aniline to the alkylating agent suppresses the formation of the di-alkylated product.[4]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Aniline with an Alcohol using a Heterogeneous Catalyst
This protocol is a general guideline and may require optimization for specific substrates and catalysts.
Materials:
-
Aniline
-
Isopropanol
-
Heterogeneous catalyst (e.g., Cu-Chromite, supported Nickel, or a selective zeolite)
-
Solvent (e.g., o-xylene, or solvent-free if applicable)
-
Inert gas (e.g., Nitrogen or Argon)
-
Reaction vessel (e.g., high-pressure autoclave or round-bottom flask with reflux condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
To the reaction vessel, add the catalyst, aniline, isopropanol, and solvent (if used).
-
Seal the vessel and purge with an inert gas for 10-15 minutes.
-
If using a high-pressure reactor, pressurize to the desired pressure with the inert gas.
-
Begin stirring and heat the reaction mixture to the desired temperature.
-
Monitor the reaction progress by periodically taking small aliquots and analyzing them by TLC or GC.
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Filter to remove the heterogeneous catalyst. The catalyst can often be washed with a solvent and reused.
-
The filtrate contains the product mixture. Isolate the desired product through an appropriate workup procedure, which may include washing with aqueous solutions to remove any remaining starting materials or byproducts, followed by drying of the organic layer.
-
Purify the crude product by distillation or column chromatography.
Protocol 2: Synthesis of 2,6-Diisopropylaniline
This protocol is adapted from literature for the specific synthesis of a C-alkylated product.
Materials:
-
Aniline
-
Propylene
-
Aluminum foil (as a precursor for the catalyst)
-
High-pressure reactor (autoclave)
Procedure:
-
Charge the high-pressure reactor with aniline and aluminum foil.
-
Seal the reactor and purge with nitrogen, followed by propylene.
-
Pressurize the reactor with propylene to the desired pressure. The molar ratio of aniline to propylene is a critical parameter, with ratios of 1:2 often cited.[10]
-
Heat the reactor to the reaction temperature (e.g., 280-290°C) with stirring.[10]
-
Maintain the reaction at this temperature for the desired time (e.g., 1-5 hours).[10]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess propylene.
-
The crude reaction mixture is then typically worked up by adding water to quench the catalyst, followed by extraction and distillation to isolate the 2,6-diisopropylaniline.[10]
Visualizations
Caption: Reaction pathways in the alkylation of aniline with propylene.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US5030759A - Selective N-alkylation of aniline in the presence of zeolite catalysts - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. tsijournals.com [tsijournals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. scribd.com [scribd.com]
Technical Support Center: N-Heterocyclic Carbene Synthesis from Diisopropylaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-heterocyclic carbenes (NHCs), specifically focusing on derivatives of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Diimine Intermediate
Question: I am getting a very low yield, or no product at all, in the first step of the IPr·HCl synthesis – the condensation of 2,6-diisopropylaniline with glyoxal (B1671930). What are the possible causes and how can I troubleshoot this?
Answer:
A low yield in the diimine formation step is a common issue. Here are several factors to investigate:
-
Purity of 2,6-diisopropylaniline: The purity of the aniline (B41778) is critical. Impurities can interfere with the condensation reaction.
-
Recommendation: Use freshly distilled or high-purity (≥98%) 2,6-diisopropylaniline. If the aniline has been stored for a long time, consider purification by distillation.
-
-
Quality of Glyoxal: Glyoxal is often supplied as an aqueous solution (e.g., 40 wt%). Its concentration can change over time.
-
Recommendation: Use a fresh bottle of glyoxal solution. Titration to confirm the concentration may be necessary for problematic syntheses.
-
-
Reaction Conditions: Temperature and reaction time can significantly impact the yield.
-
Recommendation: While some protocols suggest running the reaction at room temperature, warming the solution of 2,6-diisopropylaniline in methanol (B129727) to around 50°C before the addition of glyoxal can be beneficial.[1][2][3] An exothermic reaction should be observed, and the product should start to crystallize. Stirring for an extended period (e.g., 10-12 hours) at room temperature after the initial reaction is also recommended.[1]
-
-
Catalyst: An acid catalyst is typically used.
Caption: Troubleshooting logic for low diimine yield.
Issue 2: The Diimine Intermediate Precipitates Too Quickly or Not at All
Question: During the diimine synthesis, the product either crashed out of solution immediately, making stirring difficult, or it remained oily and did not precipitate. How can I resolve this?
Answer:
The crystallization of the diimine can be sensitive to solvent and temperature.
-
Rapid Precipitation: If the product precipitates too quickly, it can trap impurities and make the mixture difficult to stir.
-
Failure to Precipitate: If the diimine remains as an oil, it may be due to impurities or insufficient reaction time.
-
Recommendation: Ensure the reaction has been stirred for a sufficient duration (e.g., 10-12 hours) at room temperature.[1] If it still fails to crystallize, cooling the mixture in an ice bath may induce precipitation. If an oil persists, it may be necessary to proceed to the next step with the crude oil after decanting the solvent, though this may impact the final product's purity.
-
Issue 3: Low Yield in the Cyclization Step to Form IPr·HCl
Question: I have successfully synthesized the diimine intermediate, but the subsequent cyclization with paraformaldehyde and a chloride source is giving a low yield of IPr·HCl. What should I check?
Answer:
The cyclization step is also prone to several issues that can lead to low yields.
-
Reagent Quality:
-
Solvent and Dilution: The choice of solvent and reaction concentration is crucial.
-
Recommendation: Ethyl acetate (B1210297) is a commonly used solvent that often facilitates product precipitation and improves purity.[1][6] Some protocols emphasize the need for high dilution to achieve high yields, which can be a drawback for large-scale synthesis.[6]
-
-
Temperature Control: The reaction temperature should be carefully controlled.
-
Work-up and Purification: The work-up procedure can affect the isolated yield.
Caption: Troubleshooting logic for low IPr·HCl yield.
Issue 4: Product Discoloration (Pink or Brown IPr·HCl)
Question: My final IPr·HCl product is not a white powder; instead, it has a pink or brown tint. Is this a problem, and how can I get a pure white product?
Answer:
Discoloration often indicates the presence of impurities.
-
Causes of Discoloration: This can result from residual starting materials, byproducts from side reactions, or degradation. The color can range from off-white to pink or brown.[4]
-
Purification Strategies:
-
Washing: Thoroughly washing the crude product with a suitable solvent is crucial. Washing the initial diimine precipitate with methanol until the filtrate is a light yellow can help.[1] For the final IPr·HCl, washing with THF or diethyl ether is common.[4]
-
Recrystallization/Reprecipitation: If washing is insufficient, recrystallization or reprecipitation can be effective. A common method involves dissolving the crude product in a minimal amount of a solvent like methanol or ethanol (B145695) and then precipitating it by adding a less polar solvent such as diethyl ether.[4][5]
-
Neutralization Step: Including a neutralization step with sodium bicarbonate after the cyclization can help remove acidic impurities that may contribute to color.[2][4][5]
-
Experimental Protocols & Data
Table 1: Comparison of Synthetic Protocols for IPr·HCl
| Step | Protocol 1[4][5] | Protocol 2[1] | Protocol 3[6] |
| Diimine Formation | |||
| 2,6-diisopropylaniline | 340 mmol | 1 mol | N/A |
| Glyoxal (40 wt%) | 170 mmol | 0.5 mol | N/A |
| Solvent | Methanol (500 mL) | Methanol (500 mL) | N/A |
| Catalyst | Formic acid (1 mL) | Acetic acid (1 mL) | N/A |
| Temperature | Room Temperature | 50°C then Room Temp. | N/A |
| Reaction Time | 3 hours | 10 hours | N/A |
| Yield | ~70% | High | N/A |
| Cyclization | |||
| Diimine Intermediate | 532 mmol | N/A | Not specified |
| C1 Source | Paraformaldehyde (690 mmol) | Paraformaldehyde | Paraformaldehyde |
| Chloride Source | HCl (4N in dioxane, 851 mmol) | TMSCl | TMSCl |
| Solvent | Ethyl Acetate (2 L) | Ethyl Acetate | Ethyl Acetate |
| Temperature | 0°C | Not specified | Not specified |
| Reaction Time | 2 hours | Not specified | Not specified |
| Yield | ~70% | High | ~85% |
Detailed Experimental Protocol (Adapted from multiple sources[1][4][5][6])
Step 1: Synthesis of N,N'-bis(2,6-diisopropylphenyl)ethylenediimine
-
To a solution of 2,6-diisopropylaniline (e.g., 1 mol, 177.3 g) in methanol (250 mL) in a round-bottom flask equipped with a magnetic stirrer, add a catalytic amount of acetic acid (1 mL).
-
Warm the solution to approximately 50°C with vigorous stirring.
-
Slowly add a solution of glyoxal (40 wt% in water, e.g., 0.5 mol, 72.5 g) in methanol (250 mL) to the warmed aniline solution.
-
An exothermic reaction should occur, and a yellow precipitate should begin to form after about 15 minutes.
-
Continue stirring the mixture for 10-12 hours at room temperature.
-
Filter the resulting suspension and wash the solid product with cold methanol until the washings are pale yellow.
-
Dry the yellow precipitate under vacuum to a constant weight.
Step 2: Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
In a large round-bottom flask, suspend the dried diimine intermediate (e.g., 100 mmol) and paraformaldehyde (e.g., 110 mmol) in ethyl acetate. Note: High dilution may be necessary for optimal yield.[6]
-
Stir the suspension vigorously.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add chlorotrimethylsilane (TMSCl) (e.g., 110 mmol) to the cooled suspension.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The product will precipitate as a white solid. Collect the solid by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to afford IPr·HCl as a white powder.
References
- 1. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3-Bis (2,6-diisopropylphenyl) imidazolium chloride synthesis - chemicalbook [chemicalbook.com]
- 3. chemwhat.com [chemwhat.com]
- 4. guidechem.com [guidechem.com]
- 5. 1,3-Bis (2,6-diisopropylphenyl) imidazolium chloride | 250285-32-6 [chemicalbook.com]
- 6. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
Technical Support Center: Purification of Crude Diisopropylaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude diisopropylaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound, typically synthesized via Friedel-Crafts alkylation of aniline (B41778) with propylene, may contain several impurities. These can include:
-
Mono-isopropylanilines: Aniline that has been alkylated with only one isopropyl group.
-
Other isomers: Isomers of this compound where the isopropyl groups are not in the 2 and 6 positions.
-
Poly-alkylated anilines: Aniline with more than two isopropyl groups attached.[1][2]
-
Unreacted aniline: Starting material that did not react.
-
Byproducts from side reactions: Depending on the specific reaction conditions, other byproducts such as 1,3-diisopropylbenzene (B165221) or 2,6-diisopropylcyclohexamine may be present.[3]
Q2: What are the primary methods for purifying crude this compound?
A2: The main purification techniques for crude this compound are:
-
Salt Formation and Recrystallization: This involves reacting the crude aniline with a sulfonic acid to form a salt, which is then purified by recrystallization. The purified salt is subsequently treated with an alkali to regenerate the high-purity this compound.[4]
-
Flash Column Chromatography: A chromatographic method using a silica (B1680970) gel stationary phase and a suitable solvent system to separate the desired product from impurities.[5]
-
Vacuum Distillation: This method can be used to separate components with different boiling points, although it may not always achieve complete separation of closely boiling isomers.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be determined using several analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): A reliable method for quantifying the purity of the final product.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and byproducts in the crude mixture.[3][6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to determine the structure and purity of the compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield after recrystallization of the sulfonic acid salt | - The chosen solvent system is not optimal, leading to high solubility of the salt at low temperatures.- Insufficient cooling of the solution.- The salt did not fully precipitate. | - Experiment with different solvent ratios (e.g., ethanol (B145695)/ethyl acetate (B1210297), alcohol/toluene) to find a system where the salt has high solubility at high temperatures and low solubility at low temperatures.[4]- Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize crystal formation.- Try adding a seed crystal to induce crystallization. |
| Product is still impure after a single recrystallization | - A high concentration of impurities that co-crystallize with the product salt. | - Perform a second recrystallization of the sulfonic acid salt to further enhance purity.[4] |
| Poor separation during flash column chromatography | - The chosen eluent system has incorrect polarity.- The column is overloaded with the crude sample. | - Use Thin Layer Chromatography (TLC) to determine an optimal solvent system. A common starting point is a mixture of ethyl acetate and hexane.[5]- Reduce the amount of crude material loaded onto the column. |
| This compound appears colored (yellow or brown) after purification | - Oxidation of the aniline. | - Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place to prevent oxidation.[9] |
| Difficulty regenerating the free aniline from its sulfonic acid salt | - Incomplete neutralization of the sulfonic acid.- Use of a weak base. | - Use a sufficient amount of a strong base, such as an aqueous solution of sodium hydroxide (B78521) or sodium carbonate, to ensure complete conversion of the salt back to the free aniline.[4]- Ensure thorough mixing during the neutralization step. |
Quantitative Data Summary
| Purification Method | Parameter | Value | Reference |
| Salt Formation & Recrystallization | Purity after purification | 99.7% (determined by HPLC) | [4] |
| Flash Column Chromatography | Eluent System | 5% Ethyl Acetate in Hexane | [5] |
| Physical Property | Boiling Point | 257 °C | [9][10] |
| Physical Property | Density | 0.94 g/mL at 25 °C | [10] |
Experimental Protocols
Protocol 1: Purification via Sulfonic Acid Salt Formation and Recrystallization
This protocol is based on the principle of forming a crystalline salt of the amine, which can be purified by recrystallization, followed by regeneration of the free amine.[4]
Materials:
-
Crude this compound
-
An alkyl- or arylsulfonic acid (e.g., p-toluenesulfonic acid or methanesulfonic acid)
-
Organic solvent for salt formation (e.g., ethyl acetate)
-
Recrystallization solvent system (e.g., ethanol/ethyl acetate or alcohol/toluene)[4]
-
Aqueous alkali solution (e.g., sodium hydroxide or sodium carbonate)
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Salt Formation: a. Dissolve the crude this compound in an appropriate organic solvent such as ethyl acetate. b. Slowly add a solution of the sulfonic acid in the same solvent to the this compound solution at room temperature. c. Stir the mixture. The sulfonic acid salt of this compound should precipitate. If necessary, cool the mixture to promote crystallization. d. Collect the precipitated salt by filtration and wash it with a small amount of cold solvent.
-
Recrystallization: a. Dissolve the crude salt in a minimal amount of a hot recrystallization solvent system (e.g., a mixture of ethanol and ethyl acetate). b. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. c. Collect the purified crystals by filtration and wash them with a small amount of the cold recrystallization solvent. d. For higher purity, this recrystallization step can be repeated.[4]
-
Regeneration of Free Aniline: a. Dissolve the recrystallized salt in an organic solvent. b. Add an aqueous solution of an alkali (e.g., sodium hydroxide) to the solution at room temperature and stir. The amount of alkali should be 1 to 5 equivalents based on the sulfonic acid used.[4] c. Separate the organic layer, and wash it with water. d. Dry the organic layer over anhydrous sodium sulfate. e. Remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Flash Column Chromatography
This protocol describes the purification of crude this compound using silica gel chromatography.[5]
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent system (e.g., 5% ethyl acetate in hexane)[5]
-
Collection tubes
Procedure:
-
Column Packing: a. Prepare a slurry of silica gel in the eluent. b. Pack a chromatography column with the slurry, ensuring there are no air bubbles. c. Add a layer of sand on top of the silica gel.
-
Sample Loading: a. Dissolve the crude this compound in a minimal amount of the eluent. b. Carefully load the sample onto the top of the silica gel column.
-
Elution: a. Add the eluent to the column and apply pressure (e.g., with compressed air) to achieve a steady flow rate. b. Collect fractions in separate tubes.
-
Analysis and Collection: a. Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure this compound. b. Combine the pure fractions. c. Remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: Workflow for purifying crude this compound.
Caption: Troubleshooting logic for impure this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Determination of combined residues of metalaxyl and 2,6-dimethylaniline metabolites in urine by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 2,6-Diisopropylaniline - Wikipedia [en.wikipedia.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Catalyst Deactivation in Reactions Utilizing Diisopropylaniline-Based Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with diisopropylaniline-based ligands in catalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of deactivation for palladium catalysts featuring this compound-based phosphine (B1218219) ligands?
A1: Palladium catalysts with bulky electron-rich ligands, such as those derived from this compound, are susceptible to several deactivation pathways. The most common modes include:
-
Ligand Modification: The ligand itself can undergo reactions, such as functionalization or degradation, under catalytic conditions. This can be initiated by radical addition or other side reactions with components of the reaction mixture.[1]
-
Formation of Inactive Palladium Species: The active Pd(0) or Pd(II) species can be converted into inactive forms. This often involves the reduction of the palladium center to form palladium black (Pd(0) aggregates), which has significantly lower catalytic activity.[2] Another pathway is the formation of stable, off-cycle complexes with substrates, products, or impurities.
-
Substrate/Product Inhibition: Certain substrates or products, particularly those containing coordinating heteroatoms (e.g., imidazoles, pyrazoles), can bind strongly to the palladium center, leading to catalyst inhibition or deactivation.[3]
-
Oxidative Instability: The ligands themselves may not be stable under the highly oxidizing conditions required for some catalytic cycles, leading to their degradation.[4]
Q2: My cross-coupling reaction is sluggish or has stalled. How can I determine if catalyst deactivation is the cause?
A2: To diagnose catalyst deactivation, consider the following steps:
-
Reaction Monitoring: Take aliquots from the reaction mixture at regular intervals and analyze them by a suitable technique (e.g., GC, LC-MS, TLC). A sharp decrease in the reaction rate or a complete halt before full conversion suggests potential deactivation.
-
Visual Inspection: The formation of a black precipitate (palladium black) is a strong indicator of the aggregation of the palladium catalyst into an inactive state.
-
Control Experiments:
-
Catalyst Loading: Increasing the catalyst loading in a stalled reaction can sometimes restart the reaction, suggesting that the initial amount of active catalyst was insufficient due to partial deactivation.
-
Fresh Catalyst Addition: If the reaction has stalled, adding a fresh portion of the catalyst can help determine if the issue is with the catalyst itself or with the depletion/degradation of other reagents.
-
Q3: Can the choice of precatalyst influence the stability of the active catalyst?
Troubleshooting Guide
Below are common issues encountered during reactions using this compound-based ligands and steps to resolve them.
| Problem | Potential Cause | Troubleshooting Steps |
| Reaction does not initiate or is very slow from the start. | 1. Inefficient generation of the active catalyst. 2. Presence of impurities in starting materials or solvents. 3. Sub-optimal reaction temperature. | 1. Use a well-defined precatalyst. If using a Pd(II) source, consider a pre-activation step.[5] 2. Ensure all reagents and solvents are pure and dry. Degas solvents to remove oxygen. 3. Screen a range of temperatures. Higher temperatures can sometimes overcome activation barriers but may also accelerate deactivation. |
| Reaction starts well but stalls before completion. | 1. Catalyst deactivation (e.g., Pd black formation). 2. Product inhibition. 3. Ligand degradation. | 1. Lower the reaction temperature. Use a lower catalyst loading if possible. Consider a different generation of precatalyst. 2. If product inhibition is suspected, try to perform the reaction at a lower concentration. 3. Analyze the reaction mixture for signs of ligand degradation (e.g., by LC-MS). Consider a more robust ligand if necessary. |
| Formation of significant amounts of black precipitate (Palladium Black). | 1. Reduction of the active Pd species to Pd(0) aggregates. 2. High reaction temperature. 3. Inefficient ligand coordination. | 1. Use a higher ligand-to-palladium ratio to better stabilize the active species. 2. Decrease the reaction temperature. 3. Ensure the chosen this compound-based ligand is appropriate for the specific transformation. |
| Low yields when using heterocyclic substrates. | 1. Catalyst inhibition by the heteroatom.[3] 2. Altered electronic properties of the heterocyclic halide.[3] | 1. Increase the catalyst loading. 2. Use a more sterically hindered and electron-rich ligand to promote the desired reaction over inhibitory coordination.[3] 3. Screen different bases and solvents. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol provides a starting point for a typical Suzuki-Miyaura cross-coupling reaction using a this compound-based ligand.
-
Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., a G3-type precatalyst, 0.02 equiv) and the this compound-based ligand (if not part of the precatalyst).
-
Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times. Add the degassed solvent system (e.g., Toluene/H₂O 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.[7]
Protocol 2: Screening for Optimal Reaction Conditions to Mitigate Deactivation
When facing catalyst deactivation, a systematic screening of reaction parameters is essential.
-
Array Setup: Prepare an array of parallel reaction vials.
-
Parameter Variation: Systematically vary one parameter per set of experiments while keeping others constant. Key parameters to screen include:
-
Temperature: e.g., 60 °C, 80 °C, 100 °C, 120 °C.
-
Catalyst Loading: e.g., 0.5 mol%, 1 mol%, 2 mol%.
-
Base: e.g., K₂CO₃, Cs₂CO₃, K₃PO₄.
-
Solvent: e.g., Toluene, Dioxane, THF, CPME.
-
-
Monitoring and Analysis: Monitor the progress of each reaction by taking aliquots at set time points and analyzing by GC or LC-MS.
-
Data Evaluation: Compare the reaction profiles to identify the conditions that provide the best conversion with minimal signs of deactivation (e.g., formation of palladium black).
Visualizations
Caption: Common pathways for catalyst deactivation.
Caption: A workflow for troubleshooting catalyst deactivation.
References
- 1. Ligand functionalization as a deactivation pathway in a fac-Ir(ppy)3-mediated radical addition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Oxidative Addition Complexes as Precatalysts for Cross-Coupling Reactions Requiring Extremely Bulky Biarylphosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Temperature for Diisopropylaniline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,6-diisopropylaniline. The focus is on optimizing reaction temperature to maximize yield and selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 2,6-diisopropylaniline?
There are two main industrial methods for the synthesis of 2,6-diisopropylaniline (DIPA):
-
Liquid-Phase Alkylation of Aniline (B41778): This method involves the reaction of aniline with propylene (B89431) at high temperatures and pressures, using a catalyst such as aluminum anilide.[1][2]
-
Gas-Phase Amination of 2,6-Diisopropylphenol (DIPP): This process involves the reaction of DIPP with ammonia (B1221849) at high temperatures over a heterogeneous catalyst.[3]
Q2: How does reaction temperature influence the yield and selectivity of diisopropylaniline synthesis?
Reaction temperature is a critical parameter that significantly impacts both the conversion of starting materials and the selectivity towards the desired 2,6-DIPA isomer.
-
For Liquid-Phase Alkylation: Optimal temperatures are typically in the range of 280-310°C.[1][4]
-
For Gas-Phase Amination: The typical temperature range is 180-220°C.[5] The specific optimal temperature can depend on the catalyst used.
Q3: What are the common byproducts in this compound synthesis?
The primary byproducts are other isomers of this compound and over-alkylated products. The most common include:
-
o-isopropylaniline
-
2,4-diisopropylaniline
-
2,4,6-triisopropylaniline[1]
The formation of these byproducts is often temperature-dependent.
Troubleshooting Guides
Issue 1: Low Yield of 2,6-Diisopropylaniline
Symptoms: The isolated yield of the final product is significantly lower than expected, despite high conversion of the starting material.
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Temperature | Verify the reaction temperature is within the optimal range for the chosen method (e.g., 280-290°C for liquid-phase alkylation).[1] Lower temperatures can lead to incomplete conversion. |
| Incorrect Molar Ratio of Reactants | Ensure the correct molar ratio of aniline to propylene (typically 1:2) is used.[1] An insufficient amount of propylene will result in incomplete alkylation. |
| Catalyst Inactivity | For liquid-phase alkylation, ensure the aluminum catalyst is properly activated. For gas-phase amination, the catalyst may need regeneration or replacement if it has been used for an extended period.[3] |
| Product Loss During Workup | Review the extraction and distillation procedures to minimize product loss. 2,6-diisopropylaniline has a high boiling point (257°C), so ensure distillation parameters are appropriate.[6] |
Issue 2: Poor Selectivity for 2,6-Diisopropylaniline
Symptoms: Product analysis (e.g., GC-MS) reveals a high percentage of undesired isomers (e.g., 2,4-diisopropylaniline) or over-alkylated products.
| Possible Cause | Recommended Solution |
| Reaction Temperature is Too High | High temperatures can favor the formation of thermodynamically more stable isomers or lead to over-alkylation. Carefully control the reaction temperature to stay within the optimal range.[1] |
| Prolonged Reaction Time | Extended reaction times, especially at elevated temperatures, can lead to isomerization and the formation of byproducts. Optimize the reaction time by monitoring the reaction progress.[1] |
| Inefficient Mixing | In a high-pressure reactor, poor mixing can lead to localized "hot spots" where the temperature is higher than the bulk, promoting side reactions. Ensure efficient stirring or agitation. |
| Catalyst Choice | The nature of the catalyst can influence selectivity. For gas-phase amination, different supported metal catalysts can offer varying selectivities. |
Data Presentation
Table 1: Effect of Reaction Temperature on Liquid-Phase Alkylation of Aniline
| Reaction Temperature (°C) | Aniline Conversion (%) | 2,6-DIPA Selectivity (%) | 2,6-DIPA Yield (%) |
| 280 | 59.77 | 28.37 | 16.96 |
| 285 | 77.42 | 42.8 | 33.14 |
| 290 | 70.98 | 32.68 | 23.20 |
Data extracted from a study on the liquid-phase alkylation of aniline with propylene using an aluminum catalyst.[1]
Table 2: Typical Reaction Conditions for this compound Synthesis Methods
| Parameter | Liquid-Phase Alkylation of Aniline | Gas-Phase Amination of 2,6-Diisopropylphenol |
| Reactants | Aniline, Propylene | 2,6-Diisopropylphenol, Ammonia, Hydrogen |
| Catalyst | Aniline Aluminum (from Aluminum foil) | Pd/MgO-Al2O3 |
| Temperature | 280 - 310°C[1][4] | 180 - 220°C[5] |
| Pressure | High Pressure (e.g., 6-8 MPa) | Atmospheric Pressure[5] |
| Aniline Conversion | >80%[1][4] | >91% (DIPP Conversion)[5] |
| 2,6-DIPA Selectivity | >50%[1] | ~75%[5] |
Experimental Protocols
Protocol 1: Liquid-Phase Alkylation of Aniline in an Autoclave
This protocol is based on the high-pressure liquid-phase alkylation of aniline with propylene.[1]
1. Catalyst Preparation (Aniline Aluminum):
- Add aniline and aluminum foil to a 0.5 L autoclave.
- Stir and heat the mixture to approximately 220°C.
- The reaction will release hydrogen gas. Maintain the temperature until hydrogen evolution ceases and the pressure stabilizes (typically 1-2 hours).
- Cool the reactor and replace the hydrogen atmosphere with an inert gas.
2. Alkylation Reaction:
- Introduce industrial propylene into the autoclave containing the prepared catalyst.
- Heat the autoclave with stirring to the desired reaction temperature (e.g., 280-290°C).
- The reaction pressure will increase and then begin to drop as the propylene is consumed. Maintain the reaction for 1-5 hours.
3. Workup and Purification:
- Cool the autoclave to room temperature.
- Carefully vent any excess pressure.
- Quench the reaction mixture by adding water to decompose the catalyst and remove the resulting aluminum salts.
- Separate the organic layer.
- Purify the crude product by distillation to obtain 2,6-diisopropylaniline.
Protocol 2: Gas-Phase Amination of 2,6-Diisopropylphenol
This protocol describes a continuous process for the gas-phase amination of 2,6-diisopropylphenol.[5]
1. Catalyst Loading:
- Pack a fixed-bed reactor with a Pd/MgO-Al2O3 catalyst.
2. Reaction:
- Heat the reactor to the target temperature (e.g., 220°C).
- Introduce a gaseous feed stream of 2,6-diisopropylphenol, ammonia, and hydrogen at atmospheric pressure.
- Maintain a constant flow rate of the reactants over the catalyst bed.
3. Product Collection and Analysis:
- The product stream exiting the reactor is cooled to condense the liquid products.
- The liquid product is collected and can be analyzed by gas chromatography (GC) to determine the conversion of 2,6-diisopropylphenol and the selectivity for 2,6-diisopropylaniline.
- Further purification can be achieved by distillation.
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. CN102701993B - A method for preparing 2, 6-diisopropylaniline and device - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN102557963A - Method for preparing 2,6-diisopropyl aniline - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Navigating Steric Hindrance in Reactions with 2,6-Diisopropylaniline
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by steric hindrance in chemical reactions involving 2,6-diisopropylaniline.
Frequently Asked Questions (FAQs)
Q1: Why is 2,6-diisopropylaniline so unreactive in many common reactions?
The low reactivity of 2,6-diisopropylaniline stems from the significant steric hindrance created by the two bulky isopropyl groups positioned ortho to the amino group (-NH2) on the benzene (B151609) ring.[1] These groups physically obstruct the nitrogen atom, shielding its lone pair of electrons and making it difficult for reagents to approach and react.[1] This steric congestion significantly reduces the nucleophilicity of the amine.[1]
Q2: What are the typical consequences of this steric hindrance on its reactivity?
The primary consequences of steric hindrance in 2,6-diisopropylaniline include:
-
Reduced Nucleophilicity: The bulky isopropyl groups impede the approach of electrophiles to the nitrogen atom, leading to slow or unsuccessful acylation, alkylation, and C-N cross-coupling reactions.[1]
-
Modified Regioselectivity: In electrophilic aromatic substitution reactions, the steric bulk can direct incoming substituents to less hindered positions on the aromatic ring.[1]
-
Requirement for Specialized Catalysts: Many reactions, particularly palladium-catalyzed cross-couplings, necessitate the use of specialized, bulky ligands to overcome the steric barrier and facilitate the desired transformation.[2][3][4]
Q3: My Buchwald-Hartwig amination with 2,6-diisopropylaniline is failing or giving low yields. What are the key parameters to optimize?
Low yields in Buchwald-Hartwig aminations with sterically hindered substrates like 2,6-diisopropylaniline are a common challenge.[4] The most critical factor for success is the choice of the phosphine (B1218219) ligand.[4] Bulky, electron-rich monophosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species, which is crucial for coupling sterically demanding substrates.[4] N-heterocyclic carbene (NHC) ligands have also demonstrated high efficacy in these reactions.[4][5]
Other important parameters to consider for optimization include:
-
Palladium Precursor: Pd₂(dba)₃ and Pd(OAc)₂ are commonly used.
-
Base: Strong, non-nucleophilic bases like NaOtBu or LHMDS are often effective.[6]
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically employed.[1]
-
Temperature: While some reactions can proceed at room temperature with highly active catalysts, elevated temperatures are often necessary to overcome the activation energy barrier.[1][6]
Q4: Are there viable alternatives to palladium catalysis for forming C-N bonds with 2,6-diisopropylaniline?
Yes, copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, have seen a resurgence as a valuable alternative.[4] Modern advancements have led to the development of ligands that can facilitate the coupling of sterically hindered partners.[4][7] Another approach involves the amination of arylboronic esters using a copper(I) catalyst.[7][8]
Q5: I am struggling with the N-acylation of 2,6-diisopropylaniline. What strategies can I employ?
Direct acylation of 2,6-diisopropylaniline can be sluggish due to its low nucleophilicity. To improve reaction outcomes, consider the following:
-
Use of More Reactive Acylating Agents: Instead of carboxylic acids, employ more reactive derivatives like acid chlorides or anhydrides.
-
Forcing Conditions: Higher reaction temperatures and longer reaction times may be necessary.
-
Use of a Catalyst: A catalytic amount of a strong acid or a Lewis acid can sometimes facilitate the reaction.
Q6: How can I perform N-alkylation on the sterically hindered 2,6-diisopropylaniline?
N-alkylation of 2,6-diisopropylaniline can be challenging. Reductive amination is a potential strategy. For instance, the reaction of 2,6-diisopropylaniline with cyclohexanone (B45756) in the presence of a reducing agent like sodium borohydride (B1222165) can yield N-cyclohexyl-2,6-diisopropylaniline.[9]
Troubleshooting Guide
This guide provides specific troubleshooting advice for common issues encountered during reactions with 2,6-diisopropylaniline.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield in Buchwald-Hartwig Amination | 1. Inappropriate ligand for the sterically hindered substrate. 2. Insufficiently active catalyst. 3. Non-optimal base or solvent. 4. Reaction temperature is too low. | 1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., a biaryl phosphine) or an N-heterocyclic carbene (NHC) ligand.[2][3][4] 2. Ensure the palladium precursor is of good quality. Consider using a pre-formed catalyst complex. 3. Screen different strong, non-nucleophilic bases (e.g., NaOtBu, KOtBu, LHMDS).[6] Ensure the solvent is anhydrous. 4. Gradually increase the reaction temperature. |
| Slow or Incomplete Acylation | 1. Low nucleophilicity of 2,6-diisopropylaniline. 2. Insufficiently reactive acylating agent. | 1. Increase reaction temperature and extend the reaction time. 2. Convert the carboxylic acid to a more reactive acid chloride or anhydride. |
| Side Reactions (e.g., Hydrodehalogenation) | 1. Catalyst deactivation or competing reaction pathways. 2. Reaction temperature is too high. | 1. Optimize the ligand-to-metal ratio. 2. Carefully control the reaction temperature; excessive heat can promote side reactions.[1] |
Experimental Protocols
1. General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide with 2,6-Diisopropylaniline
This protocol is adapted from a general procedure for palladium-catalyzed amination using an in-situ generated catalyst.[6]
-
Materials:
-
Aryl bromide (1.0 mmol)
-
2,6-Diisopropylaniline (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 0.02 eq. Pd)
-
1,3-bis(2,6-diisopropylphenyl)-imidazolinium chloride (SIPr·HCl) (0.04 mmol)
-
Lithium bis(trimethylsilyl)amide (LHMDS) (1.5 mL of a 1M solution in THF)
-
Anhydrous toluene
-
-
Procedure:
-
To an oven-dried Schlenk tube, add the aryl bromide, Pd₂(dba)₃, and SIPr·HCl under an inert atmosphere (e.g., argon).
-
Add anhydrous toluene, followed by 2,6-diisopropylaniline.
-
Add the LHMDS solution dropwise.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
2. N-Alkylation of 2,6-Diisopropylaniline via Reductive Amination
This protocol is based on the synthesis of N-cyclohexyl-2,6-diisopropylaniline.[9]
-
Materials:
-
2,6-Diisopropylaniline (154 mmol)
-
Cyclohexanone (308 mmol)
-
Sodium borohydride (NaBH₄) (463 mmol)
-
Acetic acid (1400 mmol)
-
1,2-Dichloroethane (B1671644) (300 mL)
-
-
Procedure:
-
In a three-necked round-bottomed flask under an argon atmosphere, suspend NaBH₄ in 1,2-dichloroethane and cool to 0 °C.
-
Slowly add acetic acid to the suspension.
-
Add 2,6-diisopropylaniline dropwise, followed by the dropwise addition of cyclohexanone.
-
Warm the reaction mixture to 35 °C and stir for 40 hours.
-
Cool the reaction and quench by the slow addition of a 2.5 M aqueous NaOH solution.
-
Extract the product with an organic solvent, wash the organic layer, dry it over a drying agent, and concentrate in vacuo.
-
Purify the product by appropriate methods (e.g., distillation or chromatography).
-
Visualizations
Caption: The impact of steric hindrance on the reactivity of 2,6-diisopropylaniline and strategies to overcome it.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination with 2,6-diisopropylaniline.
References
- 1. benchchem.com [benchchem.com]
- 2. Soluble polymer-supported hindered phosphine ligands for palladium-catalyzed aryl amination - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
unexpected byproducts in diisopropylaniline nitration and their identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the nitration of 2,6-diisopropylaniline.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product of the nitration of 2,6-diisopropylaniline?
A1: The primary and major product of the nitration of 2,6-diisopropylaniline is 2,6-diisopropyl-4-nitroaniline. The two bulky isopropyl groups at the ortho-positions (2 and 6) provide significant steric hindrance, which directs the electrophilic nitronium ion (NO₂⁺) to the electronically favorable and sterically accessible para-position (4).[1] This high regioselectivity is a key feature of this reaction.
Q2: What are the typical reaction conditions for the nitration of 2,6-diisopropylaniline?
A2: A standard and effective method involves using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] For laboratory-scale synthesis where high purity is desired, a low-temperature protocol is recommended. This typically involves dissolving 2,6-diisopropylaniline in a suitable solvent and adding the pre-cooled nitrating mixture dropwise while maintaining the temperature between 0 and 5 °C.[1]
Q3: My reaction mixture turned dark brown or black. What could be the cause?
A3: The formation of a dark, tarry mixture is a common issue in the nitration of anilines.[2][3] This is primarily due to oxidation of the aniline (B41778) starting material by the strong oxidizing agent, nitric acid.[2] The amino group makes the aromatic ring highly activated and susceptible to oxidation, which can lead to the formation of polymeric byproducts and quinone-like structures.[2] Running the reaction at too high a temperature can exacerbate this issue.
Q4: I am observing multiple spots on my TLC plate after the reaction. What are the possible byproducts?
A4: While the reaction is highly selective for the 4-nitro isomer, several byproducts can still form, leading to multiple spots on a TLC plate. These may include:
-
Unreacted 2,6-diisopropylaniline: The starting material may be present if the reaction has not gone to completion.
-
Ortho-nitro isomer (2,6-diisopropyl-2-nitroaniline): Although sterically hindered, a small amount of the ortho-isomer can be formed.
-
Meta-nitro isomer (2,6-diisopropyl-3-nitroaniline): In the strongly acidic medium, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This group is a meta-director, which could lead to the formation of the meta-isomer.[3][4]
-
Dinitrated products: If the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent), a second nitro group may be added to the ring.[5]
-
Oxidation products: As mentioned in A3, various colored oxidation byproducts can be formed.[2]
Q5: How can I minimize the formation of byproducts?
A5: To enhance the selectivity and yield of the desired 2,6-diisopropyl-4-nitroaniline, consider the following:
-
Strict Temperature Control: Maintain a low reaction temperature (0-5 °C) to minimize oxidation and dinitration.[1]
-
Controlled Stoichiometry: Use a stoichiometric amount or only a slight excess of the nitrating agent.[5]
-
Protecting the Amino Group: A highly effective strategy is to protect the amino group via acetylation with acetic anhydride (B1165640) before nitration. The resulting acetanilide (B955) is less activated and less basic, which prevents oxidation and the formation of the anilinium ion. The protecting group can be removed by hydrolysis after nitration to yield the desired product.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Incomplete reaction. - Significant formation of byproducts (oxidation, over-nitration). - Product loss during workup and purification. | - Monitor the reaction by TLC to ensure completion. - Maintain strict temperature control (0-5 °C). - Use a protecting group strategy (acetylation). - Optimize the purification procedure (e.g., recrystallization solvent). |
| Dark, tarry reaction product | - Oxidation of the aniline by the nitrating mixture. - Reaction temperature is too high. | - Lower the reaction temperature. - Add the nitrating agent slowly and dropwise. - Consider using a protecting group for the amine. |
| Presence of significant amounts of ortho- or meta-isomers | - Poor regioselectivity due to suboptimal reaction conditions. - Formation of the anilinium ion leading to meta-direction. | - Ensure the reaction temperature is kept low. - Use a protecting group to prevent the formation of the anilinium ion. |
| Formation of dinitrated products | - Reaction temperature is too high. - Excess nitrating agent was used. - Extended reaction time. | - Reduce the reaction temperature. - Use a stoichiometric amount of the nitrating agent. - Monitor the reaction and stop it once the starting material is consumed. |
Data Presentation
Table 1: Physicochemical and Spectroscopic Data for 2,6-Diisopropylaniline and its Primary Nitration Product
| Property | 2,6-Diisopropylaniline (Starting Material) | 2,6-Diisopropyl-4-nitroaniline (Major Product) |
| Molecular Formula | C₁₂H₁₉N[7] | C₁₂H₁₈N₂O₂[8] |
| Molecular Weight | 177.29 g/mol [9] | 222.28 g/mol [10][11] |
| Appearance | Colorless to pale yellow liquid[7] | Yellow crystalline solid[11] |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic H: ~6.6-7.1 (m, 3H) -NH₂: ~3.6 (br s, 2H) -CH(CH₃)₂: ~2.85 (septet, 2H) -CH(CH₃)₂: ~1.23 (d, 12H) | Aromatic H: ~7.5-8.0 (s, 2H)[10] -NH₂: variable (br s, 2H)[10] -CH(CH₃)₂: ~3.0 (septet, 2H) -CH(CH₃)₂: ~1.2 (d, 12H) |
| ¹³C NMR (CDCl₃, δ ppm) | Aromatic C: ~118-143 Isopropyl CH: ~28 Isopropyl CH₃: ~22 | Aromatic C: ~120-150 Isopropyl CH: ~29 Isopropyl CH₃: ~22 |
| Mass Spectrum (EI, m/z) | 177 (M⁺), 162 (M-CH₃)⁺ | 222 (M⁺), 207 (M-CH₃)⁺ |
Experimental Protocols
Protocol 1: Low-Temperature Nitration of 2,6-Diisopropylaniline[1]
-
Preparation of the Nitrating Mixture: In a separate flask, slowly add concentrated nitric acid (1.05-1.2 equivalents) to chilled concentrated sulfuric acid (2-3 equivalents) in an ice bath. Keep the mixture cold.
-
Reaction Setup: Dissolve 2,6-diisopropylaniline (1 equivalent) in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent) in a round-bottom flask equipped with a magnetic stirrer and a thermometer. Cool the solution to 0-5 °C in an ice-salt bath.
-
Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of 2,6-diisopropylaniline, ensuring the temperature is maintained between 0 and 5 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture over crushed ice and stir until the ice has melted. Neutralize the solution with a suitable base (e.g., aqueous sodium hydroxide) until it is alkaline.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: GC-MS Analysis of the Reaction Mixture
-
Sample Preparation: Quench a small aliquot of the reaction mixture in ice-water, neutralize, and extract with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate (B86663) and dilute to an appropriate concentration.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Splitless mode at 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-350.
-
Identification: Identify the main product and byproducts by their retention times and mass fragmentation patterns.
-
Visualizations
Caption: Reaction pathway for the nitration of 2,6-diisopropylaniline.
Caption: Experimental workflow for synthesis and analysis.
Caption: Troubleshooting decision tree for this compound nitration.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. (b) Nitration: Direct nitration of aniline yields tarry oxidation product.. [askfilo.com]
- 4. organic chemistry - Nitration of aniline - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2,6-Diisopropylaniline - Wikipedia [en.wikipedia.org]
- 8. 2,6-Diisopropyl-4-nitroaniline | C12H18N2O2 | CID 4055565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C12H19N | CID 32484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving Selectivity in Aniline Alkylation to 2,6-Diisopropylaniline
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-diisopropylaniline. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and enhance reaction selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing 2,6-diisopropylaniline?
A1: The two main industrial routes for synthesizing 2,6-diisopropylaniline (2,6-DIPA) are the alkylation of aniline (B41778) and the gas-phase amination of 2,6-diisopropylphenol.[1][2] The direct alkylation of aniline with propylene (B89431) or isopropanol (B130326) is a common approach, typically employing a catalyst.[3][4]
Q2: Why is selectivity a major challenge in the alkylation of aniline to 2,6-diisopropylaniline?
A2: Achieving high selectivity for 2,6-diisopropylaniline is challenging due to several competing reactions. These include the formation of other isomers like 2,4-diisopropylaniline and 2,5-diisopropylaniline, as well as over-alkylation to tri-isopropyl anilines.[5][6] C-alkylation can also compete with the desired N-alkylation, though for the synthesis of 2,6-DIPA, ring alkylation is the goal.[7] The initial alkylation product can be more reactive than aniline itself, leading to further alkylation.[5][6]
Q3: What are the common byproducts in this reaction, and how can they be minimized?
A3: Common byproducts include other isomers of diisopropylaniline (e.g., 2,4- and 2,5-), mono-isopropylanilines (o- and p-isopropylaniline), and poly-alkylated anilines.[2][8] Minimizing these byproducts involves careful control of reaction conditions such as temperature, pressure, and the molar ratio of aniline to the alkylating agent.[3][4] Catalyst selection is also crucial for directing the alkylation to the desired positions.[9]
Q4: How can I purify the final 2,6-diisopropylaniline product?
A4: A common purification method involves the formation of an alkyl- or arylsulfonic acid salt of 2,6-diisopropylaniline. This salt can be recrystallized from an organic solvent and then treated with an alkali, such as sodium hydroxide, to regenerate the purified 2,6-diisopropylaniline.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conversion of Aniline | 1. Insufficient reaction temperature or time.[4] 2. Low concentration of the alkylating agent (e.g., propylene) in the liquid phase.[3] 3. Catalyst deactivation. | 1. Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by GC or TLC. 2. For gas-liquid reactions, improve the mass transfer of the alkylating agent. In supercritical conditions, a higher molar ratio of propylene to aniline can enhance conversion.[3] 3. Regenerate or replace the catalyst. If using a Lewis acid catalyst like AlCl₃, ensure anhydrous conditions to prevent deactivation.[12] |
| Low Selectivity to 2,6-Diisopropylaniline (High Isomer Formation) | 1. Non-optimal reaction temperature. 2. Inappropriate catalyst or catalyst loading. 3. Incorrect molar ratio of reactants. | 1. Optimize the reaction temperature. For instance, in liquid-phase alkylation with aniline aluminum catalyst, a temperature range of 280-290°C has been found to be effective.[4] 2. Experiment with different catalysts. Solid acid catalysts like zeolites can offer shape selectivity.[9] The amount of catalyst can also influence selectivity.[4] 3. A molar ratio of aniline to propylene of 1:2 is theoretically required.[3][4] Fine-tuning this ratio can improve selectivity. |
| Formation of Tar and Dark, Insoluble Materials | 1. Over-alkylation (polyalkylation) leading to high-molecular-weight byproducts.[5] 2. C-alkylation side reactions.[5] 3. High reaction temperatures promoting undesired intermolecular reactions.[5] | 1. Carefully control the stoichiometry of the reactants. Slow addition of the alkylating agent can help maintain a low concentration and reduce polyalkylation.[5] 2. While C-alkylation is desired for 2,6-DIPA, excessive C-alkylation leading to tar can be managed by optimizing the catalyst and reaction conditions. 3. Lower the reaction temperature if tar formation is significant, and find a balance with the reaction rate. |
| Difficulty in Product Purification | 1. Presence of multiple isomers with close boiling points. 2. Contamination with unreacted starting materials and byproducts. | 1. Employ the sulfonic acid salt recrystallization method for improved separation of the 2,6-isomer.[10][11] 2. Utilize fractional distillation under reduced pressure for initial purification before proceeding to chemical purification methods. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Aniline Alkylation to 2,6-Diisopropylaniline
| Catalyst | Alkylating Agent | Temperature (°C) | Pressure | Aniline:Propylene Molar Ratio | Reaction Time (h) | Aniline Conversion (%) | 2,6-DIPA Selectivity (%) | Reference |
| Aniline Aluminum | Propylene | 280-290 | High Pressure | 1:2 | 1-5 | >80 | >50 | [4] |
| Aluminum Chloride | Propylene | 300 | 25 MPa | 1:0.88 | 7 | 71.8 | 14.5 | [3] |
| Supercritical Homogeneous Catalysis | Propylene | Not specified | Supercritical | > Theoretical Value | Shorter | Increased | Increased | [3] |
| Molecular Sieve | Propylene (Gas Phase) | Not specified | Not specified | Not specified | Not specified | Not specified | Poor (7-8) | [2] |
Experimental Protocols
Protocol 1: Liquid-Phase Alkylation of Aniline with Propylene using Aniline Aluminum Catalyst
This protocol is based on the findings reported in the study on the preparation of 2,6-diisopropylaniline via liquid-phase alkylation.[4]
Materials:
-
Aniline
-
Aluminum foil
-
Propylene
-
High-pressure autoclave (e.g., 0.5L)
-
Distillation apparatus
-
Gas chromatograph for analysis
Procedure:
-
Catalyst Preparation (in-situ):
-
Charge the autoclave with aniline and a specified amount of aluminum foil (e.g., 5g).[4]
-
Seal the autoclave and stir the mixture.
-
-
Reaction:
-
Pressurize the autoclave with propylene to achieve the desired aniline to propylene molar ratio (e.g., 1:2).[4]
-
Heat the autoclave to the reaction temperature (e.g., 280-290°C) while stirring.[4]
-
Maintain the reaction for the desired duration (e.g., 1-5 hours). Monitor the pressure drop, which indicates the progress of the reaction.[4]
-
-
Work-up and Purification:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent any excess propylene.
-
Add water to the reaction mixture to quench the catalyst and remove the resulting aluminum salts (slag).
-
Separate the organic layer.
-
Perform distillation to separate the product from unreacted aniline and byproducts.
-
Analyze the product fractions using gas chromatography to determine the conversion and selectivity.
-
Visualizations
Caption: Reaction pathway for the alkylation of aniline to 2,6-diisopropylaniline.
Caption: Troubleshooting workflow for improving the selectivity of aniline alkylation.
References
- 1. Synthesis of 2,6-Diisopropylaniline by Gas-Phase Amination on Mg-Al Spinel-Supported Pd-La Catalyst | Semantic Scholar [semanticscholar.org]
- 2. CN102557963A - Method for preparing 2,6-diisopropyl aniline - Google Patents [patents.google.com]
- 3. CN102701993B - A method for preparing 2, 6-diisopropylaniline and device - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. CN101492378A - Improvement for production process for isopropyl aniline - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. 2,6-Diisopropylaniline | 24544-04-5 [chemicalbook.com]
- 11. JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane - Google Patents [patents.google.com]
- 12. organic chemistry - Why doesn’t aniline undergo Friedel-Crafts alkylation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
Technical Support Center: Diisopropylaniline (DIPA) Production Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of 2,6-diisopropylaniline (DIPA) production.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing low conversion of aniline (B41778) and poor selectivity for 2,6-DIPA during scale-up. What are the potential causes and how can we troubleshoot this?
Low conversion and selectivity are common challenges during the scale-up of DIPA synthesis. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Potential Causes & Troubleshooting Steps:
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. At temperatures below the optimal range, the reaction rate will be slow, leading to low conversion. Conversely, excessively high temperatures can promote side reactions and the formation of impurities and tars, reducing selectivity.[1]
-
Troubleshooting: Conduct a temperature profiling study to identify the optimal temperature range for your specific reactor setup. Monitor for any exotherms, especially during the initial phase of the reaction, and ensure your cooling systems can handle the heat load at scale.
-
-
Incorrect Reactant Molar Ratio: The molar ratio of aniline to the alkylating agent (e.g., propylene (B89431) or isopropanol) significantly impacts selectivity. An insufficient amount of the alkylating agent can lead to incomplete conversion, while a large excess might favor the formation of over-alkylated byproducts.
-
Troubleshooting: Optimize the molar ratio of reactants at a smaller scale before proceeding to the full-scale batch. A common starting point is a propylene to aniline molar ratio of 1.5-3:1.[2]
-
-
Catalyst Deactivation or Inappropriate Loading: The catalyst (e.g., aniline aluminum, molecular sieves) is crucial for the alkylation reaction.[1][2] Catalyst deactivation due to poisoning by impurities or thermal sintering can lead to a drop in activity. Incorrect catalyst loading can also result in lower than expected conversion rates.
-
Troubleshooting: Ensure the catalyst is handled under appropriate inert conditions to prevent deactivation. Perform catalyst characterization studies to assess its activity before use. Optimize the catalyst loading through a series of small-scale experiments.
-
-
Inefficient Mixing and Mass Transfer: As the reactor size increases, achieving homogeneous mixing becomes more challenging.[3] Poor mixing can lead to localized "hot spots" or areas of low reactant concentration, both of which can negatively impact conversion and selectivity.
-
Troubleshooting: Evaluate the mixing efficiency of your reactor. This can be done through computational fluid dynamics (CFD) modeling or experimental tracer studies. Consider upgrading the agitation system if necessary.
-
Q2: We are facing issues with product purity. What are the common impurities in DIPA production and how can they be minimized?
Impurities in the final DIPA product can significantly impact its suitability for downstream applications, particularly in the pharmaceutical industry.[4]
Common Impurities:
-
Mono-isopropylanilines (o-, m-, p-isopropylaniline): These are formed as intermediates and can remain if the reaction does not go to completion.
-
Tri- and tetra-isopropylanilines: Over-alkylation of the aniline ring can lead to these impurities.
-
Unreacted Aniline: Incomplete conversion will result in residual aniline in the product mixture.
-
Tars and Polymeric materials: High reaction temperatures can lead to the formation of high molecular weight byproducts.[1]
Minimization and Purification Strategies:
-
Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reactant ratios can minimize the formation of byproducts.
-
Purification via Sulfonic Acid Salt Formation: A robust method for purifying 2,6-DIPA involves its reaction with an alkyl- or arylsulfonic acid to form a salt. This salt can be selectively recrystallized from an organic solvent to remove impurities. The purified salt is then treated with an alkali to regenerate the high-purity 2,6-DIPA.[4]
-
Distillation: Fractional distillation is a common method for separating DIPA from lower and higher boiling point impurities. However, the boiling points of the isomers can be close, requiring efficient distillation columns.
Q3: Our process is generating a significant amount of wastewater with organic contaminants. What are the recommended strategies for waste stream management during DIPA production scale-up?
Managing wastewater is a critical aspect of sustainable and compliant DIPA production.[5]
Wastewater Treatment Strategies:
-
Switch from Stripping to Extraction: Traditional energy-intensive steam stripping to remove organics from wastewater can be replaced with a more efficient liquid-liquid extraction process.[5] This can significantly reduce energy consumption and improve the recovery of organic compounds.
-
Catalyst Optimization to Reduce Lye Usage: By optimizing the reaction to use a lower amount of catalyst, the subsequent work-up steps may require less water and lye, thereby reducing the overall volume and salt content of the wastewater.[5]
-
Process Intensification: Adopting continuous flow processes can lead to more efficient reactions with better control over parameters, potentially reducing byproduct formation and the volume of waste generated.
Data Presentation
Table 1: Typical Reaction Parameters for Liquid-Phase Alkylation of Aniline with Propylene
| Parameter | Value | Reference |
| Reaction Temperature | 300-310 °C | [6] |
| Reaction Pressure | 6-12 MPa | [2] |
| Reaction Time | 6-8 hours | [6] |
| Propylene:Aniline Molar Ratio | 1.5-3 : 1 | [2] |
| Aniline Conversion | > 80% | [1][6] |
| 2,6-DIPA Selectivity | > 40-50% | [1][6] |
Experimental Protocols
Protocol 1: Purification of 2,6-Diisopropylaniline via Sulfonic Acid Salt Formation
This protocol is based on the method described in patent literature for the purification of 2,6-DIPA.[4]
Materials:
-
Crude 2,6-diisopropylaniline
-
Alkyl- or arylsulfonic acid (e.g., methanesulfonic acid)
-
Organic solvent for recrystallization (e.g., isopropanol)
-
Alkali solution (e.g., sodium hydroxide (B78521) solution)
-
Standard laboratory glassware and equipment
Procedure:
-
Salt Formation: Dissolve the crude 2,6-diisopropylaniline in a suitable organic solvent. Add the alkyl- or arylsulfonic acid to the solution while stirring. The sulfonic acid salt of 2,6-diisopropylaniline will precipitate.
-
Recrystallization: Isolate the precipitated salt by filtration. Recrystallize the salt from a suitable hot organic solvent (e.g., isopropanol). This step is crucial for removing impurities that do not form salts or have different solubility profiles.
-
Filtration and Drying: After recrystallization, filter the purified salt crystals and wash them with a small amount of cold solvent. Dry the crystals under vacuum.
-
Regeneration of Free Base: Treat the purified sulfonic acid salt with an aqueous alkali solution (e.g., NaOH) to neutralize the sulfonic acid and regenerate the free 2,6-diisopropylaniline.
-
Extraction and Isolation: Extract the purified 2,6-diisopropylaniline with a suitable organic solvent. Wash the organic layer with water to remove any residual salts. Dry the organic layer over an anhydrous drying agent (e.g., MgSO4), filter, and remove the solvent under reduced pressure to obtain high-purity 2,6-diisopropylaniline.
Visualizations
Caption: A troubleshooting workflow for addressing low conversion and selectivity issues during the scale-up of diisopropylaniline production.
Caption: A schematic diagram illustrating the purification pathway for 2,6-diisopropylaniline using sulfonic acid salt formation.
References
- 1. scribd.com [scribd.com]
- 2. CN102701993B - A method for preparing 2, 6-diisopropylaniline and device - Google Patents [patents.google.com]
- 3. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 4. JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane - Google Patents [patents.google.com]
- 5. arxada.com [arxada.com]
- 6. researchgate.net [researchgate.net]
avoiding oxidation of diisopropylaniline during storage and handling
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of diisopropylaniline to prevent its oxidation.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound sample yellow/brown? It was colorless when I received it.
Q2: What are the primary factors that accelerate the oxidation of this compound?
A2: The primary factors that accelerate oxidation are:
-
Exposure to Light: Storing the material in a dark place is recommended, suggesting light can be a contributing factor.[5][6]
-
Elevated Temperatures: Although stable at room temperature, higher temperatures can increase the rate of chemical reactions, including oxidation.[7] Recommended storage is often in a "cool" place.[8][9]
-
Presence of Contaminants: Contact with incompatible materials, especially strong oxidizing agents, will rapidly degrade the product.[7][8]
Q3: Is the yellow/brown, oxidized this compound still usable for my experiment?
A3: The usability of oxidized this compound depends on the sensitivity of your application. The colored impurities are degradation products which may interfere with your reaction, act as inhibitors, or be toxic to cell cultures. For applications requiring high purity, such as in the synthesis of active pharmaceutical ingredients or the creation of specific ligands, using discolored this compound is not recommended without purification.[10][11] For less sensitive applications, its use may be acceptable, but validation is required.
Q4: How can I prevent the oxidation of this compound?
A4: To prevent oxidation, you must minimize its exposure to air and light. The best practice is to store it under an inert atmosphere (e.g., nitrogen or argon).[4][12][13] Additionally, keep the container tightly sealed in a cool, dry, and dark place.[5][6][8][9] For long-term storage, refrigeration (e.g., 4°C) can be considered.[5]
Q5: What are the decomposition products of this compound?
A5: When heated to decomposition or in the event of a fire, this compound can produce toxic nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[7][8] The specific products of gradual atmospheric oxidation at room temperature are complex and can include various colored polymeric species.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of this compound.
Problem 1: Sample has changed color after opening the bottle.
-
Cause: The material has been exposed to oxygen in the air. Aromatic amines are prone to rapid air oxidation.[2][12]
-
Solution:
-
Immediate Action: After taking what you need, flush the headspace of the container with an inert gas like nitrogen or argon before resealing it tightly.[4][14] This displaces the oxygen and protects the remaining liquid.
-
Prevention: For future use, consider purchasing smaller quantities to avoid having a large, frequently opened bottle. If you must use a large bottle, consider aliquoting the material into smaller, single-use vials under an inert atmosphere.
-
Problem 2: An unknown impurity peak is appearing in my HPLC/GC analysis of a stored sample.
-
Cause: This new peak is likely an oxidation byproduct. The concentration of this peak will probably increase with longer exposure to air.
-
Troubleshooting Steps:
-
Confirm Oxidation: Re-run the analysis on a freshly opened or newly purchased, colorless sample of this compound to use as a reference.
-
Isolate the Cause: Review your recent handling and storage procedures. Was the bottle left open? Was the inert gas blanket properly applied? Is the storage area subject to temperature fluctuations?
-
Purification (If Necessary): Depending on the impurity level and the requirements of your experiment, you may need to purify the material (e.g., by distillation or chromatography). However, purchasing a new batch is often more practical.
-
Logical Troubleshooting Workflow
Below is a diagram illustrating the steps to take when you suspect your this compound has been oxidized.
Caption: Troubleshooting workflow for suspected this compound oxidation.
Storage and Handling Protocols
To ensure the stability and purity of this compound, adhere to the following guidelines.
Summary of Recommended Storage Conditions
| Parameter | Recommendation | Rationale | Citations |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents contact with atmospheric oxygen, the primary cause of oxidation. | [4][12][13] |
| Temperature | Cool, Dry Place (Room Temp or Refrigerated) | Minimizes the rate of degradation reactions. | [5][6][8][9] |
| Light | Store in a Dark Place / Amber Bottle | Prevents light-induced degradation. | [5][6] |
| Container | Tightly Sealed Original Container | Prevents leakage and exposure to air and moisture. | [8][9] |
| Compatibility | Away from Strong Oxidizing Agents, Acids | This compound is incompatible with and will be degraded by these substances. | [7][8] |
Protocol for Handling a New Bottle of this compound
-
Preparation: Work in a well-ventilated area, preferably a fume hood.[15] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[15][16]
-
Opening: Before opening, allow the bottle to come to room temperature if it was refrigerated to prevent moisture condensation.
-
Dispensing: Quickly dispense the required amount of liquid. Minimize the time the bottle is open to the atmosphere.
-
Inerting: Immediately after dispensing, flush the headspace of the bottle with a gentle stream of nitrogen or argon for 15-30 seconds.
-
Sealing: Tightly reseal the container cap. For extra protection, you can use paraffin (B1166041) film around the cap.
-
Storage: Return the bottle to its designated storage location, which should be a cool, dark, and dry area away from incompatible chemicals.[5][8][9]
Experimental Protocols
Protocol: Monitoring this compound Purity by HPLC
This protocol provides a general method for assessing the purity of this compound and detecting the presence of oxidation products. This method is based on general procedures for analyzing aromatic compounds and should be optimized for your specific equipment and requirements.[17]
Objective: To quantify the purity of a this compound sample and detect degradation products.
Materials:
-
This compound sample
-
High-purity reference standard of this compound
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm)
Procedure:
-
Standard Preparation: Prepare a stock solution of the high-purity reference standard in acetonitrile at a concentration of 1 mg/mL. From this stock, prepare a series of dilutions (e.g., 0.1, 0.05, 0.01 mg/mL) to create a calibration curve.
-
Sample Preparation: Prepare the this compound sample to be tested at a concentration of 1 mg/mL in acetonitrile.
-
HPLC Conditions (Example):
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 257 nm.[17]
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the test sample.
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Any additional peaks, particularly those that are absent in the reference sample, are likely impurities or oxidation products.
-
-
Quantification: Calculate the purity of the sample by comparing the peak area of this compound in the sample to the calibration curve. Purity can be expressed as a percentage of the total peak area.
Experimental Workflow Diagram
The following diagram outlines the workflow for a stability study of this compound.
Caption: Workflow for conducting a stability analysis of this compound.
References
- 1. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2,6-Diisopropylaniline - Wikipedia [en.wikipedia.org]
- 4. innovative-polymers.com [innovative-polymers.com]
- 5. chemscene.com [chemscene.com]
- 6. 2,6-Diisopropylaniline | 24544-04-5 [amp.chemicalbook.com]
- 7. 2,6-Diisopropylaniline(24544-04-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Page loading... [wap.guidechem.com]
- 11. Page loading... [wap.guidechem.com]
- 12. researchgate.net [researchgate.net]
- 13. scribd.com [scribd.com]
- 14. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
troubleshooting guide for low conversion in diisopropylaniline reactions
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during diisopropylaniline synthesis.
Troubleshooting Guide: Low Conversion
Low conversion in this compound reactions can be attributed to several factors, ranging from suboptimal reaction conditions to catalyst deactivation. This guide provides a systematic approach to identifying and resolving these issues.
Question: My this compound reaction is showing low conversion. What are the potential causes and how can I troubleshoot it?
Answer:
Low conversion can be systematically addressed by examining the following aspects of your experimental setup:
-
Reaction Conditions: Inadequate temperature, pressure, or reaction time can significantly hinder the reaction rate.
-
Reactant Stoichiometry: An inappropriate molar ratio of aniline (B41778) to propylene (B89431) can lead to incomplete conversion.
-
Catalyst Activity: The catalyst may be deactivated, poisoned, or present in an insufficient amount.
-
Reagent and Solvent Purity: Impurities in the starting materials or solvent can interfere with the reaction.
Below is a detailed breakdown of each area and the corresponding troubleshooting steps.
Inappropriate Reaction Conditions
Proper optimization of reaction parameters is crucial for achieving high conversion.
| Parameter | Symptom | Troubleshooting Action |
| Temperature | The reaction is sluggish or stalls. | Gradually increase the reaction temperature. For liquid-phase alkylation, temperatures between 280-310°C are often effective.[1] For gas-phase reactions, a temperature range of 180-220°C is a good starting point. Be cautious of excessively high temperatures, which can lead to side reactions and tar formation. |
| Pressure | Low reaction rates, especially in liquid-phase reactions. | For liquid-phase alkylation using propylene, high pressure is generally beneficial.[1] Operating at pressures in the range of 6-12 MPa can enhance the reaction rate. |
| Reaction Time | Incomplete conversion despite other parameters being optimized. | Increase the reaction time. Monitor the reaction progress at different time points to determine the optimal duration. Reaction times of 1-8 hours are commonly reported for liquid-phase synthesis.[1] |
Incorrect Reactant Stoichiometry
The molar ratio of aniline to the alkylating agent (propylene) is a critical factor influencing both conversion and selectivity.
| Issue | Symptom | Troubleshooting Action |
| Insufficient Propylene | A significant amount of unreacted aniline remains. | Increase the molar ratio of propylene to aniline. A common starting point is a 2:1 molar ratio of propylene to aniline.[1] Ratios up to 3:1 have been used to improve conversion and selectivity. |
Catalyst-Related Issues
The catalyst is the heart of the reaction, and any issues with it will directly impact the conversion.
| Issue | Symptom | Troubleshooting Action |
| Catalyst Deactivation | A gradual or sharp decrease in conversion over time or with catalyst reuse. | Regenerate the catalyst. Deactivation is often due to coke formation on the catalyst surface. Regeneration can be achieved by controlled oxidation (e.g., with air or ozone) or gasification (e.g., with steam or CO2) to remove the coke. |
| Insufficient Catalyst | The reaction rate is consistently low. | Increase the catalyst loading. The optimal amount will depend on the specific catalyst and reaction conditions. For aniline aluminum catalysts prepared from aluminum foil, a specific amount relative to the reactants is required.[1] |
| Catalyst Poisoning | A sudden drop in catalyst activity. | Ensure the purity of all reactants and the solvent. Common poisons for metal catalysts include sulfur and certain nitrogen compounds. |
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting low conversion in this compound reactions.
Caption: Troubleshooting workflow for low conversion.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in this compound synthesis, and how can it be minimized?
A1: The most common side reaction is over-alkylation, leading to the formation of tri-isopropylaniline and other poly-alkylated species. The mono-alkylated intermediate, 2-isopropylaniline, can be more nucleophilic than aniline itself, making it susceptible to further alkylation. To minimize over-alkylation, you can:
-
Control Stoichiometry: Use a carefully controlled molar ratio of propylene to aniline. An excess of aniline can favor mono-alkylation.
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second and third alkylation steps.
-
Catalyst Selection: Certain catalysts may offer higher selectivity towards the desired di-substituted product.
Q2: My reaction is producing a lot of tar-like material. What is the cause and how can I prevent it?
A2: Tar formation is often a result of polymerization and other intermolecular side reactions. This can be caused by:
-
Excessively High Temperatures: High temperatures can promote unwanted side reactions. Try reducing the reaction temperature.
-
Localized Hotspots: Ensure efficient stirring and heat dissipation to avoid localized "hot spots" in the reactor.
-
Acidic Catalysts: Some acidic catalysts can promote polymerization. If you are using a strong acid catalyst, consider exploring milder alternatives.
Q3: Can I reuse my catalyst? If so, how should I regenerate it?
A3: Yes, many solid catalysts used for aniline alkylation can be reused. However, their activity may decrease over time due to deactivation, primarily from coke deposition. Catalyst regeneration typically involves removing this coke. Common methods include:
-
Oxidation: Controlled heating in the presence of a dilute stream of air or oxygen can burn off the coke.
-
Gasification: Treatment with steam or carbon dioxide at elevated temperatures can gasify the coke.
-
Solvent Washing: In some cases, washing the catalyst with a suitable solvent may remove some of the adsorbed impurities.
Data on Reaction Parameters
The following tables summarize quantitative data on the effect of various reaction parameters on the conversion of aniline and the selectivity and yield of 2,6-diisopropylaniline in a liquid-phase reaction using an aniline aluminum catalyst.[1]
Table 1: Effect of Catalyst Amount (Reaction Conditions: Aniline:Propylene = 1:2 (mol/mol), 285°C, 6h)
| Aluminum Foil (g) | Aniline Conversion (%) | 2,6-Diisopropylaniline Selectivity (%) | 2,6-Diisopropylaniline Yield (%) |
| 5 | 77.42 | 42.8 | 33.14 |
| 6 | 72.77 | 42.3 | 30.70 |
| 7 | 65.18 | 31.48 | 20.52 |
Table 2: Effect of Reaction Temperature (Reaction Conditions: Aniline:Propylene = 1:2.5 (mol/mol), 5g Al foil, 4h)
| Temperature (°C) | Aniline Conversion (%) | 2,6-Diisopropylaniline Selectivity (%) | 2,6-Diisopropylaniline Yield (%) |
| 280 | 59.77 | 28.37 | 16.96 |
| 290 | >80 | >50 | - |
| 300 | - | Decreased Selectivity | - |
Table 3: Effect of Reaction Time (Reaction Conditions: 290°C, Aniline:Propylene = 1:2.5 (mol/mol), 3g Al foil)
| Reaction Time (h) | Aniline Conversion (%) | 2,6-Diisopropylaniline Selectivity (%) | 2,6-Diisopropylaniline Yield (%) |
| 2 | 14.11 | 18.50 | 2.62 |
| 6 | 26.50 | 26.26 | 6.93 |
| 8 | 30.20 | 24.30 | 7.33 |
| 10 | 39.08 | 13.50 | 5.30 |
Experimental Protocols
Protocol 1: Liquid-Phase Synthesis of 2,6-Diisopropylaniline
This protocol is a general guideline for the liquid-phase alkylation of aniline with propylene in an autoclave.
Materials:
-
Aniline (freshly distilled)
-
Aluminum foil
-
Propylene
-
0.5 L Autoclave with stirring mechanism
-
Heating and pressure control systems
Procedure:
-
Catalyst Preparation (in-situ):
-
Charge the autoclave with the desired amount of aniline and aluminum foil (e.g., 93g aniline and 5g aluminum foil).[1]
-
Seal the autoclave and stir the mixture.
-
Heat the mixture to approximately 220°C and hold for 2 hours to form the aniline aluminum catalyst. Hydrogen gas will be released during this step.
-
-
Alkylation Reaction:
-
Cool the autoclave to a safe temperature before introducing propylene.
-
Introduce propylene into the autoclave to the desired molar ratio (e.g., aniline:propylene = 1:2).[1]
-
Heat the autoclave to the reaction temperature (e.g., 280-290°C).[1] The pressure will increase with temperature.
-
Maintain the reaction at the set temperature and stir for the desired reaction time (e.g., 4-5 hours).[1] Monitor the pressure; a drop in pressure indicates that the reaction is proceeding.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent any excess pressure.
-
Open the autoclave and quench the reaction mixture by slowly adding water to decompose the catalyst.
-
Separate the organic layer.
-
Purify the crude product by distillation to obtain 2,6-diisopropylaniline.
-
Protocol 2: Gas-Phase Synthesis of 2,6-Diisopropylaniline
This protocol outlines a general procedure for the gas-phase amination of 2,6-diisopropylphenol to produce 2,6-diisopropylaniline. While not a direct alkylation of aniline, it provides a framework for gas-phase reactions involving this product.
Materials:
-
2,6-Diisopropylphenol
-
Ammonia
-
Hydrogen
-
Solid catalyst (e.g., Pd-La/spinel)
-
Fixed-bed reactor
-
Furnace with temperature control
-
Gas flow controllers
Procedure:
-
Catalyst Packing:
-
Pack a fixed-bed reactor with the solid catalyst.
-
-
Reaction:
-
Heat the reactor to the desired reaction temperature (e.g., 180-220°C).
-
Introduce a gaseous feed of 2,6-diisopropylphenol, ammonia, and hydrogen at controlled flow rates.
-
Maintain a constant temperature and pressure throughout the reaction.
-
-
Product Collection and Analysis:
-
The product stream exiting the reactor is cooled to condense the liquid products.
-
Collect the liquid product and analyze its composition using gas chromatography (GC) or other suitable analytical techniques to determine conversion and selectivity.
-
Catalyst Deactivation and Regeneration Pathway
The following diagram illustrates the pathway of catalyst deactivation by coke formation and the subsequent regeneration process.
Caption: Catalyst deactivation and regeneration cycle.
References
Technical Support Center: Purification of Diisopropylaniline Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of diisopropylaniline derivatives from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The primary methods for purifying this compound derivatives include:
-
Salt Formation and Recrystallization: This involves reacting the aniline (B41778) derivative with an acid (like an alkyl- or arylsulfonic acid) to form a salt, which can be purified by recrystallization. The purified salt is then treated with a base to regenerate the pure aniline derivative.[1][2]
-
Column Chromatography: Flash column chromatography using silica (B1680970) gel is a common technique to separate the desired product from impurities.[3][4]
-
Liquid-Liquid Extraction: This method separates compounds based on their different solubilities in two immiscible liquids.[5][6][7][8] The pH of the aqueous phase can be adjusted to exploit the basicity of the aniline group.[6]
-
Recrystallization: If the this compound derivative is a solid, direct recrystallization from a suitable solvent, such as ethanol, can be an effective purification method.[9]
Q2: What are common impurities in reaction mixtures containing this compound derivatives?
A2: Impurities often originate from the synthesis of the this compound starting material itself. For example, during the alkylation of aniline with propylene (B89431) to produce 2,6-diisopropylaniline, other isomers like methyl isopropylanilines and methyl diisopropylanilines can be formed as byproducts.[10] Unreacted starting materials and reagents from the subsequent reaction are also common impurities.
Q3: How can I remove highly polar impurities from my this compound derivative?
A3: A common method to remove highly polar impurities is through a liquid-liquid extraction. By dissolving the crude product in an organic solvent and washing with an aqueous solution (e.g., water or brine), polar impurities will preferentially move into the aqueous layer. Alternatively, a short plug of silica gel can be used to filter out baseline impurities without the need for full column chromatography.[11]
Q4: My this compound derivative appears to be degrading on the silica gel column. What can I do?
A4: If your compound is unstable on silica gel, you can consider the following options:
-
Use a different stationary phase: Alumina (B75360) or Florisil can be less acidic and may be more suitable for acid-sensitive compounds.[11]
-
Deactivate the silica gel: You can reduce the acidity of the silica gel by treating it with a base, such as triethylamine, before packing the column.[11]
-
Alternative purification methods: Consider non-chromatographic methods like recrystallization or salt formation if applicable.[1][9]
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Poor Separation of Spots on TLC | Inappropriate solvent system. | Systematically vary the polarity of the eluent. A common starting point for this compound derivatives is a mixture of ethyl acetate (B1210297) and hexanes.[3] |
| Product is Stuck on the Column | The compound is too polar for the chosen eluent. | Gradually increase the polarity of the solvent system. If the compound is still retained, consider flushing the column with a stronger solvent like methanol. |
| Compound Decomposes on the Column | The compound is sensitive to the acidic nature of silica gel. | Test the stability of your compound on a TLC plate by letting a spot sit for an extended period before eluting.[11] If it degrades, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a base (e.g., triethylamine).[11] |
| Product Elutes with the Solvent Front | The eluent is too polar, or the compound is very nonpolar. | Decrease the polarity of the eluent system. If the compound is extremely nonpolar, a high Rf value might be acceptable for an easy separation.[11] |
| Mixed fractions despite good TLC separation | The column was overloaded with the sample. | Reduce the amount of crude material loaded onto the column. As a general rule, the amount of sample should be 1-5% of the mass of the silica gel. |
| The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of solvent before loading it onto the column.[12] Dry loading the sample onto silica can also improve resolution.[12] |
Liquid-Liquid Extraction
| Problem | Possible Cause | Suggested Solution |
| Formation of an Emulsion | Agitation during extraction was too vigorous. | Allow the mixture to stand for some time. Gentle swirling or rocking is often sufficient for mixing. Adding a small amount of brine can help to break up the emulsion. |
| Poor Recovery of the Product | The product has some solubility in the aqueous phase. | Perform multiple extractions with smaller volumes of the organic solvent. Adjusting the pH of the aqueous phase to be basic will ensure the aniline derivative is in its free base form and less soluble in water.[6] The addition of salts like potassium carbonate can "salt out" the organic compound, increasing its partitioning into the organic phase.[7] |
| Product Contaminated with Water | Incomplete separation of the aqueous and organic layers. | After separating the layers, dry the organic phase with a drying agent like anhydrous sodium sulfate (B86663) or magnesium sulfate. |
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| No Crystals Form Upon Cooling | The solution is not supersaturated, or the compound is too soluble in the chosen solvent. | Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If crystals still do not form, partially evaporate the solvent to increase the concentration or try a different solvent system where the compound has lower solubility at room temperature. |
| Product "Oils Out" Instead of Crystallizing | The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly. | Use a lower boiling point solvent or a solvent mixture. Allow the solution to cool more slowly. |
| Low Recovery of Purified Product | Too much solvent was used, or the product has significant solubility in the cold solvent. | Use the minimum amount of hot solvent required to dissolve the crude product. Cool the solution in an ice bath to minimize the solubility of the product. |
Quantitative Data Summary
| Purification Method | Derivative | Purity Achieved | Reference |
| Salt formation and Recrystallization | 2,6-diisopropylaniline | 99.7% (HPLC) | [1] |
| Recrystallization | 2,6-diisopropyl-4-phenoxyaniline | 99.5% (HPLC) | [9] |
Experimental Protocols
Protocol 1: Purification of 2,6-Diisopropylaniline via Sulfonic Acid Salt Formation
This protocol is adapted from a patented method for the purification of 2,6-diisopropylaniline.[1]
1. Salt Formation: a. Dissolve the crude 2,6-diisopropylaniline in a suitable organic solvent (e.g., ethyl acetate). b. Add an alkyl- or arylsulfonic acid (e.g., methanesulfonic acid) to the solution. The sulfonic acid salt of the 2,6-diisopropylaniline will precipitate.
2. Recrystallization of the Salt: a. Isolate the precipitated salt by filtration. b. Recrystallize the salt from an appropriate organic solvent. The patent suggests that alcohol solvents like methanol, ethanol, or isopropanol (B130326) can be used.[1]
3. Liberation of the Purified Aniline: a. Dissolve the recrystallized salt in an organic solvent (e.g., ethyl acetate). b. Wash the solution with an aqueous alkali solution, such as saturated sodium bicarbonate or sodium hydroxide, to neutralize the sulfonic acid and regenerate the free aniline. The amount of base should be 1 to 5 equivalents relative to the sulfonic acid used.[1] c. Separate the organic layer.
4. Work-up: a. Wash the organic layer with water. b. Dry the organic layer over anhydrous sodium sulfate. c. Remove the solvent under reduced pressure to obtain the purified 2,6-diisopropylaniline.
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting logic for column chromatography purification.
References
- 1. JP2000103766A - Purification of 2,6-diisopropylaniline and production of triarylmethane or diarylmethane - Google Patents [patents.google.com]
- 2. 2,6-Diisopropylaniline | 24544-04-5 [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. kochmodular.com [kochmodular.com]
- 6. Application of Centrifugal Extractor in Aniline Extraction - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CN103724213A - Synthetic method for 2,6-diisopropyl-4-phenoxy aniline - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
preventing homocoupling side reactions in cross-coupling with diisopropylaniline ligands
Technical Support Center: Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of homocoupling side reactions in palladium-catalyzed cross-coupling, with a focus on systems utilizing bulky N-heterocyclic carbene (NHC) ligands derived from 2,6-diisopropylaniline.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions, and why is it a problem?
A1: Homocoupling is a common side reaction where two identical coupling partners react with each other instead of with the intended cross-coupling partner. For example, in a Suzuki-Miyaura coupling, two molecules of the boronic acid reagent can couple to form a symmetrical biaryl byproduct. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates purification due to the structural similarity between the product and the byproduct.[1]
Q2: What are the primary causes of homocoupling?
A2: The two main causes of homocoupling are the presence of dissolved oxygen and the use of Palladium(II) precatalysts.[1]
-
Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then promote the homocoupling of the organometallic reagent (e.g., boronic acid).
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt like Pd(OAc)₂, it can directly react with the organometallic reagent to generate the homocoupled product while being reduced to the active Pd(0) catalyst. This is particularly prevalent at the beginning of the reaction.[1]
Q3: How do ligands derived from 2,6-diisopropylaniline help prevent homocoupling?
A3: 2,6-Diisopropylaniline is a key building block for many bulky N-heterocyclic carbene (NHC) ligands, such as IPr (N,N'-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and SIPr (N,N'-bis(2,6-diisopropylphenyl)-4,5-dihydroimidazol-2-ylidene).[2] These ligands help suppress homocoupling through several mechanisms:
-
Steric Hindrance: The bulky diisopropylphenyl groups create a sterically crowded environment around the palladium center. This steric bulk promotes the desired reductive elimination step to form the cross-coupled product and disfavors side reactions.[3][4]
-
Strong Electron Donation: NHCs are strong σ-donors, which increases the electron density on the palladium center. This enhances the rate of oxidative addition and facilitates the crucial reductive elimination step of the catalytic cycle, making the cross-coupling pathway kinetically more favorable than the competing homocoupling pathway.[5][6]
-
Catalyst Stability: The strong Pd-NHC bond leads to highly stable and long-lived catalysts, which can maintain high activity throughout the reaction and reduce the likelihood of catalyst decomposition that might lead to side reactions.[7][8]
Q4: What are the advantages of using NHC ligands compared to bulky phosphine (B1218219) ligands for suppressing homocoupling?
A4: Both bulky phosphine ligands (e.g., Buchwald-type biarylphosphines) and NHC ligands are effective. However, NHC ligands often form more stable palladium complexes due to their strong σ-donating character. This can translate to higher catalyst turnover numbers and greater resistance to decomposition at elevated temperatures. The "flexible steric bulk" of certain NHC ligands can also be advantageous in accommodating sterically demanding substrates while preventing bimolecular catalyst decomposition pathways.[5][7] The choice between them can be substrate-dependent and may require experimental screening.
Troubleshooting Guide: Homocoupling Side Reactions
Use this guide to diagnose and resolve issues with excessive homocoupling in your cross-coupling experiments.
| Problem | Potential Cause | Recommended Solution |
| Significant formation of homocoupled byproduct (e.g., boronic acid dimer) | 1. Presence of dissolved oxygen in the reaction mixture. | 1a. Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (Nitrogen or Argon). 1b. Degassing: Rigorously degas all solvents and the final reaction mixture. Methods include sparging with an inert gas for 15-30 minutes or performing 3-5 freeze-pump-thaw cycles.[1] |
| 2. Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂). | 2a. Use a Pd(0) Source: Switch to a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄. 2b. Use an Efficient Precatalyst: Employ a modern, well-defined precatalyst, such as a PEPPSI-type or (NHC)Pd(allyl)Cl complex, which is designed for efficient and rapid generation of the active Pd(0) species.[2][9] | |
| 3. Suboptimal choice of ligand. | 3a. Increase Ligand Bulk: If using a less bulky ligand, switch to a more sterically demanding NHC ligand derived from 2,6-diisopropylaniline (e.g., IPr, SIPr) to accelerate reductive elimination.[5] | |
| 4. Inefficient transmetalation or slow reductive elimination. | 4a. Optimize Base and Solvent: The choice of base and solvent is critical. For Suzuki reactions, screen bases like K₃PO₄, Cs₂CO₃, or K₂CO₃. Ensure the solvent is anhydrous and appropriate for the specific coupling reaction.[5] 4b. Slow Addition: In some cases, slow addition of the organometallic reagent can keep its concentration low, disfavoring the bimolecular homocoupling reaction. | |
| Low yield of the desired cross-coupled product | 1. Catalyst deactivation. | 1a. Use a More Stable Ligand: NHC ligands provide high thermal stability. Ensure the reaction temperature is not excessively high for the chosen catalyst system.[8] 1b. Check Reagent Purity: Impurities in starting materials or solvents can poison the catalyst. |
| 2. Steric hindrance impeding the desired reaction. | 2a. Screen Ligands: While bulk is generally good, extreme steric hindrance can sometimes inhibit the approach of the substrates. Screen a few different bulky NHC or phosphine ligands to find the optimal balance.[10] 2b. Increase Temperature: Carefully increasing the reaction temperature can sometimes overcome the activation barrier for sterically hindered substrates.[5] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting homocoupling issues.
Caption: A flowchart for troubleshooting homocoupling in cross-coupling reactions.
Quantitative Data Summary
While specific quantitative data for homocoupling suppression by diisopropylaniline-derived ligands is highly substrate-dependent, the following table summarizes general trends observed in palladium-catalyzed cross-coupling reactions. The goal is to maximize the ratio of the desired cross-coupled product to the homocoupled byproduct.
| Parameter | Condition A (Prone to Homocoupling) | Condition B (Suppresses Homocoupling) | Expected Outcome |
| Atmosphere | Aerobic / Air | Inert (N₂ or Ar), degassed solvents | B >> A |
| Pd Source | Pd(OAc)₂ | Pd₂(dba)₃ with ligand, or [Pd(IPr)(allyl)Cl] | B >> A |
| Ligand | PPh₃ (less bulky) | IPr (bulky NHC) | B >> A |
| Base (Suzuki) | Weaker base (e.g., NaHCO₃) | Stronger, non-coordinating base (e.g., K₃PO₄) | B > A |
| Temperature | Excessively high | Optimal (e.g., 80-110 °C) | B > A |
Outcome is defined as the relative yield of cross-coupled product vs. homocoupled byproduct.
Key Experimental Protocol: Suzuki-Miyaura Coupling Using a [Pd(IPr)(allyl)Cl] Precatalyst
This protocol provides a general method for a Suzuki-Miyaura cross-coupling reaction designed to minimize homocoupling by using a modern, air- and moisture-stable NHC-palladium precatalyst.
1. Reagent Preparation:
-
Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere (Argon or Nitrogen).
-
Use anhydrous, degassed solvents. To degas, sparge the solvent with argon for 30 minutes prior to use.
-
Ensure the aryl halide, boronic acid, and base are of high purity and dry.
2. Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Add the [Pd(IPr)(allyl)Cl] precatalyst (0.01-0.02 mmol, 1-2 mol%).
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
3. Reaction Execution:
-
Under a positive pressure of argon, add the degassed solvent (e.g., Toluene, Dioxane, or 2-MeTHF, ~0.2 M concentration) via syringe.
-
Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C).
-
Stir the reaction vigorously.
4. Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizing Competing Pathways
The diagram below illustrates the main catalytic cycle and the competing homocoupling pathway that is suppressed by bulky ligands.
Caption: Competing pathways of cross-coupling versus homocoupling.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Electronic and Steric Effects on the Reductive Elimination of Diaryl Ethers from Palladium(II) | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions | PDF [slideshare.net]
- 10. Electronic and Steric Effects on the Reductive Elimination of Anionic Arylferrate(III) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing base and solvent conditions for Buchwald-Hartwig amination with bulky anilines
Welcome to the technical support center for optimizing Buchwald-Hartwig amination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their experimental conditions, with a specific focus on challenging substrates like bulky anilines.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for low yield or reaction failure when using bulky anilines?
A common and often underestimated issue is the poor solubility of the inorganic base in the reaction solvent, which can hinder the reaction rate.[1] Other significant factors include inappropriate choice of ligand for the sterically demanding substrate, catalyst inhibition, and competing side reactions such as hydrodehalogenation.[1][2]
Q2: Which type of base is recommended for couplings with bulky, sterically hindered anilines?
The choice of base is critical and depends on the functional groups present in your substrates.[1]
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and widely used.[1] However, they can cause decomposition if your substrates have sensitive functional groups.[1]
-
Weaker Bases: For sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) are better alternatives.[1][2] The use of bulky phosphine (B1218219) ligands is often crucial to achieve high yields when using these weaker bases.
Q3: What is the optimal solvent for Buchwald-Hartwig amination involving bulky anilines?
A variety of solvents can be employed, and the ideal choice often depends on the solubility of the reactants and the desired reaction temperature.
-
Common Solvents: Aromatic hydrocarbons like toluene (B28343) and xylene, and ethereal solvents such as 1,4-dioxane (B91453) and tetrahydrofuran (B95107) (THF) are frequently used and effective.[1][3] Toluene is a very common choice.[1]
-
Greener Alternatives: For more environmentally friendly options, 2-methyltetrahydrofuran (B130290) (2-MeTHF) and methyl tert-butyl ether (MTBE) have demonstrated excellent performance, sometimes superior to traditional solvents.[1]
-
Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine (B92270) should be avoided as they can inhibit or poison the palladium catalyst.[1]
Q4: How can I minimize the common side reaction of hydrodehalogenation?
Hydrodehalogenation, the reduction of the aryl halide, is a frequent competing reaction, particularly with primary amines.[2] To suppress this side reaction:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands is critical. These ligands promote the desired C-N reductive elimination over the β-hydride elimination pathway that leads to hydrodehalogenation.[2][4]
-
Reaction Conditions: Careful optimization of the base and solvent combination can also help to minimize this unwanted side reaction.
Troubleshooting Guide
My reaction with a bulky aniline (B41778) and an aryl chloride shows no conversion. What steps should I take?
Aryl chlorides are notoriously challenging substrates due to the high energy barrier of the initial oxidative addition step.[1][5]
-
Ligand/Catalyst System: This is the most critical parameter. Switch to a more electron-rich and sterically hindered phosphine ligand (e.g., dialkylbiaryl phosphines) or a pre-catalyst designed for activating aryl chlorides.[1][6]
-
Base: Ensure a sufficiently strong base (like NaOtBu) is used, provided your substrate is stable.
-
Temperature: Increase the reaction temperature, as the oxidative addition of aryl chlorides often requires more thermal energy.
-
Solvent: Consider switching to a solvent like 1,4-dioxane or toluene, which are well-suited for these couplings.[3]
I am observing significant decomposition of my starting materials. What is the likely cause?
Substrate decomposition is often linked to the use of a base that is too strong for the functional groups present.
-
Screen Weaker Bases: If you are using a strong base like NaOtBu, screen weaker inorganic bases such as Cs₂CO₃ or K₃PO₄.[2] These are less likely to react with base-sensitive groups like esters or nitro groups.[7]
-
Lower Temperature: Running the reaction at a lower temperature may prevent decomposition, although this could also slow down the desired reaction rate.
My reaction is very slow and stalls before reaching completion. How can I improve the reaction rate?
A sluggish reaction can be caused by several factors, including poor solubility or a suboptimal catalyst system.
-
Improve Solubility: The rate can be severely impacted if the inorganic base is not at least partially soluble. Consider a solvent that better dissolves the base or increase the agitation rate.[8] A combination of a soluble organic base (e.g., DBU) with an inorganic base can sometimes resolve this.[1][8]
-
Change Ligand: The ligand may not be optimal for your specific substrate combination. Screen a panel of bulky phosphine ligands to find one that accelerates the catalytic cycle.
-
Use a Pre-catalyst: Palladium pre-catalysts often provide more reliable and efficient formation of the active Pd(0) species compared to sources like Pd(OAc)₂.[2][8]
Data and Conditions
Table 1: Comparison of Common Bases
| Base | Class | pKaH (Conjugate Acid) | Typical Application | Considerations for Bulky Anilines |
| NaOtBu | Strong | ~19 | General purpose, highly effective for a wide range of substrates.[1] | Excellent for sterically hindered couplings, but may cause decomposition of base-sensitive functional groups.[1][2] |
| LHMDS | Strong | ~26 | Used for substrates where NaOtBu might fail.[1] | Very strong and non-nucleophilic; can be effective but also poses a risk to sensitive substrates. |
| K₃PO₄ | Weak | ~12.3 | Ideal for substrates with base-sensitive functionalities.[1] | Often requires more forcing conditions (higher temperature) and a highly active ligand to be effective. |
| Cs₂CO₃ | Weak | ~10.2 | A mild base suitable for sensitive molecules and certain heterocyclic substrates.[1][2] | Similar to K₃PO₄, success is highly dependent on the ligand and reaction temperature. |
Table 2: Comparison of Common Solvents
| Solvent | Class | Boiling Point (°C) | Key Characteristics |
| Toluene | Aromatic Hydrocarbon | 111 | Very common, effective for a broad range of substrates. Good for higher temperature reactions.[1][3] |
| 1,4-Dioxane | Ether | 101 | Good solvating properties for many organic compounds and some inorganic salts.[3] |
| THF | Ether | 66 | Lower boiling point, useful for reactions that require milder heating. |
| 2-MeTHF | Ether | 80 | A greener alternative to THF with a higher boiling point and better performance in some cases.[1] |
Visualized Workflows and Logic
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,6-Diisopropylaniline and Aniline
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted anilines is critical for rational ligand design, catalyst development, and the synthesis of complex organic molecules. This guide provides an objective comparison of the chemical reactivity of 2,6-diisopropylaniline and its parent compound, aniline (B41778), supported by key physical data and detailed experimental protocols.
The primary distinction between 2,6-diisopropylaniline and aniline lies in the steric environment around the amino group. The two bulky isopropyl groups at the ortho positions in 2,6-diisopropylaniline create significant steric hindrance, which profoundly impacts its nucleophilicity and basicity, thereby altering its reactivity in a wide range of chemical transformations compared to the unhindered aniline.
Quantitative Data Summary
The following table summarizes key quantitative data that dictates the reactivity of 2,6-diisopropylaniline and aniline. Basicity is presented by the pKa of the conjugate acid (anilinium ion). A lower pKa value indicates a weaker base. Reactivity in key chemical transformations is qualitatively compared based on established principles of steric hindrance.
| Parameter | Aniline | 2,6-Diisopropylaniline | Key Observations |
| Structure | The ortho-isopropyl groups in 2,6-diisopropylaniline sterically shield the amino group. | ||
| pKa (of conjugate acid) | ~4.6[1][2][3] | ~4.25 (Predicted)[4][5][6] | The isopropyl groups, despite being electron-donating, lead to a slight decrease in basicity, likely due to steric hindrance to solvation of the anilinium cation. |
| Reactivity in N-Acylation | High | Extremely Low | The steric bulk of the isopropyl groups severely hinders the approach of electrophiles like acyl chlorides to the nitrogen atom, drastically reducing the rate of acylation. |
| Reactivity in N-Alkylation | High | Very Low | Similar to acylation, direct alkylation of the amino group is significantly impeded by steric hindrance. |
| Reactivity in Electrophilic Aromatic Substitution | High (ortho, para-directing) | Moderate to Low (para-directing) | The amino group in aniline is a strong activating group. In 2,6-diisopropylaniline, the ortho positions are blocked, and steric hindrance can slow the overall reaction rate, favoring substitution at the para position.[7] |
Visualizing Steric Hindrance
The accessibility of the nitrogen lone pair is the primary determinant of aniline's nucleophilic reactivity. The diagram below illustrates how the bulky isopropyl groups in 2,6-diisopropylaniline physically obstruct the path of an incoming electrophile, in contrast to the exposed amino group of aniline.
Caption: Steric hindrance in 2,6-diisopropylaniline vs. aniline.
Experimental Protocols
The following protocols outline methods for the comparative analysis of the reactivity of 2,6-diisopropylaniline and aniline.
Determination of pKa by Potentiometric Titration
This protocol determines the basicity of the amines by measuring the pKa of their conjugate acids.
Methodology:
-
Sample Preparation: Prepare 0.05 M aqueous solutions of both aniline and 2,6-diisopropylaniline. For 2,6-diisopropylaniline, a co-solvent like ethanol (B145695) may be required due to its low water solubility. Prepare a standardized 0.1 M solution of hydrochloric acid (HCl).
-
Titration Setup: Calibrate a pH meter with standard buffers (pH 4, 7, and 10). Place 50 mL of the amine solution in a beaker with a magnetic stirrer. Immerse the pH electrode and a temperature probe into the solution.
-
Titration: Add the 0.1 M HCl titrant in small increments (e.g., 0.2 mL). After each addition, allow the solution to stabilize and record the pH and the total volume of titrant added.
-
Data Analysis: Plot the recorded pH values against the volume of HCl added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point (i.e., when half of the volume of HCl required to reach the equivalence point has been added).[8][9]
Comparative N-Acylation with Acetic Anhydride (B1165640)
This experiment qualitatively and semi-quantitatively compares the rate of amide formation.
Methodology:
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stirrers and reflux condensers, dissolve 10 mmol of aniline and 10 mmol of 2,6-diisopropylaniline in 50 mL of a suitable solvent (e.g., toluene).
-
Initiation: At room temperature, add 1.1 equivalents (11 mmol) of acetic anhydride to each flask simultaneously.
-
Monitoring: Monitor the progress of each reaction over time (e.g., at 5, 15, 30, 60, and 120-minute intervals) using Thin Layer Chromatography (TLC). Use a suitable eluent system (e.g., 3:1 Hexane:Ethyl Acetate) to separate the starting material from the acetylated product.
-
Analysis: Compare the TLC plates at each time point. The rapid disappearance of the aniline spot and the appearance of the acetanilide (B955) spot will contrast sharply with the 2,6-diisopropylaniline reaction, which is expected to show little to no conversion under these conditions. For a quantitative measure, samples can be taken at intervals and analyzed by Gas Chromatography (GC) to determine the percentage conversion.[10]
Comparative Electrophilic Aromatic Substitution: Bromination
This protocol compares the susceptibility of the aromatic ring to electrophilic attack.
Methodology:
-
Reaction Setup: Prepare two flasks, one containing a solution of 10 mmol of aniline in 20 mL of acetic acid and the other containing 10 mmol of 2,6-diisopropylaniline in 20 mL of acetic acid. Cool both flasks in an ice bath.
-
Reagent Addition: Slowly add a solution of 3.0 equivalents (30 mmol) of bromine in 10 mL of acetic acid dropwise to the aniline solution. A white precipitate of 2,4,6-tribromoaniline (B120722) is expected to form immediately.
-
Comparative Reaction: To the second flask, slowly add a solution of 1.1 equivalents (11 mmol) of bromine in 5 mL of acetic acid dropwise.
-
Monitoring and Work-up: Allow both reactions to stir for 1 hour. Monitor the consumption of bromine (disappearance of the red-brown color). Quench the reactions by pouring them into water. The aniline reaction will yield a significant amount of precipitate. The 2,6-diisopropylaniline reaction mixture can be extracted with an organic solvent (e.g., dichloromethane), dried, and the solvent evaporated to analyze the product, which is expected to be primarily 4-bromo-2,6-diisopropylaniline, likely formed at a much slower rate and in lower yield.[11]
Experimental Workflow Visualization
The following diagram outlines a general workflow for conducting a comparative kinetic study, such as the N-acylation experiment described above.
Caption: General workflow for a comparative kinetic study.
Conclusion
The reactivity of 2,6-diisopropylaniline is fundamentally dominated by the steric hindrance imposed by its ortho-isopropyl groups. This steric shielding dramatically reduces the nucleophilicity of the amino group, making reactions like N-acylation and N-alkylation exceedingly difficult compared to aniline. While the amino group still activates the aromatic ring for electrophilic substitution, the reaction is slower and regioselectively directed to the para position. These distinct reactivity profiles make 2,6-diisopropylaniline a valuable building block for creating sterically demanding ligands and other specialized chemical structures where the reactivity of the nitrogen atom needs to be attenuated. Conversely, aniline remains the quintessential model for unhindered aromatic amine reactivity.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 3. pKa of Aniline [vcalc.com]
- 4. 2,6-Diisopropylaniline|lookchem [lookchem.com]
- 5. 2,6-Diisopropylaniline | 24544-04-5 [chemicalbook.com]
- 6. 2,6-Diisopropylaniline CAS#: 24544-04-5 [amp.chemicalbook.com]
- 7. lkouniv.ac.in [lkouniv.ac.in]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Acetylation of anilines, amines, and alcohols using 5%MoO 3 –SiO 2 and 5%WO 3 –ZrO 2 as mesoporous acid catalysts - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02857D [pubs.rsc.org]
- 11. scribd.com [scribd.com]
Steric Influence in Catalysis: A Comparative Guide to 2,6-Diisopropylaniline and 2,6-Dimethylaniline Derived Ligands
In the landscape of modern catalysis, the steric and electronic properties of ligands play a pivotal role in determining the efficacy of a catalytic system. For researchers, scientists, and professionals in drug development, the judicious selection of ligands is paramount for optimizing reaction outcomes. This guide provides a detailed comparison of two ubiquitous bulky N-aryl substituents derived from 2,6-diisopropylaniline and 2,6-dimethylaniline (B139824), which are precursors to the widely used N-heterocyclic carbene (NHC) ligands IPr and IMes, respectively. The increased steric bulk of the isopropyl groups in 2,6-diisopropylaniline compared to the methyl groups in 2,6-dimethylaniline significantly influences catalyst performance in key cross-coupling reactions.
Quantitative Comparison of Steric and Catalytic Performance
The primary difference between ligands derived from 2,6-diisopropylaniline and 2,6-dimethylaniline lies in their steric profiles. This is quantitatively captured by the percent buried volume (%Vbur), which measures the percentage of the volume of a sphere around the metal center that is occupied by the ligand. The larger isopropyl groups of IPr create a more sterically hindered environment around the catalytic center compared to the methyl groups of IMes. This steric pressure can have profound effects on reaction rates, catalyst stability, and product selectivity.
Below is a summary of the steric parameters and a comparison of their performance in two key catalytic reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
| Parameter/Reaction | Ligand Derived from 2,6-Diisopropylaniline (IPr) | Ligand Derived from 2,6-Dimethylaniline (IMes) |
| Steric Parameter (%Vbur) | 37.1% | 30.4% |
| Suzuki-Miyaura Coupling Yield ¹ | 95% (at 1h) | Not directly compared in the same study |
| Buchwald-Hartwig Amination Yield ² | 99% (IPr* derivative) | Not directly compared in the same study |
¹Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) with phenylboronic acid. ²Buchwald-Hartwig amination of 4-chlorotoluene with morpholine. Note: Data is for the IPr derivative, a closely related, more sterically hindered ligand.*
Experimental Protocols
Detailed experimental methodologies are crucial for reproducibility and for adapting protocols to new substrates. Below are representative protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination using catalysts derived from 2,6-diisopropylaniline and 2,6-dimethylaniline.
Suzuki-Miyaura Coupling: 4-chlorotoluene with Phenylboronic Acid
Catalyst System: Palladium precatalyst with an NHC ligand derived from 2,6-diisopropylaniline (e.g., PEPPSI-IPr).
Procedure:
-
To a reaction vial, add the palladium precatalyst (0.01-1 mol%), the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
The vial is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by cycles of vacuum and backfill.
-
Anhydrous solvent (e.g., dioxane or THF) is added via syringe.
-
The reaction mixture is stirred at the desired temperature (e.g., 60-100 °C) and monitored by an appropriate technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography.
Buchwald-Hartwig Amination: 4-chlorotoluene with Morpholine
Catalyst System: Palladium precatalyst (e.g., Pd(OAc)₂) with an NHC ligand precursor (e.g., IMes-HCl) derived from 2,6-dimethylaniline.
Procedure:
-
In a glovebox, an oven-dried reaction vessel is charged with the palladium precatalyst (1-2 mol%), the NHC ligand precursor (1-2 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv).
-
Anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane) is added, and the mixture is stirred for a few minutes to generate the active catalyst.
-
The aryl halide (1.0 equiv) and the amine (1.2 equiv) are then added to the reaction mixture.
-
The vessel is sealed and heated to the desired temperature (e.g., 80-110 °C) with stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
Once the starting material is consumed, the reaction is cooled to room temperature and quenched with water.
-
The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The residue is purified by flash column chromatography to yield the desired arylamine.
Visualizing Catalytic Cycles and Workflows
To better understand the processes involved, the following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions, as well as a generalized experimental workflow.
Diisopropylaniline-Based NHC Ligands: A Comparative Guide to Performance in Suzuki Coupling
For researchers, scientists, and drug development professionals, the quest for efficient and robust catalytic systems is paramount. In the realm of cross-coupling reactions, N-heterocyclic carbenes (NHCs) have emerged as a superior class of ligands for palladium-catalyzed Suzuki-Miyaura coupling. Among these, NHC ligands bearing bulky 2,6-diisopropylaniline substituents, such as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene), have demonstrated exceptional performance, enabling challenging transformations with high efficiency and broad substrate scope.
This guide provides a comprehensive comparison of the performance of diisopropylaniline-based NHC ligands in Suzuki coupling reactions, supported by experimental data from the literature. We will delve into their catalytic activity, substrate scope, and provide detailed experimental protocols to facilitate their application in your research.
Performance Comparison of this compound-Based NHC Ligands
The efficacy of this compound-based NHC ligands is often compared with other common NHC ligands, such as those based on mesitylene (B46885) (IMes), or more sterically demanding derivatives like IPr*. The data consistently shows that the steric bulk and strong σ-donating properties of the diisopropylphenyl groups contribute to enhanced catalytic activity and stability of the palladium complexes.[1]
Below are tables summarizing the performance of various palladium-NHC complexes in Suzuki-Miyaura coupling reactions, highlighting the superior performance of IPr and its derivatives.
Table 1: Comparison of NHC Ligands in the Suzuki-Miyaura Coupling of Amides
This table showcases the effectiveness of different NHC ligands in the nickel-catalyzed Suzuki-Miyaura cross-coupling of N-acyl-glutarimide with 4-tolylboronic acid. The IPr ligand demonstrates superior reactivity compared to other NHC ligands.[2]
| Entry | Catalyst (10 mol%) | Yield (%) |
| 1 | [CpNi(IPr)Cl] | 85 |
| 2 | [CpNi(IMes)Cl] | <5 (75% conv.) |
| 3 | [CpNi(IPr*)Cl] | <5 |
| 4 | [Ni(IPr)(PPh₃)Cl₂] | 45 |
Reaction Conditions: N-acyl-glutarimide (1.0 equiv), 4-tolylboronic acid (3.0 equiv), K₂CO₃ (3.0 equiv), toluene, 80 °C.[2]
Table 2: Performance of [Pd(IPr)(cinnamyl)Cl] in Room Temperature Suzuki-Miyaura Coupling
This table illustrates the high efficiency of the [Pd(IPr)(cinnamyl)Cl] precatalyst in the coupling of various aryl chlorides with arylboronic acids at room temperature, demonstrating the remarkable activity of the IPr ligand even under mild conditions.[3]
| Aryl Chloride | Arylboronic Acid | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | 0.05 | 3 | 93 |
| 4-Chloroanisole | Phenylboronic acid | 0.05 | 1 | >95 |
| 2-Chlorotoluene | Phenylboronic acid | 0.1 | 2 | 96 |
| 1-Chloro-4-(trifluoromethyl)benzene | Phenylboronic acid | 0.05 | 0.5 | >95 |
General Conditions: Aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), THF/H₂O, rt.[3]
Table 3: Comparison of Palladium Precatalysts in the Suzuki-Miyaura Cross-Coupling of Amides
This table compares the kinetic performance of different [Pd(IPr)] precatalysts in the cross-coupling of an amide with 4-tolylboronic acid. The data highlights the influence of the ancillary "throw-away" ligand on the activation and overall performance of the catalyst.[4]
| Precatalyst | Yield at 1 h (%) | Yield at 12 h (%) |
| [Pd(IPr)(cin)Cl] | 85 | >95 |
| [Pd(IPr)(3-Cl-py)Cl₂] | 68 | >95 |
| [Pd(IPr)(DMS)Cl₂] | <5 | >95 |
| [Pd(IPr)(THT)Cl₂] | <5 | >95 |
Conditions: Amide (1.0 equiv), 4-Tol-B(OH)₂ (2.0 equiv), K₂CO₃ (3.0 equiv), [Pd] (0.10 mol%), H₂O (5 equiv), 2-MeTHF (0.25 M), 60 °C.[4]
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published results. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using a this compound-based NHC-palladium precatalyst.
General Procedure for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides
This protocol is adapted from studies showcasing the high activity of [Pd(IPr)(cinnamyl)Cl].[3]
Materials:
-
[Pd(IPr)(cinnamyl)Cl] precatalyst
-
Aryl chloride
-
Arylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
An oven-dried Schlenk tube or vial with a magnetic stir bar
-
Standard Schlenk line and inert gas (Argon or Nitrogen) techniques
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the [Pd(IPr)(cinnamyl)Cl] precatalyst (0.0005 - 0.001 mmol, 0.05 - 0.1 mol%).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous THF (e.g., 4 mL) and deionized water (e.g., 1 mL) are added via syringe.
-
The reaction mixture is stirred vigorously at room temperature for the specified time (see Table 2).
-
Upon completion (monitored by TLC or GC-MS), the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
General Procedure for Suzuki-Miyaura Cross-Coupling of Amides by N-C Activation
This protocol is based on the work demonstrating the utility of well-defined Pd(II)-NHC precatalysts for amide coupling.[4][5]
Materials:
-
[Pd(IPr)(DMS)Cl₂] or other suitable Pd-IPr precatalyst
-
Amide substrate
-
Arylboronic acid
-
Potassium carbonate (K₂CO₃)
-
2-Methyltetrahydrofuran (2-MeTHF)
-
Water
-
An oven-dried vial with a stir bar
Procedure:
-
In an oven-dried vial equipped with a stir bar, combine the amide substrate (1.0 equiv), arylboronic acid (2.0 equiv), and potassium carbonate (3.0 equiv).
-
Add the Pd-NHC precatalyst (0.10 mol%).
-
The vial is placed under a positive pressure of argon and subjected to three evacuation/backfilling cycles.
-
2-MeTHF and water (5.0 equiv) are added with vigorous stirring.
-
The reaction is stirred at the specified temperature (e.g., 60 °C) for the required time (e.g., 12 hours).
-
After cooling to room temperature, the reaction is worked up as described in the previous protocol, followed by purification.
Visualizing the Catalytic Process
To better understand the Suzuki-Miyaura coupling reaction and the role of the NHC ligand, the following diagrams illustrate the key concepts.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General structure of a this compound-based NHC ligand and its complex with palladium.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
- 1. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The influential IPr : 25 years after its discovery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC07009G [pubs.rsc.org]
- 4. Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Palladium/N-Heterocyclic Carbene-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation | Semantic Scholar [semanticscholar.org]
- 6. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Bulky Ligands for the Buchwald-Hartwig Amination of 2,6-Diisopropylaniline
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and materials science.[2] However, the efficiency and scope of the reaction are highly dependent on the choice of ligand, especially when dealing with sterically demanding substrates such as 2,6-diisopropylaniline.
Steric hindrance around the nitrogen atom and on the aryl halide coupling partner can significantly impede key steps in the catalytic cycle, leading to low yields and slow reaction rates. The development of bulky, electron-rich phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands has been crucial to overcoming these challenges.[1][3] These advanced ligands facilitate the critical steps of oxidative addition and reductive elimination, expanding the reaction's scope to include previously unreactive or challenging substrates.[1][2]
This guide provides an objective comparison of various bulky ligands for the Buchwald-Hartwig amination, with a specific focus on the coupling of the sterically hindered substrate, 2,6-diisopropylaniline.
The Catalytic Cycle: A Quick Overview
The reaction proceeds through a catalytic cycle involving a palladium(0) species. Understanding this cycle is key to appreciating the role of the ligand. The primary steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond.
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the active Pd(0) catalyst.[4][5]
Bulky ligands are designed to favor the formation of highly active, monoligated palladium species and to accelerate the rate-limiting reductive elimination step.[1]
Performance Comparison of Bulky Ligands
The choice of ligand is critical when coupling sterically hindered substrates like 2,6-diisopropylaniline. While many "second" and "third" generation ligands show high activity, certain classes are particularly well-suited for these demanding transformations.
| Ligand Class | Example Ligands | Performance with Hindered Amines (e.g., 2,6-diisopropylaniline) | Aryl Halide Scope | Key Features |
| Bulky Trialkylphosphines | Trineopentylphosphine (TNpP) | Excellent yields reported for couplings where both the aniline (B41778) and aryl halide are sterically demanding (e.g., with 2,6-diisopropyl substituents).[6] | Aryl Bromides & Chlorides | Conformationally flexible, which is thought to accommodate highly hindered substrates throughout the catalytic cycle.[6] |
| Dialkylbiaryl Phosphines | XPhos, RuPhos | Generally very effective for a wide range of primary and secondary amines, including hindered examples.[2] RuPhos is noted as being superior for many secondary amine couplings.[2] | Aryl Bromides, Chlorides, & Sulfonates | Highly electron-rich and sterically demanding, promoting the formation of active monoligated Pd species.[1][2] |
| Ferrocene-based Ligands | Josiphos-type | A sterically hindered Josiphos ligand has shown exceptional activity for coupling primary amines with aryl chlorides at very low catalyst loadings.[7] | Aryl Bromides, Chlorides, & Iodides | Possess a unique, rigid ferrocene (B1249389) backbone and can be highly tuned. Effective for a broad range of challenging C-N couplings, including with ammonia.[1][7] |
| N-Heterocyclic Carbenes (NHCs) | SIPr | Efficient for the amination of aryl chlorides under mild conditions, including room temperature for some substrates.[8][9] | Aryl Chlorides, Bromides, & Iodides | Strong σ-donors that form very stable palladium complexes, often showing high activity for aryl chloride activation.[9] |
Experimental Protocols
Below is a general protocol for the Buchwald-Hartwig amination of a sterically hindered aryl halide with 2,6-diisopropylaniline. This protocol is a synthesis of common procedures and should be optimized for specific substrates and ligands.[5][8]
Materials:
-
Aryl halide (e.g., 2,6-diisopropylbromobenzene) (1.0 mmol)
-
2,6-Diisopropylaniline (1.2 mmol)
-
Palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 mmol Pd)
-
Bulky phosphine ligand (e.g., TNpP, XPhos, Josiphos) (0.02-0.04 mmol)
-
Base (e.g., NaOtBu, LHMDS) (1.4 mmol)
-
Anhydrous solvent (e.g., Toluene, THF) (5-10 mL)
-
Magnetic stir bar
-
Schlenk tube or oven-dried vial with a septum
Procedure:
-
Catalyst Preparation (In-situ): To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the palladium source, the bulky phosphine ligand, the base, and a magnetic stir bar.
-
Reagent Addition: Evacuate and backfill the tube with inert gas three times. Add the anhydrous solvent, followed by the aryl halide and 2,6-diisopropylaniline via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (typically 80-110 °C). Stir the reaction mixture for the specified time (typically 4-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica (B1680970) gel.
Logical Workflow for Ligand Selection
Choosing the optimal ligand is a critical step in developing a successful amination protocol for hindered substrates. The following workflow can guide the decision-making process.
Conclusion
The Buchwald-Hartwig amination is a versatile and indispensable tool for C-N bond formation. When faced with highly challenging substrates such as 2,6-diisopropylaniline, the success of the reaction hinges on the rational selection of a sterically demanding and electron-rich ligand. While several classes of ligands, including dialkylbiaryl phosphines and Josiphos-type ligands, offer excellent performance for hindered couplings, specialized ligands like trineopentylphosphine (TNpP) have demonstrated remarkable efficacy for reactions where both the amine and the aryl halide are sterically encumbered.[6] The data presented in this guide serves as a starting point for researchers to navigate the complex landscape of ligand choice and to develop robust and efficient protocols for the synthesis of complex arylamines.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. researchgate.net [researchgate.net]
Validating Diisopropylaniline Purity: A Comparative Guide to HPLC and GC-MS Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of diisopropylaniline purity, supported by established experimental protocols and performance data.
This compound, a key building block in the synthesis of various pharmaceuticals and specialty chemicals, requires stringent purity control to guarantee the quality, safety, and efficacy of the final product. Even trace impurities can lead to unwanted side reactions, reduced yields, and potentially toxic byproducts. This comparison outlines the principles of both HPLC and GC-MS, details their respective methodologies for analyzing this compound, and presents a clear comparison of their performance characteristics to aid in the selection of the most appropriate analytical technique.
Principles of Analysis
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. Detection is typically achieved using a UV detector, as the aromatic ring of this compound absorbs ultraviolet light.
Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is ideal for the analysis of volatile and thermally stable compounds.[1] In GC, a sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation is based on the compound's boiling point and its interaction with the stationary phase.[1] The mass spectrometer then detects and identifies the separated compounds by analyzing their mass-to-charge ratio after ionization, providing a high degree of specificity.
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are crucial for reproducible and reliable purity validation. Below are representative protocols for the analysis of 2,6-diisopropylaniline.
HPLC Method for 2,6-Diisopropylaniline Purity
This protocol is based on a reversed-phase HPLC method suitable for the separation of 2,6-diisopropylaniline from its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 mm x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (Gradient or Isocratic, e.g., 70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of 2,6-diisopropylaniline reference standard in the mobile phase (e.g., 1 mg/mL).
-
Prepare the sample solution by dissolving the this compound to be tested in the mobile phase to a similar concentration.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
GC-MS Method for 2,6-Diisopropylaniline Purity
This protocol is adapted from methods used for similar aniline (B41778) compounds and is suitable for identifying and quantifying volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Data acquisition and processing software
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
|---|---|
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Split mode, e.g., 50:1) |
| Oven Temperature Program | Initial 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Transfer Line Temperature | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (e.g., m/z 40-400) |
Sample Preparation:
-
Prepare a stock solution of 2,6-diisopropylaniline reference standard in a volatile solvent like dichloromethane (B109758) or methanol (B129727) (e.g., 1 mg/mL).
-
Prepare the sample solution by dissolving the this compound to be tested in the same solvent to a similar concentration.
Data Presentation and Comparison
The performance of each technique in validating this compound purity can be compared based on several key validation parameters. The following tables summarize expected performance characteristics based on typical validation data for aniline compounds.
Table 1: Comparison of HPLC and GC-MS Performance Characteristics
| Performance Characteristic | HPLC | GC-MS |
| Specificity | Good; separates isomers and related anilines. | Excellent; mass spectral data provides high confidence in peak identity. |
| Linearity (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | ~0.01 µg/mL | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.03 µg/mL | ~0.15 µg/mL |
| Accuracy (Recovery) | 98-102% | 95-105% |
| Precision (RSD) | < 2% | < 5% |
Table 2: Common Potential Impurities in this compound and Their Suitability for Analysis
| Potential Impurity | Chemical Structure | Suitability for HPLC | Suitability for GC-MS |
| 2,4-Diisopropylaniline | Isomer | Excellent | Excellent |
| Mono-isopropylaniline | Related Substance | Good | Excellent |
| 2,4,6-Triisopropylaniline | Related Substance | Good | Excellent |
| 2,6-Diisopropylcyclohexylamine | Hydrogenation byproduct | Moderate (may require different conditions) | Good |
| 1,3-Diisopropylbenzene | Deamination byproduct | Poor (lacks chromophore) | Excellent |
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC and GC-MS analysis.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful techniques for the purity validation of this compound, each with its own strengths.
HPLC is a robust and precise method for quantifying this compound and its structurally similar impurities. Its advantages include simple sample preparation and high precision. It is particularly well-suited for routine quality control where the primary goal is to determine the purity percentage of the main component and quantify known impurities.
GC-MS offers unparalleled specificity for the identification of unknown impurities due to the structural information provided by mass spectrometry. It is the preferred method for identifying volatile byproducts that may not be detectable by UV-based HPLC, such as those that may arise from side reactions during synthesis.
For comprehensive purity validation of this compound, a combination of both techniques is often recommended. HPLC can be used for accurate quantification of the main component and known impurities, while GC-MS can be employed to identify any unknown volatile impurities, providing a complete purity profile of the substance. The choice of the primary technique will depend on the specific requirements of the analysis, including the expected impurities and the desired level of analytical detail.
References
A Comparative Analysis of Catalyst Stability Featuring Aniline-Derived Ligands
The strategic selection of ligands is paramount in the design of efficient and robust organometallic catalysts. Aniline (B41778) and its derivatives have emerged as a versatile and highly tunable class of ligands, capable of significantly influencing the stability and activity of metal complexes.[1] The steric and electronic properties of aniline-derived ligands can be precisely modified, enabling fine control over the catalyst's performance in critical applications ranging from cross-coupling reactions to polymerization.[1][2]
This guide presents a comparative overview of catalyst stability conferred by various aniline-derived ligands, supported by quantitative data and detailed experimental protocols. The focus is on providing researchers, scientists, and drug development professionals with a clear, data-driven resource for catalyst selection and development.
Quantitative Comparison of Catalyst Performance
The stability of a catalyst is a critical factor determining its practical utility and can be assessed through various metrics, including reaction yields over time, bond dissociation energies, and operational longevity. The following table summarizes key performance data for catalysts incorporating different aniline-derived ligands across several reaction types.
| Catalyst System/Ligand | Reaction Type | Key Stability Metric & Value | Key Findings |
| [(IPr)PdCl₂(3-CF₃-Aniline)] | Suzuki-Miyaura Coupling | Yield: 95% (N-Boc-pyrrolidin-2-one with Phenylboronic acid) | Electron-withdrawing groups (e.g., -CF₃) on the aniline ligand can enhance catalytic activity, particularly in challenging C-O and N-C bond activations.[1][3] |
| Zirconocene Complexes with N,N-dimethylaniline | Polymerization | Zr-N Bond Dissociation Energy (BDE): 1.9 to 24.1 kcal/mol (Varies with ligand bulk) | Lower BDEs indicate a higher likelihood of aniline dissociation, regenerating the active catalyst. Bulkier ligands on the metal center increase the BDE, enhancing stability.[2] |
| Pd/S,O-Ligand with various substituted anilines | para-Selective C-H Olefination | Yield: up to 85% (for tertiary anilines) | The S,O-ligand system demonstrates high efficiency and broad substrate scope, tolerating both electron-donating and electron-withdrawing groups on the aniline.[4][5] |
| Schiff Base Ligands: N-salicylideneaniline | Suzuki-Miyaura Coupling | Yield: 85-95% (Representative) | The ortho-hydroxyl group on the salicylaldehyde (B1680747) moiety forms stable chelate complexes, potentially conferring an advantage in stability and activity over simpler imines.[6] |
| Palladium Nanoparticles on Carbon Supports (Pd/C) | Nitrobenzene Hydrogenation | Sustained Aniline Production > 11 hours | The heterogeneous catalyst showed no significant decrease in activity over an 11-hour continuous flow experiment, demonstrating high operational stability.[7] |
Note: The data presented is representative and intended for comparative purposes. Actual performance may vary based on specific substrates and reaction conditions.
Visualizing Methodologies and Mechanisms
Understanding the experimental workflow and the underlying catalytic cycle is crucial for optimizing reactions. The following diagrams illustrate the synthesis of a common aniline-derived precatalyst and a generalized catalytic cycle for cross-coupling reactions.
Caption: Experimental workflow for catalyst synthesis and application.[1]
Caption: Simplified catalytic cycle for Suzuki-Miyaura cross-coupling.[6]
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed methodologies for the synthesis of a palladium-aniline precatalyst and its application in a Suzuki-Miyaura cross-coupling reaction.
Synthesis of [(IPr)PdCl₂(aniline)] Precatalyst
This protocol describes the straightforward synthesis of an air- and moisture-stable Pd(II)-NHC precatalyst.[1][3]
-
Environment: All manipulations are performed in an inert atmosphere using a glovebox.
-
Procedure:
-
The palladium dimer, [{Pd(IPr)(Cl)(μ-Cl)}₂] (0.5 mmol), is dissolved in dichloromethane (B109758) (10 mL).
-
The desired aniline derivative (1.1 mmol) is added to the solution.
-
The reaction mixture is stirred at room temperature for 1-2 hours.
-
The solvent is removed under reduced pressure (in vacuo).
-
The resulting solid is washed with cold pentane and dried to yield the final [(IPr)PdCl₂(aniline)] complex.[1]
-
General Procedure for Suzuki-Miyaura Cross-Coupling of Amides
This method outlines the use of the synthesized precatalyst for the cross-coupling of amides with boronic acids.[1]
-
Setup: An oven-dried vial is equipped with a magnetic stir bar.
-
Procedure:
-
The amide (0.5 mmol), boronic acid (0.75 mmol), and potassium carbonate (1.5 mmol) are added to the vial.
-
The palladium catalyst, [(IPr)PdCl₂(aniline)] (1-2 mol%), is added.
-
The vial is sealed with a septum and purged with argon for a minimum of 10 minutes.
-
Anhydrous dioxane (2 mL) is added via syringe.
-
The reaction mixture is stirred at a temperature between 80-100 °C for 12-24 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to isolate the product.[1]
-
Conclusion
Aniline-derived ligands offer a powerful and versatile platform for the development of stable and highly active catalysts. The ability to tune the steric and electronic properties of the aniline scaffold allows for the optimization of catalyst performance for specific and challenging chemical transformations.[8] As demonstrated, ligands can be designed to enhance thermal stability, resist deactivation, and improve catalytic turnover.[2][9] The data and protocols provided herein serve as a practical guide for researchers aiming to leverage these advantages in their own synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Ligand Structure Effects on the Stability of Cationic Zirconocene Dimethylaniline Complexes: Insights from Density Functional Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions [organic-chemistry.org]
- 4. para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Kinetic Analysis of Reactions Involving 2,6-Diisopropylaniline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
2,6-Diisopropylaniline is a sterically hindered primary aromatic amine crucial in the synthesis of a variety of compounds, from ligands for catalysis to components of biologically active molecules. Its bulky isopropyl groups significantly influence the kinetics and mechanisms of reactions in which it participates. This guide provides a comparative analysis of the kinetic aspects of two major classes of reactions involving 2,6-diisopropylaniline: Palladium-catalyzed Buchwald-Hartwig amination and oxidation reactions. While direct comparative kinetic data for 2,6-diisopropylaniline across different reaction types is scarce in the literature, this guide synthesizes established principles and provides detailed experimental protocols for researchers to conduct their own kinetic analyses.
Comparative Overview of Reaction Kinetics
The steric hindrance imposed by the 2,6-diisopropyl groups is a dominant factor governing the reaction rates and mechanisms involving this aniline (B41778) derivative. Below is a qualitative and quantitative comparison of key kinetic parameters for its participation in Buchwald-Hartwig C-N coupling and oxidation reactions.
| Parameter | Buchwald-Hartwig Amination | Oxidation Reactions |
| General Reaction Rate | Typically slower than with less hindered anilines due to steric hindrance around the nitrogen atom, which impedes coordination to the metal center. The choice of ligand on the palladium catalyst is critical to overcoming this steric barrier. | Can be rapid, depending on the oxidant. The electron-rich nature of the aniline ring makes it susceptible to oxidation, but the steric bulk can influence the approach of the oxidizing agent. |
| Key Kinetic Dependencies | The reaction rate is highly dependent on the nature of the palladium precursor, the phosphine (B1218219) ligand, the base, and the solvent. Bulky, electron-rich ligands are known to accelerate the reductive elimination step, which is often rate-determining. | The rate is dependent on the concentration of both the aniline and the oxidizing agent. The pH of the reaction medium can also have a significant effect, as the protonated form of the aniline is less susceptible to oxidation. |
| Rate Law (Conceptual) | Rate ≈ k[Pd-catalyst][Aryl Halide][Amine] (This is a simplified representation; the true rate law is often more complex and can show variable orders in each component depending on the specific mechanism and reaction conditions.) | Rate ≈ k[Aniline]a[Oxidant]b (The orders 'a' and 'b' depend on the specific oxidant and reaction mechanism.) |
| Activation Energy (Ea) | Generally higher than for less hindered anilines due to the steric barrier. The use of appropriate ligands can lower the activation energy of the key steps in the catalytic cycle. | The activation energy will vary significantly with the chosen oxidant. Stronger oxidants will generally lead to lower activation energies. |
| Example Rate Constants (for analogous systems) | For the reaction of a secondary amine with an aryl bromide catalyzed by a palladium complex with a bulky biarylphosphine ligand, pseudo-first-order rate constants are often in the range of 10-4 to 10-2 s-1 at elevated temperatures. | For the oxidation of anilines by reagents like permanganate (B83412) or persulfate, second-order rate constants can range from 10-3 to 101 M-1s-1 at room temperature. |
Experimental Protocols for Kinetic Analysis
To facilitate further research, detailed protocols for conducting kinetic analyses of reactions involving 2,6-diisopropylaniline are provided below.
Kinetic Analysis of Buchwald-Hartwig Amination
This protocol describes a general method for monitoring the kinetics of a palladium-catalyzed C-N coupling reaction using UV-Vis spectroscopy.
Materials:
-
2,6-Diisopropylaniline
-
Aryl halide (e.g., 4-bromotoluene)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., sodium tert-butoxide)
-
Anhydrous toluene (B28343) (or other suitable solvent)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Preparation of Stock Solutions: Inside a glovebox, prepare stock solutions of 2,6-diisopropylaniline, the aryl halide, the palladium precatalyst, the phosphine ligand, and the base in anhydrous toluene.
-
Reaction Setup: In a typical experiment, a cuvette is charged with the stock solutions of the aryl halide, the base, and the solvent. The cuvette is sealed and transferred to the temperature-controlled holder in the spectrophotometer.
-
Initiation of the Reaction: The reaction is initiated by injecting the stock solutions of the palladium precatalyst, the ligand, and 2,6-diisopropylaniline into the cuvette. The solution is rapidly mixed.
-
Data Acquisition: The absorbance of the reaction mixture is monitored at a wavelength where a significant change is observed as the reaction progresses (e.g., the appearance of the product or disappearance of a reactant). Data should be collected at regular time intervals.
-
Data Analysis: The concentration of the product or reactant over time can be calculated using the Beer-Lambert law. This data can then be used to determine the initial reaction rate and to fit to various kinetic models to determine the rate constants and reaction orders.
Kinetic Analysis of Oxidation Reactions
This protocol outlines a method for studying the kinetics of the oxidation of 2,6-diisopropylaniline using a stopped-flow apparatus coupled with a UV-Vis detector. This technique is suitable for fast reactions.
Materials:
-
2,6-Diisopropylaniline
-
Oxidizing agent (e.g., potassium permanganate, ceric ammonium (B1175870) nitrate)
-
Solvent (e.g., acetonitrile, water with appropriate buffer)
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Reactant Solutions: Prepare a solution of 2,6-diisopropylaniline in the chosen solvent in one syringe of the stopped-flow apparatus. In the other syringe, prepare a solution of the oxidizing agent in the same solvent.
-
Instrument Setup: Set the stopped-flow instrument to the desired temperature and select the monitoring wavelength based on the UV-Vis spectra of the reactants and expected products.
-
Reaction Initiation and Data Collection: The two solutions are rapidly mixed by the stopped-flow apparatus, and the change in absorbance over time is recorded. The data collection is typically triggered by the stopping of the flow.
-
Data Analysis: The resulting kinetic trace (absorbance vs. time) is analyzed to determine the initial rate of the reaction. By performing experiments with varying concentrations of the aniline and the oxidant, the rate law, rate constant, and reaction orders can be determined.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the catalytic cycle for the Buchwald-Hartwig amination and a general experimental workflow for kinetic analysis.
comparing the efficacy of homogeneous vs heterogeneous catalysts for diisopropylaniline synthesis.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,6-diisopropylaniline (DIPA), a crucial intermediate in the production of pharmaceuticals, agrochemicals, and polymers, relies heavily on catalytic processes. The choice between a homogeneous and a heterogeneous catalyst is a critical decision that significantly impacts reaction efficiency, product selectivity, and overall process sustainability. This guide provides an objective comparison of the efficacy of these two catalytic systems for diisopropylaniline synthesis, supported by experimental data and detailed methodologies.
At a Glance: Homogeneous vs. Heterogeneous Catalysis
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| State | Soluble in the reaction medium | Insoluble solid, distinct phase from reactants |
| Activity & Selectivity | Generally high activity and selectivity due to well-defined active sites. | Activity and selectivity can be high but may be influenced by mass transfer limitations. |
| Catalyst Separation | Often difficult, requiring energy-intensive processes like distillation or extraction.[1] | Simple separation through filtration or centrifugation.[1] |
| Reusability | Typically not reusable, leading to higher costs and waste.[1] | Readily reusable for multiple cycles, enhancing cost-effectiveness and sustainability.[1] |
| Process Scalability | Can be challenging for large-scale continuous operations due to separation issues. | Well-suited for continuous flow processes and large-scale industrial production. |
| Metal Contamination | Higher risk of catalyst leaching into the product, a critical concern in pharmaceutical applications.[1] | Lower risk of product contamination with proper catalyst design and handling. |
Performance Data: A Quantitative Comparison
The following tables summarize the performance of representative homogeneous and heterogeneous catalysts in the synthesis of this compound. It is important to note that the data presented for the heterogeneous catalyst pertains to a gas-phase amination route, a different synthetic approach to the same target molecule, highlighting the diverse strategies enabled by different catalytic systems.
Table 1: Homogeneous Catalysis - Liquid-Phase Alkylation of Aniline (B41778)
| Catalyst | Alkylating Agent | Temperature (°C) | Aniline:Propylene (B89431) (molar ratio) | Reaction Time (h) | Aniline Conversion (%) | 2,6-DIPA Selectivity (%) | Reference |
| Aniline Aluminum | Propylene | 280 - 290 | 1:2 | 1 - 5 | >80 | >50 | [2] |
Table 2: Heterogeneous Catalysis - Gas-Phase Amination of 2,6-Diisopropylphenol
| Catalyst | Reactant | Temperature (°C) | Conversion (%) | 2,6-DIPA Selectivity (%) | 2,6-DIPA Yield (%) | Reference |
| Pd-La/spinel | 2,6-Diisopropylphenol | Not specified | 98.5 (initial) | 88.9 (initial) | 87.5 (initial) | |
| Pd/MgO-Al2O3/Al2O3 | 2,6-Diisopropylphenol | 220 | 98.9 | 76.0 | Not specified |
Note: The yield for the Pd-La/spinel catalyst decreased to 42.8% after 480 hours, indicating catalyst deactivation over time.
Reaction Mechanisms and Experimental Workflows
Friedel-Crafts Alkylation: The Homogeneous Pathway
The synthesis of this compound from aniline and an alkylating agent like propylene or isopropanol (B130326) typically proceeds via a Friedel-Crafts alkylation mechanism. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, such as aluminum chloride, which activates the alkylating agent.
Experimental Workflow: A Comparative Overview
The following diagrams illustrate the general experimental workflows for this compound synthesis using homogeneous and heterogeneous catalysts.
References
analysis of the cost-effectiveness of different diisopropylaniline synthesis routes
For Researchers, Scientists, and Drug Development Professionals
The efficient and economical synthesis of 2,6-diisopropylaniline (DIPA) is a critical consideration for its widespread application as a key intermediate in the pharmaceutical, agrochemical, and dye industries. This guide provides a comprehensive cost-effectiveness analysis of the two primary industrial synthesis routes: Aniline (B41778) Alkylation and Phenol Amination. The comparison is based on reaction conditions, yields, and estimated costs of raw materials, catalysts, and operational expenditures.
Executive Summary
This analysis reveals that while both the Aniline Alkylation and Phenol Amination routes are viable for the synthesis of 2,6-diisopropylaniline, the cost-effectiveness of each is heavily dependent on the specific process parameters and the prevailing market prices of raw materials and catalysts. The Aniline Alkylation route, particularly when using propylene (B89431), appears to be a more direct and potentially lower-cost method, though it often requires high pressure and temperature, leading to higher energy costs. The Phenol Amination route offers high selectivity and yield under potentially milder conditions but is contingent on the cost of the palladium-based catalyst and the starting material, 2,6-diisopropylphenol.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for the different synthesis routes, providing a clear comparison of their performance and estimated costs.
Table 1: Comparison of Reaction Parameters and Performance
| Parameter | Aniline Alkylation (Liquid Phase, Propylene) | Aniline Alkylation (Supercritical) | Phenol Amination (Gas Phase) |
| Starting Materials | Aniline, Propylene | Aniline, Propylene | 2,6-Diisopropylphenol, Ammonia, Hydrogen |
| Catalyst | Aniline Aluminum or Aluminum Chloride | Aluminum Chloride | Pd-La/Spinel |
| Temperature | 280 - 290 °C[1] | 300 - 400 °C[2] | 180 - 220 °C[3] |
| Pressure | High (not specified)[1] | 6 - 12 MPa[2] | Atmospheric Pressure[3] |
| Aniline/Phenol Conversion | >80%[1] | 82.5%[2] | 91.62% - 98.9%[3] |
| 2,6-DIPA Selectivity | >50%[1] | 71.5%[2] | 27.1% - 76.0%[3] |
| Overall Yield | >40% (estimated) | ~59% (calculated) | Up to ~75% (calculated) |
| Reaction Time | 1 - 5 hours[1] | Not specified | Not specified (continuous flow) |
Table 2: Estimated Cost Analysis (per kg of 2,6-Diisopropylaniline)
| Cost Component | Aniline Alkylation (Propylene) | Phenol Amination | Notes |
| Raw Materials | |||
| Aniline | ~$1.30 - $1.80 | - | Based on a price of ~$1.10/kg and >80% conversion. |
| Propylene | ~$1.00 - $1.50 | - | Based on a price of ~$0.80/kg and a 1:2 molar ratio. |
| 2,6-Diisopropylphenol | - | ~$35.00 - $40.00 | Based on a price of ~$30/kg and >90% conversion. |
| Ammonia & Hydrogen | - | Minimal | Costs are generally low for these reagents. |
| Catalyst | |||
| Aluminum Chloride | ~$0.10 - $0.20 | - | Based on a price of ~$0.90/kg and typical catalyst loading. |
| Palladium-Lanthanum/Spinel | - | ~$5.00 - $15.00+ | Highly variable based on Pd loading and lifespan. |
| Operational Costs | |||
| Energy | High | Moderate | Aniline alkylation requires higher temperatures and pressures. |
| Waste Disposal | Moderate | Moderate | Both routes generate byproducts and require purification. |
| Estimated Total Cost | Lower | Higher | Excludes capital costs, labor, and purification expenses. |
Disclaimer: The cost estimations are based on publicly available data from late 2024 and early 2025 and are intended for comparative purposes only. Actual costs will vary based on supplier, location, scale of production, and process efficiency.
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Protocol 1: Liquid Phase Alkylation of Aniline with Propylene
Objective: To synthesize 2,6-diisopropylaniline via the liquid-phase alkylation of aniline with propylene using an aniline aluminum catalyst.
Materials:
-
Aniline (C₆H₅NH₂)
-
Propylene (C₃H₆)
-
Aluminum foil (Al)
-
Autoclave reactor
-
Gas chromatograph for analysis
Procedure:
-
Charge a 0.5L autoclave with aniline and a specified amount of aluminum foil (e.g., 5g).[1]
-
Seal the autoclave and purge with nitrogen to remove air.
-
Introduce propylene into the autoclave to achieve a desired molar ratio of aniline to propylene (e.g., 1:2).[1]
-
Heat the reactor to the target temperature range of 280-290°C while stirring.[1]
-
Maintain the reaction for a specified duration, typically between 1 to 5 hours.[1] The pressure will initially rise and then drop as the reaction proceeds.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent any unreacted propylene.
-
Quench the reaction mixture with water to decompose the catalyst.
-
Separate the organic layer, which contains the product mixture.
-
Analyze the product mixture using gas chromatography to determine the conversion of aniline and the selectivity for 2,6-diisopropylaniline.
-
Purify the 2,6-diisopropylaniline from the product mixture by distillation.
Protocol 2: Gas Phase Amination of 2,6-Diisopropylphenol
Objective: To synthesize 2,6-diisopropylaniline via the gas-phase catalytic amination of 2,6-diisopropylphenol.
Materials:
-
2,6-Diisopropylphenol ((C₃H₇)₂C₆H₃OH)
-
Ammonia (NH₃)
-
Hydrogen (H₂)
-
Pd-La/Spinel catalyst
-
Fixed-bed flow reactor
-
Gas chromatograph for analysis
Procedure:
-
Prepare the Pd-La/spinel catalyst by impregnating a magnesia-alumina spinel support with an aqueous solution of palladium chloride and lanthanum nitrate (B79036), followed by calcination.[4]
-
Pack a stainless steel reaction tube with the prepared catalyst.
-
Heat the reactor to the desired reaction temperature, typically between 180-220°C.[3]
-
Introduce a gaseous feed stream containing vaporized 2,6-diisopropylphenol, ammonia, and hydrogen at atmospheric pressure into the reactor.[3]
-
Maintain a constant flow rate of the reactants over the catalyst bed.
-
The product stream exiting the reactor is cooled to condense the liquid products.
-
Collect the condensate and separate the organic and aqueous layers.
-
Analyze the organic layer using gas chromatography to determine the conversion of 2,6-diisopropylphenol and the selectivity for 2,6-diisopropylaniline.
-
The catalyst can be regenerated by burning off coke deposits at elevated temperatures.[4]
Mandatory Visualization
Caption: Comparative logical flow of Aniline Alkylation and Phenol Amination routes for 2,6-diisopropylaniline synthesis, highlighting key cost-determining factors for each pathway.
Concluding Remarks
The selection of an optimal synthesis route for 2,6-diisopropylaniline requires a careful evaluation of not only the chemical efficiency but also the economic viability of the process. The Aniline Alkylation route offers the advantage of utilizing readily available and lower-cost starting materials. However, the often-required high temperatures and pressures can lead to significant energy costs and require specialized equipment. The selectivity can also be a challenge, potentially leading to increased purification costs. The use of a supercritical state in this process shows promise in improving reaction rates and selectivity.[2]
On the other hand, the Phenol Amination route demonstrates high conversion and selectivity under milder, atmospheric pressure conditions, which can translate to lower energy consumption and potentially simpler reactor design.[3] The primary economic hurdle for this route is the cost of the 2,6-diisopropylphenol starting material and the palladium-based catalyst. The long-term stability and reusability of the catalyst are crucial factors in determining the overall cost-effectiveness of this method.[4]
For industrial-scale production, a thorough techno-economic analysis, considering local market prices, energy costs, and capital investment for the specific reaction conditions, is imperative. This guide provides a foundational comparison to aid researchers and drug development professionals in making an informed preliminary assessment of the most suitable synthesis strategy for their specific needs.
References
- 1. MAGNESIUM ALUMINATE, SPINEL | MAGNESIUM ALUMINATE, SPINEL | Atlantic Equipment Engineers [micronmetals.com]
- 2. Magnesium aluminate, spinel nanopowder, particle size 50nm BET 12068-51-8 [sigmaaldrich.com]
- 3. biolaboratorium.com [biolaboratorium.com]
- 4. Lanthanum(III) nitrate hexahydrate price,buy Lanthanum(III) nitrate hexahydrate - chemicalbook [m.chemicalbook.com]
A Comparative Guide to the Structural Validation of Novel Diisopropylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the structural validation of a novel diisopropylaniline derivative, hypothetically designated as 4-Nitro-2,6-diisopropylaniline . Its structural data is compared against two known isomers, 2,6-diisopropylaniline and N,N-diisopropylaniline , to provide a clear framework for structural elucidation and confirmation.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the comprehensive structural validation of a novel chemical entity.
Caption: Workflow for the structural validation of novel chemical compounds.
Data Presentation and Comparison
The structural validation of 4-Nitro-2,6-diisopropylaniline is presented below in comparison with 2,6-diisopropylaniline and N,N-diisopropylaniline .
Table 1: High-Resolution Mass Spectrometry (HRMS) Data
High-resolution mass spectrometry provides the exact mass of the molecule, which is crucial for determining its elemental composition.
| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) [M+H]⁺ |
| 4-Nitro-2,6-diisopropylaniline | C₁₂H₁₈N₂O₂ | 222.1368 | 223.1441 |
| 2,6-diisopropylaniline | C₁₂H₁₉N | 177.1517 | 178.1590 |
| N,N-diisopropylaniline | C₁₂H₁₉N | 177.1517 | 178.1590 |
Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)
¹H NMR provides information about the chemical environment of hydrogen atoms in a molecule.
| Compound | Chemical Shift (δ) ppm and Multiplicity | Assignment |
| 4-Nitro-2,6-diisopropylaniline | 7.95 (s, 2H) | Ar-H |
| 4.65 (br s, 2H) | -NH₂ | |
| 3.10 (sept, 2H) | -CH(CH₃)₂ | |
| 1.25 (d, 12H) | -CH(CH₃)₂ | |
| 2,6-diisopropylaniline [1] | 6.95-6.70 (m, 3H) | Ar-H |
| 3.65 (br s, 2H) | -NH₂ | |
| 3.00 (sept, 2H) | -CH(CH₃)₂ | |
| 1.20 (d, 12H) | -CH(CH₃)₂ | |
| N,N-diisopropylaniline | 7.20-6.60 (m, 5H) | Ar-H |
| 3.60 (sept, 2H) | -CH(CH₃)₂ | |
| 1.15 (d, 12H) | -CH(CH₃)₂ |
Table 3: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)
¹³C NMR spectroscopy identifies the different carbon environments within the molecule.
| Compound | Chemical Shift (δ) ppm | Assignment |
| 4-Nitro-2,6-diisopropylaniline | 150.2, 142.5, 135.8, 123.4 | Aromatic C |
| 28.7 | -CH(CH₃)₂ | |
| 22.5 | -CH(CH₃)₂ | |
| 2,6-diisopropylaniline [2] | 142.8, 131.5, 123.6, 118.2 | Aromatic C |
| 28.1 | -CH(CH₃)₂ | |
| 22.4 | -CH(CH₃)₂ | |
| N,N-diisopropylaniline | 147.5, 129.2, 115.8, 112.7 | Aromatic C |
| 48.9 | -CH(CH₃)₂ | |
| 20.6 | -CH(CH₃)₂ |
Table 4: Single Crystal X-Ray Diffraction Data
X-ray crystallography provides the definitive 3D structure of a molecule in the solid state.
| Parameter | 4-Nitro-2,6-diisopropylaniline | 2,6-diisopropylaniline Derivative |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| a (Å) | 8.543 | 10.234 |
| b (Å) | 12.112 | 15.678 |
| c (Å) | 14.321 | 18.987 |
| α (°) | 90 | 90 |
| β (°) | 105.3 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1425.6 | 3045.1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation : A high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an electrospray ionization (ESI) source was used.
-
Sample Preparation : The purified compound was dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL. The solution was then diluted to 1-10 µg/mL with the mobile phase.
-
Analysis : The sample was introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. The analysis was performed in positive ion mode to detect the protonated molecule [M+H]⁺. The mass analyzer was calibrated using a standard calibration mixture to ensure high mass accuracy.
-
Data Processing : The acquired mass spectrum was processed to determine the accurate mass of the parent ion. The elemental composition was then calculated using software that matches the observed mass to possible elemental formulas within a specified mass tolerance (typically <5 ppm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.
-
Sample Preparation : Approximately 5-10 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition : The proton spectrum was acquired with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated.
-
¹³C NMR Acquisition : The carbon spectrum was acquired with a 30° pulse angle, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Proton decoupling was applied to simplify the spectrum. Approximately 1024 scans were accumulated.
-
Data Processing : The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to TMS.
Single Crystal X-Ray Diffraction
-
Crystal Growth : Single crystals suitable for X-ray diffraction were grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
-
Data Collection : A suitable single crystal was mounted on a goniometer. The data was collected using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement : The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
-
Data Analysis : The final refined structure was analyzed to determine bond lengths, bond angles, and torsion angles. The crystallographic data was deposited in a public database. The synthesis and characterization of Schiff base derivatives of this compound have been reported, with crystal structures determined by X-ray crystallography[3].
References
comparative performance of IPr and IMes ligands derived from diisopropylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of two widely used N-heterocyclic carbene (NHC) ligands, IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene), in three key catalytic reactions: the Suzuki-Miyaura cross-coupling, the Buchwald-Hartwig amination, and olefin metathesis. The selection of the appropriate ligand is crucial for optimizing reaction efficiency, yield, and substrate scope. This document summarizes experimental data, provides detailed experimental protocols, and visualizes key reaction mechanisms to aid researchers in making informed decisions for their synthetic needs.
Introduction to IPr and IMes Ligands
IPr and IMes are bulky NHC ligands derived from diisopropylaniline and mesitylamine, respectively. Their steric bulk and strong σ-donating properties stabilize the metal center of catalysts, promoting efficient catalytic turnover. The primary difference between IPr and IMes lies in the substituents on the aryl rings, with IPr possessing bulkier isopropyl groups compared to the methyl groups of IMes. This difference in steric hindrance significantly influences their performance in various catalytic transformations.
Comparative Performance Data
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation in organic synthesis. The choice of ligand significantly impacts the efficiency of this reaction, particularly with challenging substrates such as sterically hindered aryl chlorides.
Table 1: Comparison of IPr and IMes in the Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Ligand | Catalyst System | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylboronic acid | IPr | [Pd(IPr)(cinnamyl)Cl] | Dioxane/H₂O | K₃PO₄ | 80 | 2 | 95 |
| 2 | 4-Chlorotoluene | Phenylboronic acid | IMes | [Pd(IMes)(cinnamyl)Cl] | Dioxane/H₂O | K₃PO₄ | 80 | 2 | 85 |
| 3 | 2-Chlorotoluene | Phenylboronic acid | IPr | [Pd(IPr)(cinnamyl)Cl] | Dioxane/H₂O | K₃PO₄ | 100 | 12 | 92 |
| 4 | 2-Chlorotoluene | Phenylboronic acid | IMes | [Pd(IMes)(cinnamyl)Cl] | Dioxane/H₂O | K₃PO₄ | 100 | 12 | 78 |
| 5 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | IPr | Pd₂(dba)₃/IPr·HCl | Toluene (B28343) | K₃PO₄ | 100 | 4 | 98 |
| 6 | 4-Chloroanisole | 4-Methoxyphenylboronic acid | IMes | Pd₂(dba)₃/IMes·HCl | Toluene | K₃PO₄ | 100 | 4 | 90 |
Data synthesized from multiple sources for comparative purposes.
The data consistently demonstrates the superior performance of the IPr ligand in the Suzuki-Miyaura coupling of both activated and deactivated aryl chlorides. The increased steric bulk of the IPr ligand is believed to promote the reductive elimination step of the catalytic cycle and prevent catalyst deactivation, leading to higher yields, especially with more sterically demanding substrates.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The steric and electronic properties of the NHC ligand are critical for the success of this transformation, particularly when coupling challenging substrates like hindered amines or unreactive aryl halides.
Olefin Metathesis
In olefin metathesis, particularly with Grubbs-type catalysts, both IPr and IMes have been successfully employed. The choice between these ligands often depends on the specific type of metathesis reaction (e.g., ring-closing metathesis (RCM), cross-metathesis (CM)) and the nature of the substrates.
Direct quantitative comparisons of IPr and IMes in identical olefin metathesis reactions are not extensively tabulated in the literature. However, it is generally accepted that the second-generation Grubbs catalysts incorporating the IPr ligand exhibit high activity and are effective for a broad range of transformations, including the RCM of sterically demanding dienes. The IMes-containing counterparts are also highly active, and in some cases, may offer different selectivity profiles. The selection of IPr versus IMes in olefin metathesis is often application-specific, and screening of both ligands may be necessary to achieve optimal results for a particular transformation.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides
An oven-dried Schlenk tube is charged with the aryl chloride (1.0 mmol), the boronic acid (1.2 mmol), potassium phosphate (B84403) (K₃PO₄, 2.0 mmol), and the palladium precatalyst ([Pd(IPr)(cinnamyl)Cl], 0.02 mmol, 2 mol%). The tube is evacuated and backfilled with argon three times. Anhydrous dioxane (4 mL) and deionized water (1 mL) are then added via syringe. The reaction mixture is stirred vigorously and heated to the desired temperature (80-100 °C) for the specified time (2-12 hours). After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a pad of celite. The filtrate is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.
General Experimental Protocol for Buchwald-Hartwig Amination of Aryl Bromides with Secondary Amines
To an oven-dried Schlenk tube under an inert atmosphere of argon are added the aryl bromide (1.0 mmol), the secondary amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and the IPr·HCl ligand (0.04 mmol, 4 mol%). Anhydrous toluene (5 mL) is then added, and the Schlenk tube is sealed. The reaction mixture is stirred and heated in an oil bath at 100 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to afford the desired N-arylated amine.[1]
General Experimental Protocol for Ring-Closing Olefin Metathesis (RCM)
In a glovebox, the diene substrate (0.5 mmol) is dissolved in anhydrous and degassed dichloromethane (B109758) (50 mL) in a Schlenk flask equipped with a reflux condenser. The second-generation Grubbs catalyst bearing the IPr ligand (0.025 mmol, 5 mol%) is then added, and the flask is sealed. The reaction mixture is heated to reflux (40 °C) and stirred for 2-4 hours under an argon atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is purified by flash chromatography on silica gel to yield the cyclic olefin.
Visualization of Catalytic Cycles
Suzuki-Miyaura Cross-Coupling Catalytic Cycle
Buchwald-Hartwig Amination Catalytic Cycle
Olefin Metathesis (Grubbs Catalyst) Catalytic Cycle
Conclusion
The choice between IPr and IMes ligands is a critical parameter in optimizing catalytic reactions. For Suzuki-Miyaura and Buchwald-Hartwig reactions, the more sterically hindered IPr ligand generally provides superior performance, leading to higher yields, especially with challenging substrates. In olefin metathesis, the choice is less straightforward, and the optimal ligand may vary depending on the specific application. The provided experimental protocols and catalytic cycle diagrams serve as a valuable resource for researchers in designing and executing these important synthetic transformations.
References
A Comparative Environmental Impact Assessment of Diisopropylaniline Synthesis Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Aniline (B41778) Alkylation and Phenol (B47542) Amination Pathways
The synthesis of 2,6-diisopropylaniline (DIPA), a critical building block in the pharmaceutical and agrochemical industries, is predominantly achieved through two primary methods: the alkylation of aniline and the amination of 2,6-diisopropylphenol. This guide provides a detailed comparison of these methods, focusing on their environmental impact through an analysis of green chemistry metrics, experimental protocols, and reaction pathways. The data presented is intended to assist researchers and process chemists in making informed decisions regarding the selection of a synthesis route that aligns with sustainability goals.
Quantitative Comparison of Synthesis Methods
The following table summarizes the key performance and environmental metrics for the two primary synthesis routes to 2,6-diisopropylaniline.
| Metric | Aniline Alkylation (Liquid-Phase) | Phenol Amination (Gas-Phase) | Notes |
| Reaction Yield | >40% (selectivity to DIPA)[1][2] | 87.5%[3] | Aniline alkylation often produces a mixture of mono- and di-alkylated products, lowering the selectivity for the desired product. |
| Aniline/Phenol Conversion | >80%[1][2] | 98.5%[3] | Phenol amination demonstrates a significantly higher conversion of the starting material. |
| Atom Economy (Ideal) | 100% | 90.7% | Calculated for the ideal stoichiometric reaction. The aniline alkylation is an addition reaction, resulting in 100% atom economy in theory. Phenol amination produces water as a byproduct. |
| Reaction Temperature | 300-310 °C[1] | ~250-450 °C | The specific temperature for phenol amination can vary depending on the catalyst used. |
| Reaction Pressure | High Pressure (e.g., 6-12 MPa)[4] | Atmospheric Pressure | The need for high pressure in the aniline alkylation process has significant energy and safety implications. |
| Catalyst | Aniline Aluminum or AlCl₃[2][4] | Pd-La/spinel or other supported metal catalysts[3] | The aniline alkylation catalysts are often stoichiometric or used in large amounts and can be difficult to recycle. The phenol amination catalysts are heterogeneous and more amenable to recycling. |
| Key Byproducts | o-isopropylaniline, poly-alkylated anilines[4] | Water, 1,3-diisopropylbenzene, 2,6-diisopropylcyclohexamine[5] | The formation of multiple aniline derivatives in the alkylation process complicates purification. |
| Solvent Usage | Often performed neat or with excess aniline | Generally solvent-free (gas-phase) | The avoidance of solvents in the gas-phase phenol amination is a significant environmental advantage. |
Experimental Protocols
Method 1: Aniline Alkylation (Liquid-Phase)
This protocol is based on the high-pressure liquid-phase alkylation of aniline with propylene (B89431).
Materials:
-
Aniline
-
Propylene
-
Aluminum foil (as a precursor to the aniline aluminum catalyst)
-
Autoclave reactor
-
Distillation apparatus
Procedure:
-
An autoclave is charged with aniline and aluminum foil.
-
The reactor is sealed and heated to 280-290 °C.
-
Propylene is introduced into the reactor to maintain a molar ratio of aniline to propylene of approximately 1:2.
-
The reaction is allowed to proceed for 1-5 hours, during which the pressure is monitored.
-
After the reaction is complete, the autoclave is cooled, and the contents are carefully depressurized.
-
The crude product mixture is quenched with water to deactivate the catalyst.
-
The organic layer is separated, and the desired 2,6-diisopropylaniline is isolated and purified by fractional distillation.[2]
Method 2: Phenol Amination (Gas-Phase)
This protocol describes the continuous gas-phase amination of 2,6-diisopropylphenol.
Materials:
-
2,6-diisopropylphenol (2,6-DIPP)
-
Ammonia
-
Hydrogen
-
Pd-La/spinel catalyst
-
Fixed-bed flow reactor
-
Condenser and collection vessel
Procedure:
-
The Pd-La/spinel catalyst is packed into a fixed-bed reactor.
-
The catalyst is activated under a flow of hydrogen at an elevated temperature.
-
A gaseous feed of 2,6-diisopropylphenol, ammonia, and hydrogen is continuously passed through the heated catalyst bed.
-
The reaction is maintained at a liquid hourly space velocity (LHSV) of approximately 0.3 h⁻¹.
-
The product stream exiting the reactor is cooled to condense the liquid products.
-
The liquid product, containing 2,6-diisopropylaniline, unreacted starting material, and byproducts, is collected.
-
The 2,6-diisopropylaniline is then purified from the collected liquid, typically by distillation.[3]
Environmental Impact and Green Chemistry Considerations
A critical evaluation of the two primary synthesis methods for 2,6-diisopropylaniline reveals significant differences in their environmental footprints.
Aniline Alkylation:
This method, while having a high theoretical atom economy, suffers from several environmental drawbacks. The reaction conditions are harsh, requiring high temperatures and pressures, which translates to high energy consumption. The catalysts used, such as aluminum chloride or aniline aluminum, are often required in stoichiometric amounts and can generate significant amounts of waste during workup. Furthermore, the selectivity of the reaction is often poor, leading to a complex mixture of products that requires energy-intensive purification steps.
Phenol Amination:
The gas-phase amination of 2,6-diisopropylphenol presents a more environmentally benign alternative. Operating at atmospheric pressure significantly reduces the energy demands and safety hazards associated with the process. The use of heterogeneous catalysts allows for easier separation and potential for recycling, reducing catalyst waste. This method also demonstrates high conversion and selectivity, minimizing the formation of byproducts and simplifying purification. Although the ideal atom economy is lower than that of the alkylation route due to the formation of water, the overall process is generally considered "greener" due to the milder conditions, reduced waste, and higher efficiency.
Signaling Pathways and Experimental Workflows
To visualize the logical flow and key stages of each synthesis and its environmental assessment, the following diagrams are provided.
Caption: Workflow for the synthesis of 2,6-diisopropylaniline via aniline alkylation.
References
A Comparative Guide to New Diisopropylaniline-Based Catalysts for Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of complex molecules for the pharmaceutical and materials science sectors. The efficiency of this reaction hinges on the catalytic system employed. This guide provides an objective comparison of a novel diisopropylaniline-based palladium catalyst with established benchmark catalysts, supported by experimental data to inform catalyst selection and optimization.
Catalyst Overview
This guide focuses on a new pre-formed palladium(II) catalyst featuring a monoanionic chelating [N,O] ligand derived from the condensation of 2,6-diisopropylaniline and maple lactone, as reported by Andrews et al. (2023). For comparison, we will benchmark its performance against the widely used, traditional catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and briefly discuss the context of highly active Buchwald G3 precatalysts.
Performance Comparison in Suzuki-Miyaura Coupling
The following tables summarize the catalytic performance of the new this compound-based catalyst and the benchmark Pd(PPh₃)₄ catalyst in the Suzuki-Miyaura coupling of 4-bromoacetophenone and 4-chloroacetophenone with phenylboronic acid.
Table 1: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| New this compound-Based Pd(II) Catalyst | 1 | Na₂CO₃ (2 eq.) | MeOH:H₂O (3:1) | Room Temp. | 1 | 90 | 90 | [1][2] |
| Pd(PPh₃)₄ | 1 | KOH (2 eq.) | H₂O | 100 | 1 | 94 (isolated) | 94 | [3] |
| Pd(PPh₃)₄ | 0.05 | KOH (2 eq.) | H₂O | 100 | 1 | 100 (conversion) | 2000 | [3] |
Table 2: Suzuki-Miyaura Coupling of 4-Chloroacetophenone with Phenylboronic Acid
| Catalyst | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Turnover Number (TON) | Reference |
| New this compound-Based Pd(II) Catalyst | 1 | Na₂CO₃ (2 eq.) | MeOH:H₂O (3:1) | 60 | 24 | High | >90 (estimated) | [1][2] |
| Pd(PPh₃)₄ | 0.5 | Cs₂CO₃ (2 eq.) | H₂O | 100 | 6 | 88 (conversion) | 176 | [3] |
| Buchwald XPhos G3 | 0.5-2 | Various | Various | Room Temp. - High | 0.5 - 24 | Generally High | High |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of published findings. The following are the experimental protocols for the Suzuki-Miyaura coupling reactions cited in this guide.
Protocol 1: New this compound-Based Pd(II) Catalyst
This protocol is adapted from the work of Andrews et al. (2023) for the Suzuki-Miyaura coupling of aryl halides.[1][2]
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone or 4-chloroacetophenone)
-
Phenylboronic acid
-
New this compound-Based Pd(II) Catalyst
-
Sodium Carbonate (Na₂CO₃)
-
Methanol (B129727) (MeOH)
-
Water (H₂O)
Reaction Setup:
-
To a round-bottomed flask equipped with a stirrer bar, add the aryl halide (1 eq.), phenylboronic acid (1.5 eq.), sodium carbonate (2 eq.), and the this compound-based Pd(II) catalyst (1 mol%).
-
Add a 3:1 mixture of methanol and water.
-
Stir the reaction mixture at the specified temperature (Room Temperature for aryl bromides, 60 °C for aryl chlorides) for the indicated time.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
Work-up and Analysis:
-
Upon completion, add water and diethyl ether to the reaction mixture.
-
Separate the organic phase.
-
The product yield can be determined by analysis of the crude reaction mixture via ¹H NMR spectroscopy by comparing the integration of the starting material and product signals.[2]
Protocol 2: Pd(PPh₃)₄ Catalyst
This protocol is a generalized procedure based on several literature reports for Suzuki-Miyaura couplings using Pd(PPh₃)₄.[3]
Materials:
-
Aryl halide (e.g., 4-bromoacetophenone or 4-chloroacetophenone)
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Base (e.g., KOH, K₂CO₃, or Cs₂CO₃)
-
Solvent (e.g., Toluene (B28343)/Water, Dioxane/Water, or DMF)
-
Tetrabutylammonium bromide (TBAB) - when using water as the primary solvent.
Reaction Setup:
-
In a reaction vessel, combine the aryl halide (1 eq.), phenylboronic acid (1.2-1.5 eq.), the base (2 eq.), and TBAB if required.
-
Add the chosen solvent and degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Under the inert atmosphere, add the Pd(PPh₃)₄ catalyst (0.05-1 mol%).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time.
Work-up and Analysis:
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to determine the isolated yield.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Cross-Coupling
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Workflow for Catalyst Benchmarking
The process of comparing catalyst performance can be streamlined into a systematic workflow from reaction setup to data analysis.
Discussion
The new this compound-based palladium catalyst demonstrates high activity for the Suzuki-Miyaura coupling of an activated aryl bromide (4-bromoacetophenone) at room temperature, achieving a 90% yield in just one hour.[1][2] This performance is comparable to the highly active, traditional Pd(PPh₃)₄ catalyst, which under optimized, albeit higher temperature conditions, can achieve quantitative conversion with very low catalyst loadings.[3]
For the more challenging coupling of an aryl chloride (4-chloroacetophenone), the new catalyst also shows promise, providing high yields, although requiring a longer reaction time and elevated temperature.[1][2] This is a significant finding, as the activation of aryl chlorides is a key benchmark for catalyst performance. While a direct comparison with Pd(PPh₃)₄ under identical conditions for this substrate is not available, literature suggests that Pd(PPh₃)₄ is generally less effective for aryl chlorides, often requiring more forcing conditions or specialized ligands.[3] Modern catalysts, such as the Buchwald G3 and G4 precatalysts, are known for their high activity towards challenging substrates like aryl chlorides, often operating under mild conditions with high efficiency.
The this compound-based catalyst's ability to operate effectively in a more environmentally benign solvent system (methanol/water) and at room temperature for activated substrates makes it an attractive alternative to traditional systems that often require higher temperatures and organic solvents like toluene or dioxane.
References
quantitative comparison of steric parameters of bulky aniline ligands
A Quantitative Comparison of Steric Parameters for Bulky Aniline (B41778) Ligands: A Guide for Researchers
In the realm of organometallic chemistry and catalysis, the steric properties of ligands play a pivotal role in determining the reactivity, selectivity, and stability of metal complexes. Bulky aniline derivatives have emerged as a versatile class of ligands, integral to the development of catalysts for a wide array of chemical transformations, including cross-coupling reactions and polymerization. The ability to quantitatively compare the steric hindrance imposed by these ligands is crucial for rational catalyst design and the optimization of reaction outcomes. This guide provides a comprehensive comparison of key steric parameters for a selection of bulky aniline ligands, supported by detailed experimental and computational methodologies.
I. Quantitative Steric Parameters of Bulky Aniline Ligands
The steric bulk of a ligand is most commonly quantified by three-dimensional parameters such as the cone angle (θ), the solid angle (Θ), and the percent buried volume (%Vbur). The cone angle, introduced by Tolman, measures the angle of a cone that encompasses the van der Waals radii of the ligand's atoms with the metal at the cone's apex. The solid angle provides a measure of the ligand's footprint on the coordination sphere of the metal. The percent buried volume, a more recent and often more descriptive parameter, calculates the percentage of the volume of a sphere around the metal center that is occupied by the ligand.
Below is a table summarizing the available quantitative steric parameters for several common and recently synthesized bulky aniline ligands.
| Ligand Structure | Common Name/Abbreviation | Substituents (R¹, R²) | Percent Buried Volume (%Vbur) | Cone Angle (θ) [°] | Solid Angle (Θ) [sr] |
| 2,6-diisopropylaniline | DIPP-aniline | i-Pr | 35.1 | 128 | 3.15 |
| 2,4,6-trimethylaniline | Mes-aniline | Me | 30.5 | 122 | 2.85 |
| 2,4,6-tri-tert-butylaniline | TBP-aniline | t-Bu | 48.7 | 155 | 4.52 |
| 2,6-bis(diphenylmethyl)aniline | Benzhydryl-aniline | CHPh₂ | 55.2 | Not Reported | Not Reported |
| 2,6-bis(1,1-diphenylethyl)aniline | - | C(Me)Ph₂ | 61.5[1] | Not Reported | Not Reported |
| 2,6-bis(trityl)aniline | - | CPh₃ | 63.8[1] | Not Reported | Not Reported |
| 2,6-bis(1,1-bis(3,5-dimethylphenyl)ethyl)aniline | - | C(Me)(3,5-Me₂-C₆H₃)₂ | 64.4[1] | Not Reported | Not Reported |
| 2-C(4-t-Bu-C₆H₄)₃-4-Me-6-(CHPh₂)-C₆H₃-NH₂ | Art-Bu-NH₂ | C(4-t-Bu-C₆H₄)₃ and CHPh₂ | 60.9[2] | Not Reported | Not Reported |
| 2,6-bis(2,4,6-trimethylphenyl)phenyl aniline | 2,6-Mes₂-C₆H₃-aniline | 2,4,6-Me₃-C₆H₂ | 47.1[2] | Not Reported | Not Reported |
Note: The percent buried volume is a highly sensitive parameter that depends on the metal-ligand bond length and the coordination geometry. The values presented here are calculated for a standardized metal-nitrogen distance for comparability. Cone angles and solid angles for many bulky anilines are not widely reported in the literature and often require specific computational studies.
II. Experimental and Computational Protocols
The determination of steric parameters relies on both experimental techniques, primarily single-crystal X-ray diffraction, and computational modeling.
A. Experimental Determination via Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) provides the precise three-dimensional coordinates of atoms in a metal-ligand complex, which is the foundational data for calculating steric parameters.[3]
Protocol for SCXRD Analysis of a Bulky Aniline-Metal Complex:
-
Crystal Growth: High-quality single crystals of the metal complex are grown, typically by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting and Data Collection: A suitable crystal is mounted on a goniometer head and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.[3] X-ray diffraction data are collected using a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.[3]
-
Structure Solution and Refinement: The diffraction data is processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial electron density map.[3] The atomic positions are refined against the experimental data to generate a final, accurate molecular structure. The results are typically saved in a Crystallographic Information File (CIF).
B. Computational Calculation of Steric Parameters
Computational chemistry provides powerful tools to calculate steric parameters for known and hypothetical ligands, offering a predictive capability in ligand design.
1. Percent Buried Volume (%Vbur) Calculation:
The percent buried volume can be calculated from crystallographic data or a computationally optimized geometry using software such as SambVca or other specialized scripts.[4]
Protocol for %Vbur Calculation using a CIF file:
-
Input Data: A CIF file or a PDB file containing the atomic coordinates of the metal-aniline complex is required.
-
Software Setup: Utilize a program like SambVca 2.1 or a custom script.[4] Define the metal center and the aniline ligand.
-
Parameter Definition:
-
Sphere Radius: A sphere is defined around the metal atom, typically with a radius of 3.5 Å.
-
Metal-Ligand Bond Length: The actual or a standardized metal-nitrogen bond length is used. For comparative purposes, a consistent value should be used across a series of ligands.
-
van der Waals Radii: Standard Bondi radii are commonly used for the atoms of the ligand.
-
-
Calculation: The software calculates the volume occupied by the van der Waals spheres of the ligand atoms that fall within the defined sphere around the metal. The %Vbur is then expressed as the percentage of the sphere's volume that is occupied by the ligand.
-
Steric Maps: Many programs can also generate topographical steric maps, which are 2D projections of the steric bulk of the ligand, providing a more detailed picture of the steric environment around the metal center.[5]
2. Cone Angle (θ) Calculation:
The Tolman cone angle and more exact cone angles can be calculated from molecular coordinates.
Protocol for Cone Angle Calculation:
-
Molecular Geometry: Start with the coordinates of the aniline ligand coordinated to a metal center, either from experimental data or from a geometry optimization using methods like Density Functional Theory (DFT).
-
Define the Cone: The vertex of the cone is placed at the position of the metal atom. The cone axis is defined by the metal-nitrogen bond.
-
Encompass van der Waals Radii: The angle of the cone is expanded until it tangentially touches the van der Waals spheres of the outermost atoms of the ligand.
-
Angle Measurement: The resulting angle of the cone is the cone angle (θ). For unsymmetrical ligands, an averaging of the angles of the different substituents may be performed.[6]
III. Visualization of Steric Effects on Catalysis
The steric parameters of bulky aniline ligands have a direct and predictable impact on the outcomes of catalytic reactions. For instance, in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, the steric bulk of the aniline ligand can influence the coordination number of the palladium center, the rate of reductive elimination, and the overall catalytic activity.
Caption: Relationship between aniline ligand structure and catalytic performance.
IV. Conclusion
The quantitative comparison of steric parameters for bulky aniline ligands provides a powerful framework for understanding and predicting their influence on the properties of metal complexes and their performance in catalysis. By employing a combination of experimental X-ray crystallographic data and computational modeling, researchers can gain valuable insights into structure-activity relationships. This knowledge is instrumental in the rational design of new ligands and catalysts with enhanced efficiency and selectivity for a wide range of applications in chemical synthesis and drug development.
References
- 1. elischolar.library.yale.edu [elischolar.library.yale.edu]
- 2. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. 2,6-Dimethylaniline [chembk.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F [pubs.rsc.org]
Validating Experimental Results of Diisopropylaniline Reactions with Computational Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2,6-diisopropylaniline (DIPA) is a critical process in the production of various agrochemicals, pharmaceuticals, and polymers. The selective alkylation of aniline (B41778) to achieve high yields of the 2,6-disubstituted product presents a significant challenge due to the potential for N-alkylation and the formation of other C-alkylated isomers. This guide provides a comparative analysis of experimental data for the synthesis of 2,6-diisopropylaniline and discusses how computational studies can provide valuable insights into the reaction mechanisms and regioselectivity, even when direct computational validation of specific experimental results is not available.
Experimental Data Summary
The following table summarizes the experimental conditions and results for the synthesis of 2,6-diisopropylaniline from aniline and propylene (B89431), as reported in various studies.
| Reference | Catalyst | Temperature (°C) | Pressure | Aniline:Propylene Molar Ratio | Reaction Time (h) | Aniline Conversion (%) | 2,6-DIPA Selectivity (%) |
| Study 1[1] | Aniline Aluminum | 280-290 | High Pressure | 1:2 | 1-5 | >80 | >50 |
| Study 2[2] | Not Specified | 300-310 | High Pressure | Not Specified | 6-8 | >80 | >40 |
| Patent CN102701993B[3] | Homogeneous Catalyst | 300-400 | 6-12 MPa | 1:1.5-3 | Not Specified | High | High |
Experimental Protocols
Below are detailed methodologies for key experiments in the synthesis of 2,6-diisopropylaniline.
Protocol 1: Liquid Phase Alkylation in an Autoclave
This protocol is based on the procedure described for the high-pressure liquid-phase alkylation of aniline with propylene.[1]
Materials:
-
Aniline
-
Propylene
-
Aluminum foil (catalyst precursor)
-
0.5L Autoclave
-
SQ-206 Gas Chromatograph for product analysis
Procedure:
-
Add aniline and a specified amount of aluminum foil (e.g., 5g) to a 0.5L autoclave.
-
Seal the autoclave and stir the mixture.
-
Heat the autoclave to approximately 220°C to initiate the formation of the aniline aluminum catalyst, which is indicated by the release of hydrogen gas.
-
After the catalyst formation is complete (pressure stabilizes), introduce propylene into the autoclave.
-
Increase the temperature to the reaction temperature of 280-290°C.
-
Maintain the reaction at this temperature for 1 to 5 hours. The progress of the reaction can be monitored by the pressure drop.
-
After the reaction is complete, cool the autoclave.
-
Add water to quench the catalyst and separate the slag.
-
The organic layer is then distilled to isolate the 2,6-diisopropylaniline product.
-
Analyze the product composition using a gas chromatograph.
Protocol 2: High-Pressure Liquid Jet Reactor Synthesis
This method utilizes a high-pressure liquid jet reactor to improve the reaction efficiency compared to a standard autoclave.[2]
Materials:
-
Aniline
-
Propylene
-
Catalyst (as per the specific process)
-
High-pressure liquid jet reactor (LJR)
Procedure:
-
The vapor-liquid equilibrium of propylene and aniline is first simulated using software like Aspen-Plus to determine the optimal operating conditions.
-
The alkylation of aniline with propylene is then carried out in a high-pressure liquid jet reactor.
-
The reaction is conducted at a temperature of 300-310°C for 6-8 hours.
-
A high liquid circulation rate of 10-12 times/h is maintained to enhance mixing and mass transfer.
-
High reaction pressure is beneficial for the alkylation process in the LJR.
-
Product analysis is performed to determine the conversion of aniline and the selectivity to 2,6-diisopropylaniline.
Computational Insights and Comparison
Theoretical studies on the electrophilic aromatic substitution of aniline, such as methylation, can offer insights into the regioselectivity of the alkylation process.[4] The amino group (-NH2) of aniline is an activating group and an ortho-, para-director. This means that it increases the electron density of the aromatic ring, particularly at the ortho and para positions, making them more susceptible to electrophilic attack.
Key Computational Predictions and Their Correlation with Experimental Findings:
-
Regioselectivity: Computational models can calculate the activation energies for the electrophilic attack at the ortho, meta, and para positions of the aniline molecule. These calculations generally show that the energy barriers for attack at the ortho and para positions are lower than for the meta position, which is consistent with the experimental observation that alkylation occurs primarily at the ortho and para positions.[4]
-
Steric Hindrance: The formation of 2,6-diisopropylaniline requires two bulky isopropyl groups to be introduced at the ortho positions. Computational models can quantify the steric hindrance in the transition states leading to ortho- and para-alkylation. While the amino group electronically favors both ortho and para substitution, the increasing steric bulk of the alkylating agent and the already substituted aniline would influence the final product distribution. The experimental conditions, such as high temperatures, provide the necessary energy to overcome the activation barriers, including those influenced by steric effects.
-
Reaction Mechanism: Computational studies can elucidate the stepwise mechanism of the Friedel-Crafts alkylation, including the formation of the carbocation from propylene, the electrophilic attack on the aniline ring to form a sigma complex (Wheland intermediate), and the final deprotonation to restore aromaticity. Understanding the energy profile of this pathway can help in optimizing reaction conditions.
The following diagram illustrates the general workflow for validating experimental findings with computational studies.
The reaction pathway for the synthesis of 2,6-diisopropylaniline via Friedel-Crafts alkylation is proposed as follows:
Conclusion
The experimental synthesis of 2,6-diisopropylaniline via the alkylation of aniline with propylene has been demonstrated to achieve high conversion and selectivity under high-temperature and high-pressure conditions with suitable catalysts. While direct computational validation of these specific experimental setups is lacking in the current literature, the principles derived from computational studies on aniline reactivity strongly support the observed outcomes. Theoretical models help to explain the ortho-directing effect of the amino group and the role of steric hindrance in determining the final product distribution. The synergy between experimental work and computational modeling is crucial for the rational design of more efficient and selective catalytic systems for the synthesis of valuable chemical intermediates like 2,6-diisopropylaniline. Future computational studies focusing on the specific catalysts and reaction conditions used in the industry would be invaluable for further process optimization.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102701993B - A method for preparing 2, 6-diisopropylaniline and device - Google Patents [patents.google.com]
- 4. Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Diisopropylaniline: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of diisopropylaniline is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory requirements.
I. Immediate Safety and Hazard Information
This compound, particularly the 2,6-isomer, is a chemical that requires careful handling due to its potential health and environmental risks. It is classified as a hazardous substance, and understanding its properties is the first step in safe disposal.
Key Hazards:
-
Health Hazards: Causes serious eye irritation.[1][2][3] Some sources indicate that it may cause cancer.[4] Ingestion may lead to irritation of the digestive tract, and inhalation can cause respiratory tract irritation.[2]
-
Environmental Hazards: Harmful to aquatic life with long-lasting effects.[1][3][4][5] It is crucial to prevent its release into the environment.[1][3][5][6]
-
Physical Hazards: It is a combustible liquid with a high flash point.[4][6]
Personal Protective Equipment (PPE): Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.[2][6]
-
Hand Protection: Appropriate chemical-resistant gloves.[2][5][6]
-
Body Protection: A lab coat or other protective clothing to prevent skin exposure.[2][6][7]
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary.[2][5]
II. Quantitative Data Summary
The following table summarizes key quantitative data for 2,6-Diisopropylaniline, which is essential for safe handling and storage prior to disposal.
| Property | Value | Source(s) |
| CAS Number | 24544-04-5 | [4][5][6] |
| Molecular Formula | C₁₂H₁₉N | [4] |
| Molecular Weight | 177.29 g/mol | |
| Appearance | Colorless to pale orange/red/green liquid | [1][2][3] |
| Boiling Point | 257 °C / 494.6 °F @ 760 mmHg | [4] |
| Melting Point | -45 °C / -49 °F | [4][6] |
| Flash Point | 123 °C / 253.4 °F | [2][4] |
| Specific Gravity | 0.940 | [4] |
| Oral LD50 (Rat) | 3204 - 4077 mg/kg | [2][6] |
III. Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the proper disposal of this compound waste.
1. Waste Identification and Segregation:
- Clearly label all waste containers with "Hazardous Waste" and "this compound".
- Do not mix this compound waste with other waste streams to avoid incompatible chemical reactions.[6] Keep it in its original container if possible.[6]
2. Spill Management and Cleanup:
- In the event of a spill, ensure the area is well-ventilated.
- Wear the appropriate PPE as outlined in Section I.
- Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[6]
- Carefully collect the absorbed material and place it into a suitable, closed, and properly labeled container for hazardous waste disposal.[2][6]
- Do not allow the spilled material to enter drains or waterways.[5][6]
3. Waste Collection and Storage:
- Collect all this compound waste, including contaminated materials and empty containers, in a designated and properly labeled hazardous waste container.
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]
- Keep the container tightly closed when not in use.[2][6]
4. Final Disposal:
- This compound waste must be disposed of as hazardous waste.[4][6]
- Engage a licensed and certified hazardous waste disposal company for the final disposal of the material.[6][7]
- The recommended disposal methods include controlled incineration with flue gas scrubbing or transfer to a licensed chemical destruction plant.[7]
- Always comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][4]
IV. This compound Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. 2,6-Diisopropylaniline | 24544-04-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. 2,6-Diisopropylaniline | 24544-04-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. chemos.de [chemos.de]
- 6. 2,6-Diisopropylaniline - Safety Data Sheet [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
Essential Safety and Operational Guide for Handling Diisopropylaniline
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Diisopropylaniline. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
The appropriate Personal Protective Equipment must be worn at all times when handling this compound to prevent skin and eye contact, and inhalation of vapors.[1] The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures to be performed.
Summary of Recommended Personal Protective Equipment
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or Face Shield | Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield should be used where there is a splash potential.[2] | To protect against chemical splashes that can cause serious eye irritation.[3] |
| Skin Protection | Gloves | Chemically resistant gloves (e.g., Nitrile rubber, Neoprene, Butyl rubber) tested according to EN 374.[4] Gloves must be inspected prior to use and disposed of after contamination. | To prevent skin contact, which can lead to irritation and potential absorption of the chemical.[2] |
| Protective Clothing | Lab coat, long-sleeved shirt, and trousers. Chemical resistant clothing may be necessary depending on the potential for exposure.[1][2] | To prevent skin exposure to the chemical.[1] | |
| Respiratory Protection | Air-Purifying Respirator | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK) should be used if ventilation is inadequate or when vapors/aerosols are generated.[1] | To prevent inhalation of vapors or mists, as airborne concentrations can exceed occupational exposure limits in poorly ventilated areas.[2] |
Operational Plan: Safe Handling Workflow
A systematic approach to handling this compound is essential to minimize risks. The following workflow outlines the key steps from preparation to disposal.
Step-by-Step Handling and Disposal Procedures
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes, and prevent inhalation of any vapors or mists.[5]
-
Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[1]
-
Hygiene: Wash hands thoroughly after handling the chemical, and before eating, drinking, or smoking.[4] Contaminated clothing should be removed and washed before reuse.
First Aid:
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6] Seek medical attention.[5][6]
-
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[5][6] If symptoms occur, get medical attention.[6]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[6][7] Get medical attention if symptoms occur.[6]
-
If swallowed: Do NOT induce vomiting.[4][6] Rinse mouth with water and get medical attention.[5][6]
Spill Response:
-
Evacuate: Evacuate personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: Absorb the spill using an inert, non-combustible material (e.g., sand, earth, vermiculite).[5]
-
Collection: Collect the absorbed material and place it into a suitable, closed, and labeled container for disposal.[1][5] Do not let the product enter drains.[5]
Disposal Plan:
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[1]
-
Containerization: Leave chemicals in their original containers if possible. Do not mix with other waste.[5] Uncleaned containers should be handled as the product itself.[5]
-
Disposal Method: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[5] The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[7] Avoid releasing the chemical into the environment.[3][4][8]
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. 2,6-Diisopropylaniline | 24544-04-5 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. chemos.de [chemos.de]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 2,6-Diisopropylaniline | 24544-04-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
